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2-(5-chloro-3-formyl-1H-indol-1-yl)aceticacid Documentation Hub

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  • Product: 2-(5-chloro-3-formyl-1H-indol-1-yl)aceticacid
  • CAS: 1540767-94-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

The following technical guide provides an in-depth analysis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid , a critical pharmacophore scaffold used in the development of aldose reductase inhibitors (ARIs) and anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid , a critical pharmacophore scaffold used in the development of aldose reductase inhibitors (ARIs) and anti-inflammatory agents.

Compound Class: Indole-1-acetic Acid Derivative | Role: Synthetic Intermediate / Pharmacophore

Executive Summary

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid represents a strategic building block in medicinal chemistry. Structurally, it combines a lipophilic indole core substituted with an electron-withdrawing chlorine atom at the C5 position, a reactive formyl (aldehyde) handle at C3, and a hydrophilic carboxylic acid tail at the N1 position.

This specific substitution pattern is highly relevant for:

  • Aldose Reductase Inhibition (ARI): The N-acetic acid moiety mimics the substrate transition state in the polyol pathway, a key target for preventing diabetic complications (neuropathy, retinopathy).

  • Combinatorial Synthesis: The C3-formyl group serves as a versatile "warhead" for generating hydrazones, Schiff bases, and Knoevenagel condensation products with antimicrobial or anticancer properties.

Chemical Structure & Properties[1][2][3][4][5][6]

Structural Analysis

The molecule is an N-substituted indole . Unlike the naturally occurring auxin (Indole-3-acetic acid), the acetic acid group here is attached to the indole nitrogen (N1), altering its solubility and receptor binding profile.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 237.64 g/mol

  • IUPAC Name: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

  • Key Functional Groups:

    • 5-Chloro: Increases lipophilicity and metabolic stability (blocks C5 hydroxylation).

    • 3-Formyl: Electrophilic center for further functionalization.

    • 1-Acetic Acid: Ionizable head group (pKa

      
       3.5–4.5), essential for electrostatic interactions with enzyme active sites (e.g., the "anion hole" of aldose reductase).
      
Physicochemical Profile (Predicted)
PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, dilute alkali (NaOH/Na2CO3); Sparingly soluble in water (acid form)
Melting Point >200°C (Decomposition likely)
pKa ~3.8 (Carboxylic acid)
LogP ~2.1 (Moderate lipophilicity)

Synthetic Pathways

The synthesis of this compound requires a convergent strategy, typically initiating from 5-chloroindole. The workflow involves formylation followed by N-alkylation and ester hydrolysis.

Reaction Scheme Visualization

SynthesisPathway Start 5-Chloroindole Step1 Vilsmeier-Haack Formylation Start->Step1 POCl3, DMF Inter1 5-Chloroindole-3-carboxaldehyde Step1->Inter1 Step2 N-Alkylation (Ethyl Bromoacetate) Inter1->Step2 K2CO3, DMF, 60°C Inter2 Ethyl 2-(5-chloro-3-formyl- 1H-indol-1-yl)acetate Step2->Inter2 Step3 Ester Hydrolysis (LiOH / THF) Inter2->Step3 LiOH, H2O Final Target Acid (C11H8ClNO3) Step3->Final

Figure 1: Step-wise synthetic route from 5-chloroindole to the target acetic acid derivative.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloroindole-3-carboxaldehyde

Principle: Electrophilic aromatic substitution using the Vilsmeier reagent (chloroiminium ion).

  • Reagents: 5-Chloroindole (1.0 eq),

    
     (1.2 eq), DMF (anhydrous).
    
  • Procedure:

    • Cool DMF to 0°C under

      
      . Dropwise add 
      
      
      
      (exothermic). Stir for 30 min to form the Vilsmeier complex.
    • Add 5-chloroindole dissolved in DMF slowly.[1]

    • Heat to 40–60°C for 2–4 hours.

    • Quench: Pour into crushed ice/water. Neutralize with NaOH (aq) to pH 8–9.

    • Isolation: Filter the precipitate. Recrystallize from ethanol.

    • Yield Expectation: 85–95%.[2]

Step 2: N-Alkylation with Ethyl Bromoacetate

Principle: Nucleophilic substitution (


) at the indole nitrogen. The N-H proton is acidic (pKa ~16) and easily removed by mild bases.
  • Reagents: 5-Chloroindole-3-carboxaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq),

    
     (2.0 eq) or Cs2CO3, DMF or Acetonitrile.
    
  • Procedure:

    • Dissolve the aldehyde in DMF.[1] Add

      
      . Stir at RT for 30 min.
      
    • Add ethyl bromoacetate dropwise.

    • Heat to 60–80°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc).

    • Workup: Pour into water. Extract with EtOAc.[3] Wash organic layer with brine.

    • Note: The ester intermediate is often stable and can be purified by column chromatography if necessary.

Step 3: Hydrolysis to the Free Acid

Principle: Saponification of the ethyl ester.

  • Reagents: Ethyl ester intermediate, LiOH or NaOH (2-3 eq), THF/Water (1:1).

  • Procedure:

    • Dissolve ester in THF. Add aqueous LiOH.

    • Stir at RT (or mild heat 40°C) until TLC shows consumption of ester (typically 1–2 h).

    • Acidification (Critical): Evaporate THF. Cool remaining aqueous phase to 0°C. Acidify with 1N HCl to pH ~2.

    • Isolation: The product will precipitate as a white/yellow solid. Filter, wash with cold water, and dry under vacuum.

Spectroscopic Characterization (Expected Data)

To validate the structure, researchers should look for the following diagnostic signals:

1H NMR (DMSO-d6, 400 MHz)
  • Aldehyde (-CHO): Singlet at

    
     9.9 – 10.1 ppm.
    
  • Indole C2-H: Singlet at

    
     8.2 – 8.5 ppm (Deshielded by the adjacent carbonyl).
    
  • Aromatic Region: Multiplets at

    
     7.2 – 8.1 ppm (3 protons for the 5-chloro substituted ring).
    
  • Methylene (-CH2-): Singlet at

    
     5.1 – 5.3 ppm (N-CH2-COOH).
    
  • Carboxylic Acid (-COOH): Broad singlet at

    
     12.0 – 13.0 ppm (Exchangeable with D2O).
    
IR Spectroscopy (ATR)
  • O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid dimer).

  • C=O Stretch (Aldehyde): Sharp peak ~1660–1680 cm⁻¹.

  • C=O Stretch (Acid): Sharp peak ~1700–1720 cm⁻¹.

  • C-Cl Stretch: ~750–800 cm⁻¹.

Therapeutic Applications & Mechanism

Aldose Reductase Inhibition (ARI)

The indole-1-acetic acid scaffold is a classic pharmacophore for ARIs (e.g., similar to Ponalrestat or Tolrestat analogs).

  • Mechanism: The carboxylate head group binds to the "anion binding pocket" (Tyr48, His110, Trp111) of the Aldose Reductase enzyme.

  • Role of 5-Cl: The hydrophobic halogen occupies a specific lipophilic pocket, improving binding affinity and selectivity over Aldehyde Reductase.

  • Role of 3-CHO: While the aldehyde itself is reactive, in drug design, it is often reduced to an alcohol or converted to a hydantoin/spiro-ring to prevent non-specific protein binding.

Pharmacophore Mapping

Pharmacophore Molecule 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid Site1 Carboxylic Acid Head (Anionic Binding Site) Molecule->Site1 Site2 Indole Scaffold (Pi-Stacking Interactions) Molecule->Site2 Site3 5-Chloro Substituent (Lipophilic Pocket Fit) Molecule->Site3 Site4 3-Formyl Group (Covalent/H-Bonding Potential) Molecule->Site4

Figure 2: Functional decomposition of the molecule relative to biological targets.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: The aldehyde group makes the compound susceptible to oxidation (to the dicarboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

References

  • Vilsmeier-Haack Formylation Protocol

    • Source: "Synthesis of 5-chloroindole-3-carboxaldehyde."[1][4] ChemicalBook Protocols.

  • Indole N-Alkylation Methodology

    • Source: "Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions." Proceedings of the Indian Academy of Sciences.
  • ARI Pharmacophore Context

    • Source: "Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications.
  • General Indole-Acetic Acid Derivatives

    • Source: "Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives."[5] International Journal of Organic Chemistry.

Sources

Exploratory

Technical Guide: 5-Chloro-1-carboxymethylindole-3-carboxaldehyde

This guide serves as a technical reference for 5-chloro-1-carboxymethylindole-3-carboxaldehyde (Systematically: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid). It is designed for medicinal chemists and process scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 5-chloro-1-carboxymethylindole-3-carboxaldehyde (Systematically: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid). It is designed for medicinal chemists and process scientists optimizing indole-based scaffolds for drug discovery.

Bifunctional Indole Scaffolds in Medicinal Chemistry

Executive Summary

5-Chloro-1-carboxymethylindole-3-carboxaldehyde is a high-value synthetic intermediate characterized by a 5-chloroindole core functionalized at two critical positions: the N-1 nitrogen (acetic acid moiety) and the C-3 carbon (formyl group). This bifunctionality makes it a versatile "linchpin" molecule in the synthesis of Aldose Reductase Inhibitors (ARIs) and 5-Lipoxygenase Inhibitors . Its structure allows for orthogonal functionalization—the aldehyde serves as an electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation), while the carboxylic acid facilitates amide coupling or esterification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
Systematic Name 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Core Scaffold 5-Chloroindole
Appearance Off-white to pale yellow solid
Melting Point Precursor (Aldehyde):[1][2][3][4] 213–216°C; Target Acid: >220°C (dec.)[5]
Solubility Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water, hexanes
pKa (Predicted) ~3.8 (Carboxylic acid), ~14.5 (Indole NH - absent due to alkylation)
CAS (Related) 827-01-0 (Precursor), 1386456-63-8 (tert-butyl ester)

Synthesis Protocols

The synthesis of this compound requires a sequential functionalization strategy to avoid regioselectivity issues. The most robust pathway involves the Vilsmeier-Haack formylation followed by N-alkylation and subsequent hydrolysis .

Step 1: Vilsmeier-Haack Formylation

Target: 5-Chloroindole-3-carboxaldehyde

  • Reagents: 5-Chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).

  • Protocol:

    • Cool DMF to 0°C. Add POCl₃ dropwise (exothermic) to form the Vilsmeier reagent.

    • Add 5-Chloroindole dissolved in DMF slowly.

    • Heat to 40–60°C for 2 hours.

    • Quench: Pour into ice water and neutralize with 5M NaOH.

    • Isolation: Filter the precipitate. Recrystallize from methanol.

    • Yield: ~85–95%.[6][7][4]

Step 2: N-Alkylation (The Critical Step)

Target: Alkyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate

  • Reagents: 5-Chloroindole-3-carboxaldehyde (1.0 eq), Ethyl Bromoacetate or Chloroacetic acid (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Protocol:

    • Dissolve the aldehyde in anhydrous DMF.

    • Add anhydrous K₂CO₃ and stir for 30 mins to deprotonate the indole nitrogen (pKa ~16).

    • Add Ethyl Bromoacetate dropwise at Room Temperature (RT).

    • Heat to 60°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The ester usually precipitates. If not, extract with EtOAc.

Step 3: Hydrolysis to Free Acid

Target: 5-Chloro-1-carboxymethylindole-3-carboxaldehyde

  • Reagents: Indole ester intermediate, LiOH or NaOH (2M), THF/Water (1:1).

  • Protocol:

    • Dissolve ester in THF/Water.

    • Add LiOH (3.0 eq). Stir at RT for 2 hours.

    • Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.

    • Isolation: Filter the resulting white solid (the free acid). Wash with cold water and dry under vacuum.[4]

Synthesis Workflow Diagram

SynthesisPathway Start 5-Chloroindole Step1 Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Inter1 5-Chloroindole- 3-carboxaldehyde Step1->Inter1 Step2 N-Alkylation (BrCH2COOEt / K2CO3) Inter1->Step2 Inter2 Ethyl Ester Intermediate Step2->Inter2 Step3 Hydrolysis (LiOH / HCl) Inter2->Step3 Final 5-Chloro-1-carboxymethyl indole-3-carboxaldehyde Step3->Final

Figure 1: Step-wise synthesis pathway from commercially available 5-chloroindole.

Reactivity & Derivatization

The molecule's value lies in its orthogonal reactivity . The C-3 aldehyde is highly reactive toward nucleophiles, while the N-1 carboxylic acid allows for peptide-like coupling.

Key Transformations
  • Knoevenagel Condensation (C-3 Position):

    • Reaction with active methylene compounds (e.g., malonic acid, hydantoins) yields acrylic acid derivatives.

    • Application: Synthesis of Aldose Reductase Inhibitors (e.g., Zopolrestat precursors).

  • Schiff Base Formation (C-3 Position):

    • Reaction with hydrazines or amines yields hydrazones/imines.

    • Application: Anti-inflammatory agents and fluorescent probes.

  • Amide Coupling (N-1 Position):

    • Activation of the carboxylic acid (EDC/NHS or HATU) followed by amine addition.

    • Application: Attaching the indole scaffold to protein-binding domains or solubilizing groups.

Reactivity Map

ReactivityMap Center 5-Chloro-1-carboxymethyl indole-3-carboxaldehyde R1 Knoevenagel Condensation (Active Methylene) Center->R1 R2 Schiff Base Formation (Hydrazines/Amines) Center->R2 R3 Amide Coupling (Amines + EDC/HATU) Center->R3 P1 Acrylic Acid Derivatives (Aldose Reductase Inhibitors) R1->P1 P2 Hydrazones/Imines (Anti-inflammatory / Probes) R2->P2 P3 Indole-Amide Conjugates (Targeted Drug Delivery) R3->P3

Figure 2: Orthogonal reactivity profile of the C-3 Aldehyde and N-1 Carboxylic Acid.

Pharmaceutical Applications

This scaffold is a structural analog to several FDA-approved and investigational drugs.

Aldose Reductase Inhibitors (ARIs)

The 5-chloroindole-1-acetic acid motif is a bioisostere for the phthalazine core found in Zopolrestat . The C-3 aldehyde is typically condensed with a rhodanine or hydantoin ring to form the active pharmacophore. These compounds prevent the accumulation of sorbitol in diabetic tissues (neuropathy/retinopathy).

5-Lipoxygenase (5-LOX) Inhibitors

Similar to Zileuton , 5-chloroindole derivatives inhibit the 5-LOX pathway, reducing leukotriene production. The N-1 carboxymethyl group improves water solubility and bioavailability compared to lipophilic N-H indoles.

Anti-Microbial & Anti-Tubercular Agents

Hydrazone derivatives synthesized from the C-3 aldehyde have shown significant potency against Mycobacterium tuberculosis (H37Rv strain), attributed to the electron-withdrawing effect of the 5-chloro substituent enhancing lipophilicity and membrane penetration.

Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to air oxidation to the carboxylic acid (yielding the dicarboxylic acid byproduct) over time.

  • Precautions: Wear N95 respirator and chemical-resistant gloves. Avoid contact with strong oxidizers and strong bases.

References

  • Synthesis of 5-Chloroindole-3-carboxaldehyde: Source: ChemicalBook & Sigma-Aldrich Technical Data. Title: 5-Chloroindole-3-carboxaldehyde Properties and Synthesis.
  • N-Alkylation Protocols (General Indole Synthesis)

    • Source: Organic Syntheses, Coll. Vol. 4, p. 539 (1963).
    • Title: Indole-3-acetic Acid (Methodology adapted for N-alkyl
    • URL:[Link]

  • Biological Activity of Indole-3-carboxaldehyde Derivatives

    • Source: N
    • Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde.
    • URL:[Link]

  • Reaction of Ethyl Bromoacetate with Nucleophiles

    • Source: Indian Academy of Sciences.[8]

    • Title: Structure-reactivity correlations in the reaction of ethyl bromoacet
    • URL:[Link]

  • Tert-butyl ester derivative (CAS Verification)

    • Source: MolAid Chemical D
    • Title: (5-chloro-3-formyl-indol-1-yl)-acetic acid tert-butyl ester.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. In this context, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid presents a compelling molecular architecture, combining several key pharmacophoric features:

  • A 5-chloro substituent: Halogenation, particularly chlorination, is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity.

  • A 3-formyl group: The aldehyde functionality at the C3 position serves as a versatile synthetic handle for further molecular elaboration and can also participate in crucial interactions with biological targets.

  • An N1-acetic acid side chain: The introduction of a carboxylic acid group can significantly impact a molecule's solubility, pharmacokinetic properties, and ability to interact with specific receptor sites.

This guide will provide a detailed exploration of a proposed synthetic route to this promising, yet uncharacterized, compound.

Proposed Synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

The synthesis of the target compound can be logically approached in a two-step sequence, commencing with the formylation of a commercially available starting material, followed by N-alkylation to introduce the acetic acid moiety.

Step 1: Vilsmeier-Haack Formylation of 5-chloroindole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, typically at the C3 position.[1][2] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2]

Reaction Scheme:

Vilsmeier-Haack Formylation 5-Chloroindole 5-Chloroindole POCl3_DMF POCl₃, DMF0 °C to 90 °C 5-Chloro-1H-indole-3-carboxaldehyde 5-Chloro-1H-indole-3-carboxaldehyde 5-Chloroindole->5-Chloro-1H-indole-3-carboxaldehyde N-Alkylation Indole_Aldehyde 5-Chloro-1H-indole-3-carboxaldehyde Reagents Chloroacetic acid, BaseAcidification Final_Product 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid Indole_Aldehyde->Final_Product Biological_Evaluation_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid B Purity and Structural Confirmation (NMR, MS, IR) A->B C Anticancer Assays (e.g., MTT, Cell Cycle Analysis) B->C D Anti-inflammatory Assays (e.g., COX, LOX inhibition) B->D E Antioxidant Assays (e.g., DPPH, ABTS) B->E F Antimicrobial Assays (e.g., MIC, MBC) B->F G Structure-Activity Relationship (SAR) Studies C->G D->G E->G F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Sources

Exploratory

5-Chloroindole-3-carboxaldehyde N-Acetic Acid Derivative: A Technical Guide to Synthesis and Application

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-(5-chloro-3-formyl-1H-indol-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (CAS: 1540767-94-9), commonly referred to as 5-chloroindole-3-carboxaldehyde N-acetic acid, is a highly functionalized, privileged scaffold in modern medicinal chemistry[1]. This bifunctional building block combines an electrophilic C3-carboxaldehyde—ideal for Knoevenagel condensations, reductive aminations, and hydrazone formations[2]—with an N-acetic acid moiety that serves as a critical pharmacophore for receptor binding.

As a Senior Application Scientist, I have observed that the strategic placement of the 5-chloro substituent significantly modulates the scaffold's lipophilicity (LogP) and metabolic stability, preventing oxidative degradation at the C5 position. This whitepaper details the mechanistic biology, physicochemical profiling, and a self-validating synthetic protocol for this crucial intermediate.

Physicochemical Profiling

Understanding the baseline properties of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is essential for downstream purification and assay development.

Table 1: Core Physicochemical and Structural Properties

PropertyValueStructural Significance
Chemical Name 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acidCore IUPAC nomenclature[1].
CAS Registry Number 1540767-94-9Unique identifier for procurement/tracking[1].
Molecular Formula C₁₁H₈ClNO₃Defines stoichiometric calculations.
Molecular Weight 237.64 g/mol Optimal low-MW fragment for lead optimization.
Key Functional Groups Aldehyde (-CHO), Carboxylic Acid (-COOH)Enables orthogonal bi-directional functionalization.
Hydrogen Bond Donors 1 (Carboxylic acid -OH)Critical for receptor anchoring (e.g., CRTH2).
Hydrogen Bond Acceptors 3 (Carbonyl oxygens)Facilitates target protein interaction.

Mechanistic Biology: The CRTH2 Antagonist Paradigm

Indole-1-acetic acid derivatives are heavily utilized in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[3].

Pathophysiological Causality

Prostaglandin D2 (PGD2) is a primary lipid mediator released by mast cells during allergic responses. When PGD2 binds to the CRTH2 receptor, it triggers a Gi/Gq-coupled intracellular signaling cascade that drives the migration and activation of eosinophils, basophils, and Th2 lymphocytes[4]. This cellular influx is the primary driver of chronic allergic inflammation, such as asthma and allergic rhinitis[4].

Pharmacophore Rationale

The N-acetic acid moiety of the 5-chloroindole derivative acts as a bioisostere for the carboxylate group of endogenous PGD2. By anchoring into the basic binding pocket of the CRTH2 receptor (typically interacting with an arginine residue), the indole core competitively blocks PGD2 binding[3]. The 5-chloro modification enhances the hydrophobic interaction within the receptor's binding cleft, significantly improving the


 profile compared to unhalogenated analogs.

G PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Binds Gi Gi/Gq Protein Activation CRTH2->Gi Triggers Inhibitor Indole-1-acetic acid Derivatives (Antagonist) Inhibitor->CRTH2 Blocks (Competitive) Eosinophils Eosinophil & Th2 Cell Migration Gi->Eosinophils Induces Inflammation Allergic Inflammation (Asthma, Rhinitis) Eosinophils->Inflammation Causes

Mechanism of CRTH2 antagonism by indole-1-acetic acid derivatives in inflammation.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is achieved via a robust two-step sequence: N-alkylation of 5-chloroindole-3-carboxaldehyde followed by base-catalyzed ester hydrolysis[5].

Causality Behind Experimental Choices
  • Electrophile Selection: Ethyl bromoacetate is preferred over ethyl chloroacetate. The bromide ion is a superior leaving group, which lowers the activation energy of the

    
     transition state, ensuring rapid and complete alkylation at room temperature to 60°C[5].
    
  • Base and Solvent Pairing: Potassium carbonate (

    
    ) in N,N-Dimethylformamide (DMF) is the optimal system. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the deprotonated indolyl anion highly nucleophilic ("naked anion" effect). 
    
    
    
    is basic enough to deprotonate the indole N-H (pKa ~16) but mild enough to prevent unwanted side reactions with the sensitive C3-aldehyde.
  • Hydrolysis Conditions: Lithium hydroxide (LiOH) in a THF/Water mixture is recommended for saponification. LiOH provides milder hydroxide delivery than NaOH, preventing Cannizzaro-type disproportionation of the aldehyde while driving the ester cleavage to completion.

Step-by-Step Protocol

Step 1: N-Alkylation (Synthesis of Ethyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate)

  • Charge an oven-dried round-bottom flask with 5-chloroindole-3-carboxaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Add finely milled, anhydrous

    
     (1.5 equiv) to the stirring solution. Stir at ambient temperature for 15 minutes to initiate deprotonation.
    
  • Dropwise, add ethyl bromoacetate (1.2 equiv) via syringe.

  • Heat the reaction mixture to 60 °C and monitor via TLC (Hexanes/EtOAc 7:3). The reaction typically reaches completion within 2–4 hours[5].

  • Workup: Cool to room temperature and quench by pouring the mixture into ice-cold distilled water (10 volumes). The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford the intermediate ester.

Step 2: Saponification (Synthesis of the Target Acid)

  • Dissolve the crude ethyl ester (1.0 equiv) in a 3:1 mixture of THF and

    
     (0.2 M).
    
  • Add LiOH monohydrate (2.0 equiv) in a single portion. Stir at room temperature for 2 hours.

  • Monitor by TLC (DCM/MeOH 9:1) until the ester spot disappears.

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous residue with water and extract once with diethyl ether to remove unreacted organic impurities.

  • Carefully acidify the aqueous layer with 1M HCl to pH ~2–3. The target carboxylic acid will precipitate as a white to off-white solid.

  • Filter, wash with cold water, and dry under high vacuum to yield 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid.

Table 2: Optimization Matrix for N-Alkylation of Indole-3-carboxaldehydes

SolventBaseAlkylating AgentTemp (°C)Time (h)Yield (%)Note
Acetone

Ethyl bromoacetateReflux16~65%Sluggish reaction; partial conversion.
DMF

Ethyl chloroacetate0 to RT4~70%Harsh base; trace aldehyde degradation.
DMF

Ethyl bromoacetate 60 2–4 >85% Optimal; clean conversion[5].
THF

Ethyl bromoacetate6512~75%Expensive base; good alternative.

Analytical Validation

To ensure the integrity of the synthesized 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, researchers must validate the structure using spectroscopic methods.

  • 1H NMR (DMSO-d6): Look for the disappearance of the indole N-H proton (typically >11.5 ppm)[2] and the appearance of a sharp singlet integrating to 2H around 5.1–5.3 ppm, corresponding to the N-

    
     protons. The aldehyde proton will appear as a distinct singlet near 9.9–10.0 ppm.
    
  • IR Spectroscopy: Confirm the presence of a broad O-H stretch (2500–3300

    
    ) and two distinct carbonyl stretches: one for the aldehyde (~1650 
    
    
    
    ) and one for the carboxylic acid (~1710
    
    
    ).

References

  • [2] Synthesis, Antiplatelet Activity and Cytotoxicity Assessment of Indole-Based Hydrazone Derivatives. PMC / NIH. Available at:[Link]

  • [5] EP0801083A2 - Improved functionalized resin for chemical synthesis. Google Patents. Available at:

  • [3] US8168673B2 - Compounds having CRTH2 antagonist activity. Google Patents. Available at:

  • [4] US20170057944A1 - Polymorphic form of[5-fluoro-3-(methyl)-2-methylindol-1-yl]-acetic acid. Google Patents. Available at:

  • Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. IMIST. Available at:[Link]

Sources

Foundational

Solubility of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in DMSO: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility in Preclinical Research 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Preclinical Research

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is a substituted indole acetic acid derivative. Its structure, featuring an indole core, a halogen, a reactive aldehyde (formyl group), and a carboxylic acid moiety, suggests a complex chemical profile with potential applications in various biological screening campaigns. Before any meaningful biological evaluation can occur, the compound must be successfully brought into solution.

This guide will empower the researcher to:

  • Analyze the physicochemical properties of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid to anticipate its solubility.

  • Implement a robust experimental workflow to quantitatively measure its equilibrium solubility in DMSO.

  • Apply best practices for preparing and handling DMSO stock solutions to ensure experimental success.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[3] A more nuanced prediction requires analyzing the specific functional groups of the solute, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, and their potential interactions with the DMSO solvent.

Solute-Solvent Interactions

DMSO ( (CH₃)₂SO ) is a highly polar molecule with a strong dipole moment, characterized by a positively charged sulfur atom and a negatively charged oxygen atom. It is an excellent hydrogen bond acceptor but lacks a donor proton. The solubility of our target compound is dictated by the sum of its interactions with DMSO:

  • Indole Ring: The bicyclic aromatic indole core is relatively nonpolar and will engage with DMSO via weaker van der Waals forces.

  • Carboxylic Acid (-COOH): This is the most significant polar feature. The acidic proton can form a strong hydrogen bond with the oxygen atom of DMSO. This interaction is a primary driver of solubility.

  • Formyl Group (-CHO): The aldehyde is a polar group with a dipole moment, which will favorably interact with the dipole of DMSO.

  • Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity and can participate in dipole-dipole interactions, though it also increases hydrophobicity.

The combination of these groups suggests that 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid will be soluble in DMSO. For context, the parent compound, Indole-3-acetic acid, is reported to be soluble in DMSO at approximately 15 mg/mL.[4] The substitutions on our target molecule will modulate this value.

Caption: Predicted molecular interactions driving solubility.

Comparative Physicochemical Properties

A comparison with structurally related compounds can provide valuable context. While specific experimental data for the target compound is unavailable, we can collate data for similar structures.

Property2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acidIndole-3-acetic acid (Parent Compound)[5][6]2-(5-chloro-1H-indol-3-yl)acetic acid[7]
Molecular Weight 237.64 g/mol 175.18 g/mol 209.63 g/mol
Predicted XlogP 1.2[8]1.42.4
Hydrogen Bond Donors 1 (from COOH)2 (from COOH & NH)2 (from COOH & NH)
Hydrogen Bond Acceptors 3 (from C=O, OH, C=O)2 (from C=O, OH)2 (from C=O, OH)
Known DMSO Solubility To be determined ~35 mg/mL (199.8 mM)[5]Not specified

Note: XlogP is a calculated measure of lipophilicity. A lower value generally suggests higher polarity.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true solubility limit of a compound is the shake-flask method , which measures equilibrium or thermodynamic solubility.[3][9] This method ensures that the solvent is fully saturated with the compound, providing a definitive value for the maximum concentration achievable under specific conditions.

The Shake-Flask Method: A Validated Protocol

This protocol describes the process of measuring the equilibrium solubility of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in 99.9% pure DMSO at a controlled temperature (e.g., 25°C).

Materials:

  • 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • 2 mL glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer and orbital shaker/incubator

  • Benchtop centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)[3]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of Standards:

    • Accurately prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL, if fully soluble).

    • Perform serial dilutions from this stock to create a set of calibration standards (e.g., ranging from 0.01 mg/mL to 1.0 mg/mL). These will be used to generate a standard curve for HPLC quantification.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a pre-weighed 2 mL glass vial. "Excess" means adding more solid than is expected to dissolve (e.g., 5-10 mg).

    • Add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

    • Securely cap the vial. Prepare at least three replicates for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled incubator (25°C).

    • Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[3] The solution should appear as a slurry with undissolved solid remaining at the bottom.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[3]

    • Carefully aspirate the supernatant, being cautious not to disturb the pellet.

    • For complete removal of particulates, filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial.[3] This step is critical to prevent solid particles from artificially inflating the concentration measurement.

  • Quantification:

    • Dilute the clear, saturated filtrate with fresh DMSO to a concentration that falls within the range of your HPLC calibration curve.

    • Analyze the calibration standards and the diluted samples via HPLC.

    • Integrate the peak area corresponding to the compound for all injections.

  • Data Analysis:

    • Plot the peak area of the standards versus their known concentrations to generate a linear regression (standard curve).

    • Use the equation of the line to calculate the concentration of the diluted sample.

    • Multiply this value by the dilution factor to determine the final concentration of the saturated solution. This is the equilibrium solubility, typically reported in mg/mL or mM.

Shake_Flask_Workflow start Start prep 1. Add Excess Solid to Known Volume of DMSO start->prep equilibrate 2. Agitate at Constant Temp (24-48 hours) prep->equilibrate separate 3. Centrifuge & Filter (Separate Solid from Liquid) equilibrate->separate quantify 4. Quantify Concentration of Saturated Solution via HPLC separate->quantify result Equilibrium Solubility (mg/mL or mM) quantify->result end End result->end

Caption: Workflow for equilibrium solubility determination.

Practical Guide: Preparing and Handling DMSO Stock Solutions

Once the solubility limit is known, researchers can confidently prepare high-concentration stock solutions for use in experiments.

Protocol for Preparing a 10 mM Stock Solution

This protocol assumes a target concentration of 10 mM. Adjust calculations based on the experimentally determined solubility limit if it is lower than 10 mM. The molecular weight of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is 237.64 g/mol .

Calculation:

  • To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.

  • Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

  • For 1 mL of a 10 mM solution: Mass = 1 mL × 10 mM × 237.64 g/mol = 2.3764 mg

Procedure:

  • Weigh Compound: Using a calibrated analytical balance, accurately weigh 2.38 mg of the compound.[1]

  • Dissolution: Transfer the weighed solid into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube). Add 1.0 mL of high-purity DMSO.

  • Mixing: Cap the vial securely and vortex gently until the solid is fully dissolved.[1]

  • Assisted Dissolution (if necessary): If the compound dissolves slowly, sonicate the tube in a water bath for several minutes. Gentle warming (e.g., to 37°C) can also be applied, but must be used with caution as heat can degrade sensitive compounds.[1] Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage and Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1] Store these aliquots at -20°C or -80°C to maintain long-term stability and integrity. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.[1]

Self-Validation and Controls:

  • Vehicle Control: In all biological assays, it is imperative to include a "vehicle control" group that is treated with the same final concentration of DMSO as the experimental groups.[1] This accounts for any potential effects of the solvent itself on the biological system.

  • Final DMSO Concentration: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[1][10]

Conclusion

While a precise, published solubility value for 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in DMSO is not available, a systematic approach based on its physicochemical properties allows for a strong prediction of its behavior. The compound possesses functional groups conducive to strong interactions with DMSO, suggesting good solubility. However, prediction is no substitute for empirical data. The definitive determination of its solubility limit using the validated shake-flask method is essential for ensuring the accuracy and reproducibility of any subsequent research. By following the rigorous protocols detailed in this guide, researchers can generate reliable data, prepare stable and accurate stock solutions, and build a solid foundation for their drug discovery and development efforts.

References

  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Pharmaceutical Research.
  • Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. (2013).
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • solubility experimental methods.pptx. SlideShare.
  • Indole-3-acetic Acid (sodium salt)
  • Physics-Based Solubility Prediction for Organic Molecules. (2021). PMC - NIH.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013).
  • Indole-3-acetic acid CAS#: 87-51-4. ChemicalBook.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021).
  • Compound Handling Instructions. MCE (MedChemExpress).
  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare Life Sciences.
  • Indole-3-acetic acid | 87-51-4. (2026). ChemicalBook.
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  • How to make a stock solution of a substance in DMSO. (2018). Quora.
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  • Indole-3-acetic acid D
  • Indole-3-acetic acid. Wikipedia.
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  • 2-(3-formyl-1h-indol-1-yl)acetic acid. PubChemLite.

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Exploratory

The Indole-3-Carboxaldehyde Acetic Acid Scaffold: A Novel Framework for Drug Discovery

Introduction: The Convergence of Two Potent Indole Moieties The indole nucleus is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" due to its presence in a vast array of biologically active natura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Two Potent Indole Moieties

The indole nucleus is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1] Within this family, indole-3-carboxaldehyde (I3A) and indole-3-acetic acid (IAA) represent two critical, yet functionally distinct, molecules. I3A, a metabolite of tryptophan, is a versatile chemical building block, with its derivatives exhibiting a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] In contrast, IAA is best known as the principal auxin, a class of plant hormones that regulate cell growth and development.[5]

This technical guide introduces the concept of the indole-3-carboxaldehyde acetic acid (I3CAA) scaffold, a novel molecular architecture that strategically combines the key functional groups of both I3A and IAA. The rationale behind this hybrid scaffold is to create a new platform for drug discovery that may exhibit unique or synergistic pharmacological properties, leveraging the diverse bioactivities of I3A derivatives while incorporating the structural and potential targeting features of an acetic acid moiety. This guide will provide an in-depth exploration of the synthesis, potential biological activities, and structure-activity relationships of the I3CAA scaffold, offering a forward-looking perspective for researchers and drug development professionals.

Synthetic Strategies for the I3CAA Scaffold

The synthesis of the I3CAA scaffold can be approached through several strategic pathways, primarily by modifying either the I3A or IAA core. The choice of strategy will depend on the desired final structure and the availability of starting materials.

Strategy 1: Modification of Indole-3-Carboxaldehyde

A primary route to the I3CAA scaffold involves the reaction of indole-3-carboxaldehyde with a molecule containing an acetic acid group. A notable example from the literature is the Knoevenagel condensation of I3A with rhodanine-3-acetic acid.[6] This reaction provides a clear precedent for covalently linking an acetic acid moiety to the I3A core.

Experimental Protocol: Knoevenagel Condensation of Indole-3-Carboxaldehyde with Rhodanine-3-Acetic Acid

  • Materials:

    • Indole-3-carboxaldehyde

    • Rhodanine-3-acetic acid[6]

    • Anhydrous sodium acetate

    • Glacial acetic acid

    • Xylene

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • To a solution of rhodanine-3-acetic acid (0.01 mol) and anhydrous sodium acetate (0.5 g) in glacial acetic acid, add indole-3-carboxaldehyde (0.01 mol).[6]

    • Stir the mixture under reflux for 6 hours.[6]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.[6]

    • Collect the resulting precipitate by filtration, wash with water, and dry.[6]

    • Recrystallize the crude product from xylene to yield the pure [5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-yl]acetic acid derivative.[6]

Strategy 2: N-Acylation of Indole-3-Carboxaldehyde

Another viable approach is the N-acylation of the indole-3-carboxaldehyde with a derivative of acetic acid. This method directly attaches the acetic acid moiety to the indole nitrogen.

Experimental Protocol: N-Acylation of Indole-3-Carboxaldehyde

  • Materials:

    • Indole-3-carboxaldehyde

    • 3-chloroacetylchloride[7]

    • Triethylamine[7]

    • Tetrahydrofuran (THF)[7]

    • Round-bottom flask

    • Stirring apparatus

    • TLC apparatus

  • Procedure:

    • In a round-bottom flask, dissolve indole-3-carboxaldehyde (2 mM) and triethylamine (2.2 mM) in 10 ml of THF.[7]

    • To this stirred solution, add 3-chloroacetylchloride (2.2 mM) in 5 ml of THF dropwise.[7]

    • Continue stirring the reaction mixture at room temperature for approximately 3 hours.[7]

    • Monitor the reaction's progress by TLC using a 9:1 hexane:ethyl acetate mixture as the mobile phase.[7]

    • The resulting intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, can then be further modified to introduce the desired acetic acid functionality.[7]

G cluster_0 Synthetic Strategies for the I3CAA Scaffold cluster_1 Strategy 1: Modification of I3A cluster_2 Strategy 2: N-Acylation of I3A cluster_3 Strategy 3: Modification of IAA I3A Indole-3-carboxaldehyde Knoevenagel Knoevenagel Condensation I3A->Knoevenagel Acylation N-Acylation I3A->Acylation IAA Indole-3-acetic acid Formylation Formylation IAA->Formylation I3CAA I3CAA Scaffold Rhodanine_AA Rhodanine-3-acetic acid Rhodanine_AA->Knoevenagel Knoevenagel->I3CAA Chloroacetylchloride 3-chloroacetylchloride Chloroacetylchloride->Acylation Acylation->I3CAA Formylation->I3CAA

Caption: Synthetic pathways to the I3CAA scaffold.

Potential Biological Activities and Therapeutic Targets

The I3CAA scaffold is anticipated to exhibit a unique profile of biological activities, drawing from the established pharmacology of its parent moieties.

Anticancer Potential

Derivatives of I3A have demonstrated significant promise as anticancer agents.[2] The aldehyde functional group is a key site for modifications that have led to compounds with various mechanisms of action, including the inhibition of tubulin polymerization and the induction of apoptosis. By incorporating an acetic acid side chain, I3CAA derivatives may exhibit altered cell permeability, target engagement, and pharmacokinetic properties, potentially enhancing their anticancer efficacy.

Anti-inflammatory and Immunomodulatory Effects

I3A is a known modulator of the aryl hydrocarbon receptor (AhR), a key regulator of immune responses.[5] The acetic acid moiety, on the other hand, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two functionalities in the I3CAA scaffold could lead to novel anti-inflammatory agents with dual mechanisms of action, potentially targeting both AhR-mediated pathways and other inflammatory cascades.

Neuroprotective Properties

The indole scaffold is prevalent in neuroactive compounds, and derivatives of I3A have been investigated for their neuroprotective potential. The structural similarity of the IAA component to the neurotransmitter serotonin suggests that I3CAA derivatives could interact with neurological targets. This opens up possibilities for the development of novel treatments for neurodegenerative diseases.

Antimicrobial Activity

A wide range of I3A derivatives, particularly Schiff bases and hydrazones, have been reported to possess antibacterial and antifungal properties.[3][4] The I3CAA scaffold can serve as a template for the synthesis of new antimicrobial agents, where the acetic acid group could be modified to improve solubility and bioavailability.

Structure-Activity Relationship (SAR) Insights

While the SAR of the I3CAA scaffold is yet to be extensively explored, we can extrapolate potential relationships from the known SAR of I3A and IAA derivatives.

Key Considerations for SAR Studies:

  • Substitutions on the Indole Ring: The nature and position of substituents on the indole nucleus (e.g., halogens, alkyl, or aryl groups) are known to significantly influence the biological activity of I3A derivatives.[3][4] Similar trends are expected for the I3CAA scaffold.

  • Modifications of the Acetic Acid Moiety: The carboxylic acid group can be esterified or converted to an amide to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These changes will likely have a profound impact on biological activity.

  • The Linker between the Two Moieties: The nature of the chemical linkage between the indole-3-carboxaldehyde and the acetic acid components will be a critical determinant of the molecule's overall conformation and its ability to interact with biological targets.

Scaffold Key Functional Groups Known Biological Activities Potential for I3CAA Scaffold
Indole-3-carboxaldehyde (I3A) Indole nucleus, Aldehyde at C3Anticancer, Anti-inflammatory, Antimicrobial, Neuroprotective[2][3][4]Core structure for derivatization, source of diverse bioactivity.
Indole-3-acetic acid (IAA) Indole nucleus, Acetic acid at C3Plant hormone, structural similarity to some NSAIDs and neurotransmitters[5]Modulation of physicochemical properties, potential for novel target interactions.
I3CAA Scaffold Indole nucleus, Aldehyde at C3, Acetic acid moietyHypothesized: Synergistic or novel anticancer, anti-inflammatory, and neuroprotective activities.A versatile platform for creating new chemical entities with enhanced drug-like properties.

Future Directions and Conclusion

The indole-3-carboxaldehyde acetic acid scaffold represents a promising, yet largely unexplored, frontier in medicinal chemistry. The strategic fusion of two well-established pharmacophores offers a rich design space for the development of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of I3CAA derivatives and their systematic evaluation in a range of biological assays. Detailed mechanistic studies will be crucial to unravel the unique modes of action of these hybrid molecules. The insights gained from such investigations will undoubtedly pave the way for the discovery of new and effective treatments for a variety of diseases.

G cluster_0 Drug Discovery Workflow for I3CAA Scaffold Scaffold_Design Scaffold Design: Indole-3-carboxaldehyde Acetic Acid Hybrid Synthesis Synthesis of I3CAA Derivatives Scaffold_Design->Synthesis Screening Biological Screening (e.g., Anticancer, Anti-inflammatory) Synthesis->Screening SAR_Studies Structure-Activity Relationship (SAR) Analysis Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: A proposed workflow for the development of drugs based on the I3CAA scaffold.

References

  • Bauer, P., et al. (2018). Indole-3-acetic acid (IAA) is one of the natural auxins and considered as a “master hormone” in the network of interactions with other phytohormones regulating plant growth and development. Frontiers in Plant Science.
  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. European Journal of Chemistry, 2(3), 337-341.
  • ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • BenchChem. (2025).
  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
  • BenchChem. (2025). Carboxaldehyde and Indole-3-Acetic Acid for Researchers. BenchChem.
  • BenchChem. (2025). Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. BenchChem.
  • BenchChem. (2025).
  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.
  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • Bentham Science. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science.
  • PubMed. (2011).
  • PubMed. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
  • Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • ResearchGate. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.

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Foundational

The 5-Chloroindole Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Therapeutic Causality

Executive Summary The indole heterocycle is universally recognized as a "privileged scaffold" in drug discovery, forming the structural basis for countless natural products and synthetic therapeutics[1]. However, the str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole heterocycle is universally recognized as a "privileged scaffold" in drug discovery, forming the structural basis for countless natural products and synthetic therapeutics[1]. However, the strategic introduction of a chlorine atom at the C5 position elevates this core from a simple building block to a highly tuned pharmacophore[2]. As a Senior Application Scientist, I have observed firsthand how the 5-chloroindole motif solves critical liabilities in lead optimization, particularly concerning metabolic stability, lipophilicity, and target affinity[3].

This technical whitepaper provides an in-depth analysis of the 5-chloroindole building block. We will explore the physicochemical causality behind its efficacy, detail self-validating synthetic protocols for its integration, and map its role in modulating complex biological signaling pathways.

Pharmacological Causality: Why the 5-Chloro Substitution?

In medicinal chemistry, structural modifications are rarely arbitrary. The substitution of a hydrogen atom with a chlorine atom at the 5-position of the indole ring is driven by three distinct physicochemical mechanisms[1]:

  • Metabolic Shielding: The C5 position of an unsubstituted indole is a primary site for oxidative metabolism (aromatic hydroxylation) by hepatic cytochrome P450 enzymes. Chlorine, being metabolically inert yet sterically similar to a methyl group, effectively blocks this metabolic soft spot, thereby drastically increasing the biological half-life of the drug candidate[1].

  • Electronic Modulation: Chlorine exerts an electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+M). In the highly conjugated indole system, this results in a net withdrawal of electron density from the pyrrole ring, lowering the pKa of the N1-H bond. This increased acidity enhances the molecule's capacity to act as a potent hydrogen bond donor, a critical interaction for securing the molecule within the ATP-binding hinge region of kinases[2].

  • Lipophilicity and Halogen Bonding: The addition of chlorine increases the overall lipophilicity (LogP) of the scaffold, which directly correlates with improved cellular membrane permeability. Furthermore, the anisotropic electron distribution around the chlorine atom creates a localized region of positive electrostatic potential (a "sigma hole"), enabling highly directional halogen bonding with backbone carbonyls in target protein pockets[1].

Table 1: Comparative Physicochemical Impact of 5-Chloro Substitution
PropertyIndole5-ChloroindoleCausality / Pharmacological Impact
Molecular Weight 117.15 g/mol 151.59 g/mol Increased steric bulk, optimizing fit within deep, hydrophobic binding pockets.
LogP (Estimated) ~2.14~2.8 - 3.1Enhanced lipophilicity, improving passive cellular permeability and oral bioavailability.
C5 Metabolic Liability High (Hydroxylation)BlockedPrevention of rapid first-pass metabolism and clearance by CYP450 enzymes.
N1-H Acidity (pKa) ~16.2~15.5Enhanced hydrogen bond donor strength for rigidifying target-ligand complexes.

Target Interaction and Pathway Modulation

5-Chloroindole derivatives have demonstrated profound efficacy in oncology, particularly as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR)[2]. By acting as ATP-competitive inhibitors, these compounds bind tightly to the kinase domain, preventing the autophosphorylation required for downstream signal transduction in tumor cells.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor 5-Chloroindole Derivative Inhibitor->EGFR ATP-competitive inhibition Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of EGFR signaling cascade by 5-chloroindole-based kinase inhibitors.

Synthetic Methodologies for the 5-Chloroindole Core

Generating the 5-chloroindole core efficiently is paramount for downstream library synthesis. Historically, multi-step syntheses from indoline via chlorination and subsequent dehydrogenation were employed, but these suffered from modest yields and complex purification profiles[3][4]. Today, two primary divergent workflows dictate the synthesis of this scaffold: de novo ring formation via the Fischer Indole Synthesis, and late-stage halogen exchange from commercially available 5-bromoindole[5][6].

Synth_Workflow Start1 5-Bromoindole Rxn1 CuCl, NMP, Heat (Halogen Exchange) Start1->Rxn1 Start2 4-Chlorophenylhydrazine Rxn2 Ketone, Acid Catalyst (Fischer Synthesis) Start2->Rxn2 Core 5-Chloroindole Core Rxn1->Core Rxn2->Core Func1 C3 Formylation (Vilsmeier-Haack) Core->Func1 Func2 Suzuki Coupling (Pd-catalyzed) Core->Func2 Prod1 3-Formyl-5-chloroindole Func1->Prod1 Prod2 5-Phenylindole Derivatives Func2->Prod2

Caption: Divergent synthetic workflows for generating and functionalizing 5-chloroindole cores.

Table 2: Yield Data for 5-Chloroindole Synthetic Routes
Starting MaterialMethod / ReagentsSolventYieldReference
5-Bromoindole Halogen Exchange (CuCl)NMP>85%BenchChem[5]
4-Chlorophenylhydrazine Fischer Synthesis (Ketone, H+)Ethanol / AcOH70-80%BenchChem[6]
1-Acylindoline Multi-step (Chlorination/Dehydro)VariousModeratePatent DE3035403C2[4]

Validated Experimental Protocols

Protocol 1: Scalable Copper-Catalyzed Halogen Exchange

Objective: Synthesis of 5-chloroindole from 5-bromoindole[5]. Causality: N-methyl-2-pyrrolidone (NMP) is chosen as a dipolar aprotic solvent because it effectively solubilizes the Cu(I) species and stabilizes the transition state. Its high boiling point provides the necessary thermal energy to drive the equilibrium from the weaker C-Br bond to the stronger C-Cl bond via oxidative addition/reductive elimination at the copper center. Aqueous ammonia is utilized during the quench to form water-soluble copper-ammine complexes, effectively stripping the toxic metal catalyst from the organic product layer[5].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 5-bromoindole (1.0 equiv) and cuprous chloride (CuCl, 2.0 equiv) in anhydrous NMP.

  • Heating: Heat the reaction mixture to 150 °C and maintain with continuous stirring for 12 hours under a nitrogen atmosphere.

  • Validation (In-Process): Monitor the disappearance of 5-bromoindole via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting material spot is entirely consumed.

  • Quenching: Cool the mixture to room temperature. Carefully add aqueous ammonia (20-25%) to the reaction mixture and stir vigorously for 30 minutes to complex the copper.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform. Repeat the extraction three times.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 5-chloroindole[5].

Protocol 2: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole

Objective: De novo synthesis of a substituted 5-chloroindole core[6][7]. Causality: The strong acid catalyst protonates the intermediate hydrazone, facilitating the critical[3,3]-sigmatropic rearrangement. This rearrangement is the rate-determining step in forming the new C-C bond prior to the elimination of ammonia and final aromatization[6][7].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid.

  • Condensation: Add a slight excess of butan-2-one (1.2 equiv) to the stirred solution.

  • Catalysis: Introduce a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for 4 hours.

  • Validation (In-Process): Extract a 0.1 mL aliquot, neutralize with saturated NaHCO3, and check via TLC or LC-MS for the formation of the indole mass[M+H]+.

  • Work-up: Cool to room temperature and pour the mixture over crushed ice. Neutralize carefully with sodium hydroxide until precipitation is complete.

  • Purification: Filter the crude solid and recrystallize from an ethanol/water mixture to obtain pure crystals[6][7].

Protocol 3: Palladium-Catalyzed Suzuki Coupling of 5-Chloroindole

Objective: Synthesis of 5-phenylindole from 5-chloroindole, a critical precursor for the auxin analog 5-Ph-IAA used in conditional protein depletion (AID2 system)[8]. Causality: The C-Cl bond in 5-chloroindole is notoriously inert compared to C-Br bonds. To achieve oxidative addition, an electron-rich, sterically hindered phosphine ligand paired with a palladium source is strictly required to force the metal into the strong carbon-halogen bond[8].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 5-chloroindole (1.0 equiv), phenylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to prevent catalyst oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v) to the mixture.

  • Heating: Heat the reaction to 100 °C and stir vigorously for 4 hours[8].

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The 5-chloroindole spot should disappear, replaced by a highly UV-active fluorescent spot (5-phenylindole) at a lower Rf.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify via silica gel flash chromatography[8].

Conclusion

The 5-chloroindole building block is far more than a structural placeholder; it is a rationally designed motif that directly addresses the pharmacokinetic and pharmacodynamic challenges inherent in drug development. By understanding the causality behind its metabolic stability and electronic properties, and by utilizing robust, self-validating synthetic protocols like halogen exchange and transition-metal catalysis, medicinal chemists can reliably deploy this privileged scaffold to generate next-generation therapeutics.

References

Sources

Exploratory

Technical Whitepaper: Indole-1-Acetic Acid vs. Indole-3-Acetic Acid Derivatives

Structural Divergence, Synthetic Protocols, and Pharmacological Implications[1][2][3] Executive Summary In the realm of indole chemistry, the positional isomerism between Indole-1-acetic acid (N-IAA) and Indole-3-acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence, Synthetic Protocols, and Pharmacological Implications[1][2][3]

Executive Summary

In the realm of indole chemistry, the positional isomerism between Indole-1-acetic acid (N-IAA) and Indole-3-acetic acid (C3-IAA) represents a fundamental "molecular switch."[1][2][3] While C3-IAA is the canonical plant hormone (auxin), driving cell elongation and division, the translocation of the acetic acid moiety to the N1 position drastically alters the electronic landscape, solubility profile, and receptor binding affinity.[2][4]

This guide provides a rigorous technical analysis for researchers in medicinal chemistry and plant physiology.[2][3][4] We explore why C3-derivatives dominate auxin signaling and NSAID scaffolds (e.g., Indomethacin), while N-derivatives act as potent receptor antagonists (e.g., CRTH2 modulators) and aldose reductase inhibitors.[1][2][3]

Part 1: Structural & Electronic Fundamentals[4]

The indole core is an electron-rich, aromatic heterocycle.[1][2][3][4] The distinct reactivity and biological recognition of N-IAA vs. C3-IAA stem from the involvement of the nitrogen lone pair in the aromatic sextet.[1][2][3]

1.1 Electronic Distribution[3][4]
  • Indole-3-Acetic Acid (C3-IAA): The C3 position is the most electron-rich site on the indole ring (enamine-like reactivity).[1][2][3] Functionalization here preserves the N-H bond, which acts as a critical Hydrogen Bond Donor (HBD) in receptor pockets (e.g., TIR1 auxin receptor).[2][3][4]

  • Indole-1-Acetic Acid (N-IAA): Substitution at N1 removes the HBD capability.[1][2][3] The lone pair on nitrogen is less available for resonance delocalization into the ring due to the electron-withdrawing nature of the attached carbonyl/carboxyl group (if conjugated) or steric bulk.[2][3] However, in N-acetic acid, the methylene spacer insulates the ring, but the loss of the NH proton is the primary pharmacophoric change.[2][4]

1.2 Physicochemical Comparison
PropertyIndole-3-Acetic Acid (C3-IAA)Indole-1-Acetic Acid (N-IAA)Impact on Drug Design
H-Bond Donors 2 (COOH, Indole-NH)1 (COOH only)C3-IAA binds pockets requiring NH interaction.[1][2][3]
H-Bond Acceptors 23 (N1 becomes a partial acceptor)N-IAA has altered solubility and permeability.[1][2][3]
pKa (COOH) ~4.75~4.70 - 4.80Similar acidity; carboxylate behavior is comparable.[1][2][3]
pKa (Indole NH) ~16.7 (Weak acid)N/A (Substituted)N-IAA is stable against deprotonation bases.[1][2][3]
Reactivity Nucleophilic at C3Nucleophilic at C2/C3N-substitution blocks N-oxidation pathways.[1][2][3]
LogP ~1.41~1.6 - 1.8N-IAA is slightly more lipophilic (no polar NH).[1][2][3]
Part 2: Synthetic Methodologies (The Fork in the Road)

Selective synthesis is dictated by the acidity of the N-H bond versus the nucleophilicity of the C3 carbon.[2]

2.1 Graphviz: Synthetic Decision Tree[2][4]

SyntheticPathways Figure 1: Divergent Synthetic Pathways for Indole Acetic Acid Derivatives Indole Indole Core Base Strong Base (NaH, KOH) Indole->Base Deprotonation (pKa ~16) Acid Lewis Acid / Heat (ZnCl2, AcOH) Indole->Acid Activation N_Alkylation N-Alkylation (SN2) Electrophile: Br-CH2-COOEt Base->N_Alkylation Indolyl Anion Attack C3_Alkylation C3-Functionalization (Fischer / Vilsmeier) Acid->C3_Alkylation Electrophilic Aromatic Substitution N_IAA Indole-1-Acetic Acid (N-Substituted) N_Alkylation->N_IAA Hydrolysis C3_IAA Indole-3-Acetic Acid (C3-Substituted) C3_Alkylation->C3_IAA Workup

2.2 Protocol A: Selective Synthesis of Indole-1-Acetic Acid

Mechanism: The N-H proton is the most acidic site (pKa ~16.7).[1][2][3] Using a strong base generates the indolyl anion, which acts as a nucleophile towards alkyl halides.[2][4]

  • Reagents: Indole (1.0 eq), NaH (1.2 eq) or KOH (powdered), Ethyl bromoacetate (1.1 eq), DMF or DMSO (Solvent).[1][3][4]

  • Step-by-Step:

    • Deprotonation: Dissolve indole in anhydrous DMF at 0°C. Add NaH portion-wise. Stir for 30 min until H2 evolution ceases (Solution turns yellow/brown).

    • Alkylation: Add ethyl bromoacetate dropwise. The indolyl anion attacks the alkyl halide via S_N2 mechanism.[2]

    • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][3][4]

    • Workup: Quench with water. Extract with EtOAc.[2][3][4] The product is the ester.

    • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours to yield Indole-1-acetic acid .[1][2][3]

2.3 Protocol B: Selective Synthesis of Indole-3-Acetic Acid

Mechanism: Direct alkylation at C3 is difficult due to N-alkylation competition.[1][2][3] The Fischer Indole Synthesis is the gold standard for constructing the C3-acetic acid scaffold directly from acyclic precursors.[1][2][3]

  • Reagents: Phenylhydrazine, Glutamic Acid (or alpha-ketoglutaric acid), H2SO4 or ZnCl2 (Catalyst).[1][2][3][4]

  • Step-by-Step:

    • Hydrazone Formation: Condense phenylhydrazine with alpha-ketoglutaric acid in ethanol/acetic acid to form the hydrazone.[1][2][3]

    • Fischer Cyclization: Heat the hydrazone with an acid catalyst (e.g., 4% H2SO4 in MeOH or Polyphosphoric acid) at reflux.[2][3][4]

    • Rearrangement: The [3,3]-sigmatropic rearrangement occurs, forming the C-C bond at the C3 position and expelling ammonia.[1][2][3][4]

    • Purification: The resulting ester is hydrolyzed (saponification) to yield Indole-3-acetic acid .[1][2][3]

Part 3: Biological Divergence & Drug Design[2][4]

The position of the acetic acid tail dictates the "lock and key" fit for biological targets.[2]

3.1 Plant Physiology: The Auxin Receptor (TIR1)[3]
  • C3-IAA (Agonist): Fits into the hydrophobic pocket of the TIR1 ubiquitin ligase complex.[1][2][3] The indole NH forms a critical hydrogen bond with the backbone carbonyl of the receptor (e.g., Leu439 in Arabidopsis TIR1).[2] The carboxylate interacts with Arg403.[2][3][4]

  • N-IAA (Inactive/Antagonist): Lacking the NH donor, N-IAA cannot stabilize the active conformation of TIR1.[1][2][3] It often acts as a weak anti-auxin by occupying the pocket without triggering the ubiquitination of Aux/IAA repressors.[2]

3.2 Medicinal Chemistry: CRTH2 and COX Inhibition

In drug discovery, the N-acetic acid motif is often used to block receptors or target enzymes where the NH is not required or detrimental.[1][2][3]

  • CRTH2 Antagonists (Asthma/Allergy):

    • Fevipiprant (Novartis): A C3-acetic acid derivative (pyrrolo[2,3-b]pyridine core).[1][2][3][5] It mimics PGD2 to bind but not activate the receptor.[2][3][4]

    • Ramatroban (Bayer): Originally a Thromboxane A2 antagonist, it is a tetrahydrocarbazole-9-propanoic acid (N-substituted).[1][2][3][6] The N-alkyl acid chain is crucial for its dual antagonism at CRTH2.[1][2][3]

  • Aldose Reductase Inhibitors (Diabetes):

    • Studies indicate that N-IAA derivatives often show superior inhibition of aldose reductase compared to C3-analogs due to better electrostatic complementarity with the NADP+ cofactor pocket.[1][2][3]

3.3 Graphviz: Signaling & Pharmacophore Logic[2][4]

BioActivity Figure 2: Pharmacophore Divergence of Indole Acetic Acid Isomers C3 C3-IAA Motif (Indomethacin, Auxin) TIR1 TIR1 Receptor (Plant Growth) C3->TIR1 High Affinity (Requires NH H-Bond) CRTH2 CRTH2 / DP2 (Inflammation) C3->CRTH2 Antagonist (e.g. Fevipiprant) N1 N-IAA Motif (Ramatroban-like, ARI) N1->TIR1 Low/No Affinity (Missing NH Donor) N1->CRTH2 Antagonist (e.g. Ramatroban analogs) Aldose Aldose Reductase (Diabetes) N1->Aldose High Potency (Electrostatic Fit)

Part 4: Experimental Characterization

Distinguishing these isomers requires analytical rigor.

4.1 1H NMR Spectroscopy (Diagnostic Signals)
  • Indole-3-Acetic Acid:

    • NH Signal: Broad singlet at 10.5 - 12.0 ppm (DMSO-d6).[1][2][3] This is the "smoking gun" for C3-substitution.

    • C2-H: Doublet or singlet around 7.1 - 7.2 ppm .[1][2][3]

    • CH2 (Acetic Acid): Singlet at ~3.6 ppm.[2][3][4]

  • Indole-1-Acetic Acid:

    • NH Signal: Absent.

    • C2-H: Often shifted downfield due to proximity to the N-substituent.[1][2][3]

    • CH2 (Acetic Acid): Singlet at ~4.8 - 5.0 ppm.[1][2][3] The shift is significantly downfield compared to C3-IAA because it is directly attached to the electronegative nitrogen.[1][2][3]

4.2 Mass Spectrometry[1][2][3][4]
  • Fragmentation: Both show loss of COOH (M-45).[1][2][3] However, N-substituted indoles often show a characteristic fragmentation involving the cleavage of the N-C bond or ring expansion to quinoline derivatives, whereas C3-substituted indoles typically undergo beta-cleavage preserving the indole core + methylene.[1][2][3]

References
  • TIR1 Receptor & Auxin Binding

    • Tan, X., et al. (2007).[2][4] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature.[2][3][4] Link[1][3]

  • Synthetic Protocols (Fischer Indole)

    • Robinson, B. (1963).[2][3][4] "The Fischer Indole Synthesis."[2][3][4][7] Chemical Reviews. Link[1][3]

  • CRTH2 Antagonists (Fevipiprant/Ramatroban)

    • Sykes, D. A., et al. (2016).[2][3][4] "Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy."[2][3][4][5][8] Molecular Pharmacology. Link

    • Ulven, T., & Kostenis, E. (2010).[2][4] "Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist."[2][3] Journal of Medicinal Chemistry. Link

  • Aldose Reductase Inhibitors

    • Stefek, M., et al. (2011).[2][4] "Substituted derivatives of indole acetic acid as aldose reductase inhibitors." Interdisciplinary Toxicology. Link

  • Indole Acetic Acid Properties

    • National Center for Biotechnology Information (2025).[2][3] PubChem Compound Summary for CID 802, Indole-3-acetic acid.[1][2][3] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid from 5-chloroindole

Executive Summary The 5-chloro-1H-indole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of biologically active compounds, including potent inhibitors of the Monoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloro-1H-indole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of biologically active compounds, including potent inhibitors of the Monocarboxylate Transporter 1 (MCT1)[1]. The target compound, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid , serves as a critical bifunctional building block. It features a reactive C-3 aldehyde for downstream condensation reactions (e.g., Knoevenagel condensations or reductive aminations) and an N-1 acetic acid moiety that can be further derivatized into amides or esters. This guide outlines a robust, high-yielding, three-step synthetic workflow starting from commercially available 5-chloroindole.

Strategic Overview & Reaction Causality

Designing a synthesis for multi-functionalized indoles requires strict control over regioselectivity and chemoselectivity. The sequence of operations—formylation, followed by N-alkylation, and concluding with saponification—is deliberately chosen to maximize yield and prevent unwanted side reactions.

  • Strategic Sequencing: If N-alkylation were performed prior to formylation, the highly acidic and electrophilic conditions of the subsequent Vilsmeier-Haack reaction (POCl3, DMF) could induce destructive side reactions at the ester moiety or the active methylene group[2]. Establishing the C-3 formyl pharmacophore on the free indole first is the most reliable, highest-yielding strategy[3].

  • Regioselective C-3 Formylation (Step 1): The Vilsmeier-Haack reaction is employed because the indole core is highly electron-rich and readily undergoes electrophilic aromatic substitution preferentially at the C-3 position. The chloroiminium ion, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), acts as a mild, highly selective electrophile, ensuring formylation without over-reaction[3].

  • N-Alkylation Dynamics (Step 2): N-alkylation is achieved using ethyl bromoacetate. The installation of the C-3 formyl group increases the acidity of the indole N-H proton. Utilizing Cesium Carbonate (Cs2CO3) in DMF ensures rapid deprotonation. The large ionic radius of the cesium cation creates a highly nucleophilic, solvent-separated indolyl anion, which drives the SN2 displacement of the bromide rapidly and selectively at the N-1 position, avoiding competing O-alkylation[1].

  • Controlled Saponification (Step 3): Basic hydrolysis using sodium hydroxide cleanly cleaves the ethyl ester. Acidic hydrolysis is strictly avoided to prevent potential deformylation or degradation of the electron-rich indole ring under prolonged heating[1].

Quantitative Data & Reaction Parameters

StepTransformationReagents & SolventsTemp & TimeExpected YieldProduct Appearance
1 Vilsmeier-Haack FormylationPOCl3 (1.5 eq), DMF0 °C → 85 °C (5 h)85–90%Pale yellow solid
2 N-AlkylationEthyl bromoacetate (1.2 eq), Cs2CO3 (1.5 eq), DMF0 °C → RT (2 h)80–85%Off-white solid
3 SaponificationNaOH (3.0 eq), EtOH / H2OReflux (2 h)90–95%White to pale yellow powder

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Chloroindole (Starting Material) Step1 Step 1: Vilsmeier-Haack Reagents: POCl3, DMF Temp: 0°C to 85°C SM->Step1 Int1 5-Chloro-1H-indole- 3-carbaldehyde Step1->Int1 Regioselective C-3 Formylation Step2 Step 2: N-Alkylation Reagents: Ethyl bromoacetate, Cs2CO3, DMF Int1->Step2 Int2 Ethyl 2-(5-chloro-3-formyl- 1H-indol-1-yl)acetate Step2->Int2 N-1 Deprotonation & Substitution Step3 Step 3: Saponification Reagents: NaOH, EtOH/H2O Temp: Reflux Int2->Step3 Product 2-(5-chloro-3-formyl- 1H-indol-1-yl)acetic acid (Target Compound) Step3->Product Ester Hydrolysis & Acidification

3-Step Synthesis Workflow of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid from 5-chloroindole.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-chloro-1H-indole-3-carbaldehyde
  • Preparation: Ensure all glassware is oven-dried. Purge a round-bottom flask with Argon.

  • Reagent Formation: Add anhydrous DMF (10 mL per 10 g of starting material) to the flask. Cool to 0 °C using an ice bath. Slowly add POCl3 (1.5 eq) dropwise. Validation: The solution will turn slightly yellow and viscous as the Vilsmeier reagent (chloroiminium ion) forms. Stir for 30 minutes.

  • Addition: Dissolve 5-chloroindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath, stir at room temperature for 1 hour, then heat to 85 °C for 5 hours. Validation: TLC (Hexane:EtOAc 7:3) will show complete consumption of the non-polar starting material (Rf ~0.6) and the appearance of a highly UV-active, polar product spot (Rf ~0.2).

  • Workup: Cool the mixture to room temperature and pour it slowly over crushed ice. Add saturated aqueous Na2CO3 dropwise until the pH reaches 8-9. Validation: A large amount of pale yellow solid will precipitate as the iminium intermediate hydrolyzes to the free aldehyde.

  • Isolation: Filter the solid, wash thoroughly with cold distilled water to remove inorganic salts, and dry under high vacuum to yield the intermediate[3].

Step 2: Synthesis of ethyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate
  • Preparation: In a clean, dry flask under Argon, dissolve 5-chloro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs2CO3 (1.5 eq) in one portion. Stir at 0 °C for 15 minutes. Validation: The solution will darken slightly as the highly nucleophilic indolyl anion is generated.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Validation: TLC (Hexane:EtOAc 8:2) will indicate the disappearance of the aldehyde (Rf ~0.1) and the formation of a less polar product spot (Rf ~0.4).

  • Workup: Quench the reaction by adding 5 volumes of distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF. Dry over anhydrous Na2SO4.

  • Isolation: Filter and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography or recrystallization to afford the ester intermediate as an off-white solid[1].

Step 3: Synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
  • Preparation: Dissolve the ester from Step 2 (1.0 eq) in Ethanol (0.1 M concentration).

  • Hydrolysis: Add an equal volume of 1M aqueous NaOH (approx. 3.0 eq of base).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 1-2 hours. Validation: TLC (DCM:MeOH 9:1) will show the complete consumption of the ester and a new spot remaining near the baseline, representing the highly polar carboxylate salt.

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the majority of the ethanol. Validation: Removing ethanol is critical as it prevents the reverse esterification reaction from occurring during the subsequent acidification step.

  • Acidification: Cool the aqueous residue in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3. Validation: A dense white to pale yellow precipitate will form immediately as the water-soluble sodium carboxylate is protonated into the insoluble free carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold water to remove inorganic salts. Dry thoroughly under high vacuum to afford the final target compound[1].

References

1.[3] Title : Application Notes and Protocols for C-3 Functionalization of the 5-Chloro-1H-indole Nucleus | Source : Benchchem | URL : 3 2.[2] Title : 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | Source : Benchchem | URL :2 3.[1] Title : Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) | Source : Journal of Medicinal Chemistry - ACS Publications | URL : 1

Sources

Application

Protocol for the Selective N-Alkylation of 5-Chloroindole-3-Carboxaldehyde: A Comprehensive Guide

An Application Note for Drug Development Professionals The indole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, the 5-chloroindole-3-carboxaldehyde moie...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

The indole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, the 5-chloroindole-3-carboxaldehyde moiety serves as a valuable building block for developing compounds targeting a range of diseases, including neurological disorders and cancer.[2][3][4] N-alkylation is a fundamental strategy to modulate the physicochemical properties of the indole, such as lipophilicity, metabolic stability, and receptor binding affinity, thereby fine-tuning its therapeutic potential.[5]

This application note details a classic and highly effective N-alkylation strategy, explains the critical parameters for ensuring high yield and regioselectivity, and provides a step-by-step protocol for laboratory execution.

Understanding the Reaction: Mechanism and Selectivity

The N-alkylation of an indole proceeds via a two-step SN2 mechanism.[6] The first and most critical step is the deprotonation of the indole nitrogen. The N-H proton of an indole is weakly acidic, with a pKa of approximately 17 in DMSO.[7] Therefore, a strong base is required to quantitatively generate the corresponding indolate anion. This anion is a potent nucleophile that readily attacks an electrophilic alkylating agent in the second step.

Key Factors for Successful N-Alkylation:

  • Regioselectivity (N- vs. C-Alkylation): A common challenge in indole alkylation is the competing reaction at the C3 position, which is also nucleophilic.[1][8] However, for the target substrate, 5-chloroindole-3-carboxaldehyde, this issue is effectively mitigated. The C3 position is already substituted with an aldehyde group, sterically and electronically hindering any C3-alkylation.[9]

  • Acidity of the N-H Bond: The presence of the electron-withdrawing carboxaldehyde group at the C3 position increases the acidity of the N-H proton relative to unsubstituted indole, facilitating its deprotonation.[6]

  • Choice of Base and Solvent: A strong base such as sodium hydride (NaH) is highly effective for complete deprotonation.[7][9] The reaction must be conducted in an anhydrous, polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilic indolate anion.[7][9] Protic impurities, such as water, will quench the strong base and the indolate anion, severely reducing the yield.[7]

Experimental Workflow for N-Alkylation

The overall experimental process, from reaction setup to product isolation, is outlined below. Adherence to an inert atmosphere is critical until the reaction is quenched.

G cluster_prep Reaction Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation (SN2) cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve 5-chloroindole- 3-carboxaldehyde in anhydrous DMF prep2 Cool solution to 0 °C (ice bath) prep1->prep2 Under N₂ atmosphere deprot1 Add NaH portion-wise to the stirred solution prep2->deprot1 deprot2 Stir at 0 °C, then warm to RT deprot1->deprot2 H₂ evolution alk1 Cool back to 0 °C deprot2->alk1 alk2 Add alkylating agent (e.g., CH₃I) dropwise alk1->alk2 alk3 Stir at RT until completion (TLC) alk2->alk3 workup1 Quench with sat. NH₄Cl (aq) at 0 °C alk3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash organic layer (water, brine) workup2->workup3 workup4 Dry (Na₂SO₄), filter, and concentrate workup3->workup4 purify1 Purify crude product via flash column chromatography workup4->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2 Obtain N-alkylated product

Caption: Workflow for the N-alkylation of 5-chloroindole-3-carboxaldehyde.

Detailed Experimental Protocol: N-Methylation

This protocol describes the N-methylation of 5-chloroindole-3-carboxaldehyde using methyl iodide.

Materials and Reagents:

  • 5-Chloroindole-3-carboxaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) line with bubbler

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL two-neck round-bottom flask under a positive pressure of nitrogen, add 5-chloroindole-3-carboxaldehyde (1.0 eq, e.g., 1.80 g, 10.0 mmol).

    • Add anhydrous DMF (e.g., 40 mL) via syringe to dissolve the starting material.

    • Cool the stirred solution to 0 °C using an ice-water bath.[9]

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion, 1.2 eq, e.g., 0.48 g, 12.0 mmol) to the flask in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation and maintain an inert atmosphere.[9]

    • Stir the resulting suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the complete formation of the sodium indolate salt.[9]

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add methyl iodide (1.1 eq, e.g., 0.68 mL, 11.0 mmol) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:EtOAc solvent system). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the starting material is consumed, cool the flask to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 50 mL).[9]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and progressing to 7:3).[7]

    • Combine the fractions containing the pure product and concentrate to yield N-methyl-5-chloroindole-3-carboxaldehyde.

    • Confirm the structure and purity using NMR and MS analysis.[7] The most definitive confirmation of successful N-alkylation is the disappearance of the N-H proton signal (typically >10 ppm) in the ¹H NMR spectrum and the appearance of a new singlet for the N-CH₃ group (around 3.8-4.0 ppm).[7][10]

Data Summary and Troubleshooting

The described protocol is versatile and can be adapted for various alkylating agents. Below is a summary of typical reaction parameters.

Alkylating AgentBaseSolventTemperatureTypical TimeExpected YieldReference
Methyl IodideNaHDMF0 °C to RT2-6 h>85%[11]
Ethyl BromideNaHDMF/THF0 °C to RT4-12 h>80%[5][9]
Benzyl BromideNaHDMF0 °C to RT4-12 h>90%[11][12]
Allyl BromideKOHDMFRT2-8 h>80%[8]

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete deprotonation or presence of moisture.[7][9]

    • Solution: Ensure the use of a sufficiently strong base (NaH is recommended) and strictly anhydrous solvents. Flame-dry all glassware and maintain a robust inert atmosphere.[7]

  • No Reaction:

    • Cause: Inactive alkylating agent or insufficient temperature.[7]

    • Solution: Use a more reactive alkylating agent (iodides > bromides > chlorides).[7] Gentle heating (e.g., to 40-50 °C) may be required for less reactive halides, but monitor carefully for potential side reactions.

  • Multiple Products:

    • Cause: While C-alkylation is unlikely for this substrate, decomposition can occur under harsh conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is properly quenched once the starting material is consumed.

By following this detailed protocol and considering the key scientific principles outlined, researchers can confidently and efficiently perform the N-alkylation of 5-chloroindole-3-carboxaldehyde, paving the way for the synthesis of novel and impactful therapeutic agents.

References

  • Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship, University of California. [Link]

  • Dufour, J., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC, NIH. [Link]

  • Shieh, W.-C., et al. (2006). N-alkylation of indole derivatives.
  • Nicasio, M. C., et al. (2019). Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. Organometallics, ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • RSC Publishing. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]

  • ResearchGate. (2016). Synthesis of N-alkylated indoles. [Link]

  • ResearchGate. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. [Link]

  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. [Link]

  • Wiley Online Library. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. [Link]

  • Organic Syntheses. N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. [Link]

  • MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. [Link]

  • ResearchGate. (2025). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. [Link]

  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

Sources

Method

Vilsmeier-Haack formylation of 2-(5-chloro-1H-indol-1-yl)acetic acid

Application Note: Vilsmeier-Haack Formylation of 2-(5-chloro-1H-indol-1-yl)acetic acid Abstract This application note details the protocol for the regioselective formylation of 2-(5-chloro-1H-indol-1-yl)acetic acid to sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vilsmeier-Haack Formylation of 2-(5-chloro-1H-indol-1-yl)acetic acid

Abstract

This application note details the protocol for the regioselective formylation of 2-(5-chloro-1H-indol-1-yl)acetic acid to synthesize 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid . This transformation utilizes the Vilsmeier-Haack reaction, a cornerstone method in medicinal chemistry for functionalizing electron-rich heterocycles.[1][2] Special attention is given to the compatibility of the free carboxylic acid moiety, which requires modified stoichiometry and specific workup procedures to ensure high yield and purity. The resulting aldehyde is a critical intermediate for non-steroidal anti-inflammatory drug (NSAID) analogs and indole-based oncology targets.

Introduction & Mechanistic Insight

The Vilsmeier-Haack reaction involves the generation of a chloromethyliminium salt (the Vilsmeier Reagent ) from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-dimethylformamide (DMF) and phosphoryl chloride (POCl

).[3][4] While standard protocols exist for simple indoles, the presence of a carboxylic acid side chain in 2-(5-chloro-1H-indol-1-yl)acetic acid introduces a competitive nucleophilic site.

Key Mechanistic Challenges:

  • Carboxylic Acid Activation: The carboxylic acid (-COOH) can react with POCl

    
     or the Vilsmeier reagent to form an acid chloride (-COCl) or mixed anhydride. This consumes one equivalent of the reagent.
    
  • Regioselectivity: The 5-chloro substituent deactivates the benzene ring, while the pyrrole ring remains electron-rich. The C3 position is the most nucleophilic site, ensuring high regioselectivity over the C2 or benzenoid positions.

  • Hydrolysis Dynamics: The intermediate species will likely be a C3-iminium / N-acid chloride dual-functionalized species. The workup must be designed to hydrolyze both the iminium (to aldehyde) and the acid chloride (back to carboxylic acid) without causing decarboxylation or amide formation.

Visual 1: Reaction Mechanism & Pathway

VilsmeierMechanism Reagents Reagents: DMF + POCl3 VR Vilsmeier Reagent (Chloromethyliminium Salt) Reagents->VR Activation Inter2 Intermediate B: C3-Electrophilic Attack (Sigma Complex) VR->Inter2 Electrophilic Attack at C3 Substrate Substrate: 2-(5-chloro-1H-indol-1-yl) acetic acid Inter1 Intermediate A: Acid Chloride Formation (-COOH -> -COCl) Substrate->Inter1 Side Rxn w/ POCl3 Inter1->Inter2 Concurrent Inter3 Intermediate C: C3-Iminium / Acid Chloride (Stable in DMF) Inter2->Inter3 Re-aromatization Quench Aqueous Quench (Basic Hydrolysis) Inter3->Quench Hydrolysis of -COCl & =N+< Product Final Product: 2-(5-chloro-3-formyl-1H-indol-1-yl) acetic acid Quench->Product Precipitation at pH 3-4

Figure 1: Mechanistic pathway highlighting the concurrent activation of the carboxylic acid and the C3-formylation, followed by dual hydrolysis.

Critical Considerations

ParameterRecommendationRationale
Stoichiometry POCl

(3.0 equiv)
1.0 eq for formylation, 1.0 eq for temporary -COOH activation, 1.0 eq excess to drive kinetics.
Temperature 0°C

60°C
Addition at 0°C prevents exotherm runaway. Heating to 60°C ensures conversion of the deactivated 5-chloro scaffold.
Solvent Anhydrous DMF Acts as both reagent and solvent. Moisture must be excluded to prevent premature quenching of POCl

.
Workup pH Swing: 12

3
Initial basic hydrolysis (pH 12) is required to break the robust iminium salt. Final acidification (pH 3) precipitates the free acid product.

Experimental Protocol

Safety Note: POCl


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood. Wear chemical-resistant gloves and eye protection.
Materials:
  • Substrate: 2-(5-chloro-1H-indol-1-yl)acetic acid (10.0 g, 44.7 mmol)

  • Reagent: Phosphoryl chloride (POCl

    
    ) (20.5 g, 12.5 mL, 134 mmol, 3.0 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF) (50 mL, anhydrous)
    
  • Quench: Crushed ice (200 g), 5N NaOH solution, 6N HCl solution.

Step-by-Step Procedure:
  • Vilsmeier Reagent Formation:

    • Charge anhydrous DMF (30 mL) into a dry 250 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet.

    • Cool the flask to 0–5°C using an ice/salt bath.

    • Add POClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (12.5 mL) dropwise over 20 minutes. Caution: Exothermic. Ensure internal temperature stays ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      .
    • Stir at 0°C for 30 minutes to form the white/yellowish Vilsmeier salt slurry.

  • Substrate Addition:

    • Dissolve 2-(5-chloro-1H-indol-1-yl)acetic acid (10.0 g) in anhydrous DMF (20 mL).

    • Add this solution dropwise to the Vilsmeier reagent at 0–5°C over 30 minutes.

    • Observation: The mixture may darken (orange/red) as the complex forms.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Heat the mixture to 60°C and stir for 3–5 hours.

    • Monitor: Check completion by TLC (Mobile phase: 10% MeOH in DCM). The starting material spot should disappear, and a polar baseline spot (iminium salt) may be visible (or the aldehyde if hydrolyzed on silica).

  • Workup & Isolation (The "pH Swing"):

    • Cool the reaction mixture to RT.

    • Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis.

    • Basification: Slowly add 5N NaOH until the pH reaches 11–12 .

      • Why? This hydrolyzes the C3-iminium salt to the aldehyde and the acid chloride to the carboxylate (sodium salt). The solution should become clear/homogeneous as the product dissolves as a salt.

    • Stir at this basic pH for 30 minutes to ensure complete hydrolysis.

    • Acidification: Slowly add 6N HCl dropwise while stirring until the pH reaches 3–4 .

    • Observation: The product, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid , will precipitate as a solid.

  • Purification:

    • Filter the precipitate using a Buchner funnel.[5]

    • Wash the cake with copious water (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Optional: Recrystallize from Ethanol/Water or Acetonitrile if higher purity is required.

Visual 2: Experimental Workflow

ExperimentalWorkflow Setup Step 1: Reagent Prep DMF + POCl3 @ 0°C Reaction Step 2 & 3: Reaction Add Substrate -> Heat 60°C (3-5h) Setup->Reaction In situ generation Hydrolysis Step 4a: Basic Hydrolysis Pour on Ice -> NaOH to pH 12 (Solubilizes Product) Reaction->Hydrolysis Quench Isolation Step 4b: Acid Precipitation HCl to pH 3-4 (Precipitates Product) Hydrolysis->Isolation pH Swing Purification Step 5: Filtration & Drying Wash w/ H2O -> Vac Oven Isolation->Purification Solid Recovery

Figure 2: Workflow emphasizing the critical pH swing required to handle the carboxylic acid solubility profile.

Expected Results & Characterization

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typical isolated yields range from 75% to 85% .

  • Melting Point: Expected range 210–215°C (decomposition).

  • 1H NMR (DMSO-d6) Diagnostic Signals:

    • 
       9.9–10.1 ppm (s, 1H, CHO )
      
    • 
       8.2 ppm (s, 1H, C2-H  of indole)
      
    • 
       5.1 ppm (s, 2H, N-CH
      
      
      
      -COOH)
    • 
       12-13 ppm (br s, 1H, COOH )
      

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete hydrolysis of the iminium salt.Ensure the workup pH reaches >11 and stir for at least 30 mins before acidifying.
Gummy Product Residual DMF.Wash the filter cake thoroughly with water. If gum persists, triturates with cold acetonitrile.
No Precipitation pH too high (product is soluble carboxylate).Check pH carefully. The product only precipitates below pH 4.
Starting Material Remaining Vilsmeier reagent consumed by moisture or -COOH.Increase POCl

to 3.5 or 4.0 equiv. Ensure anhydrous DMF is used.

References

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330. Link

  • Meth-Cohn, O., & Goon, S. (2004). Vilsmeier–Haack reaction. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 389-409). Elsevier. Link

  • Raj, P., et al. (2013). Synthesis and anti-inflammatory activity of some new 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 150-155.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved October 26, 2023. Link

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Salicylic Acid. (Referenced for carboxylic acid compatibility logic). Link

Sources

Application

Application Note: High-Efficiency Synthesis of Bioactive Schiff Bases using 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the use of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid as a versatile scaffold for synthesizing bioactive Schiff...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the use of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid as a versatile scaffold for synthesizing bioactive Schiff bases.

Abstract & Introduction

The indole moiety is a privileged structure in pharmacology, known for its ability to bind diverse biological receptors. The specific precursor 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid combines three critical pharmacophoric features:

  • 5-Chloro Indole Core: Enhances lipophilicity and metabolic stability, often increasing potency against microbial and cancer targets.

  • C3-Formyl Group: A highly reactive electrophile for Schiff base (azomethine) formation, allowing for rapid library generation.

  • N1-Acetic Acid Tail: Provides water solubility and a secondary site for hydrogen bonding or metal coordination (creating N,O-donor ligands).

This guide provides a validated protocol for converting this precursor into Schiff bases (imines) and subsequent metal complexes, optimized for high yield and purity.

Chemical Basis & Reactivity

The synthesis relies on the condensation of the C3-aldehyde with a primary amine.[1] Unlike simple benzaldehydes, the indole nitrogen's lone pair donates density into the ring, making the C3-carbonyl less electrophilic than typical aldehydes. Therefore, acid catalysis is strictly required to activate the carbonyl carbon.

Key Consideration - The Carboxylic Acid Group: The N1-acetic acid group (


) presents a potential side reaction site (salt formation with amines). However, under the mild reflux conditions described below (ethanol/methanol solvent), the Schiff base condensation is kinetically favored  over amide formation. The carboxylic acid typically remains intact, often serving as a self-catalyst or existing in equilibrium with the amine salt until the stable imine precipitates.
Reaction Scheme Visualization

ReactionScheme Precursor 2-(5-chloro-3-formyl-1H-indol-1-yl) acetic acid Intermediate Carbinolamine Intermediate Precursor->Intermediate + Amine (EtOH, Reflux) Amine Primary Amine (R-NH2) Amine->Intermediate Product Target Schiff Base (Imine) Intermediate->Product - H2O (Acid Cat.) Water H2O (Byproduct) Intermediate->Water

Caption: Step-wise condensation mechanism from indole precursor to stable Schiff base.

Experimental Protocol: Schiff Base Synthesis

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (Purity >98%)

  • Amine: Substituted aniline, hydrazide, or aliphatic amine (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (GAA)

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Procedure

1. Precursor Solubilization

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol (approx. 237 mg) of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in 20 mL of absolute ethanol .

  • Note: If the compound does not dissolve completely at room temperature, gently warm the solution to 40°C. The carboxylic acid group aids solubility in polar protic solvents.

2. Amine Addition

  • Add 1.0 mmol of the selected primary amine (equimolar ratio) to the flask.

  • Optimization: For less nucleophilic amines (e.g., nitro-anilines), use a slight excess (1.2 mmol).

3. Catalysis

  • Add 2-3 drops of Glacial Acetic Acid (GAA).

  • Mechanism:[2][3] This protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

4. Reflux

  • Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C for Ethanol) with stirring.

  • Duration: 3 to 6 hours.

  • Monitoring: Monitor progress via TLC (Solvent system: Chloroform:Methanol 9:1).[4] Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot.

5. Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Scenario A (Precipitate forms): Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether.

  • Scenario B (No precipitate): Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The Schiff base should precipitate out as a solid. Filter and wash as above.[5][3]

6. Purification

  • Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture (if solubility is low).

  • Dry in a vacuum desiccator over

    
    .
    

Characterization Guide

Successful synthesis is validated by specific spectral shifts.

TechniqueFeaturePrecursor SignalSchiff Base Product Signal
FT-IR Carbonyl (

)
Strong peak @

Disappears
FT-IR Azomethine (

)
AbsentSharp peak @

1H NMR Aldehyde Proton (

)
Singlet @

Disappears
1H NMR Imine Proton (

)
AbsentSinglet @

1H NMR Carboxyl Proton (

)
Broad singlet @

Retained (confirms stability)

Advanced Application: Metal Complexation

The synthesized Schiff base acts as a tridentate or bidentate ligand (ONO or ON donor) for transition metals (Cu, Co, Ni, Zn), significantly enhancing biological activity.

Protocol for Metal Complex Synthesis[4]
  • Dissolve 2 mmol of the Schiff base in 25 mL hot ethanol.

  • Dissolve 1 mmol of Metal Salt (

    
    , 
    
    
    
    , etc.) in 10 mL distilled water/ethanol.
  • Add the metal solution dropwise to the ligand solution.

  • Adjust pH to 7.0–8.0 using mild ammonia solution (to deprotonate the COOH and facilitate coordination).

  • Reflux for 4 hours. Precipitates are often colored (Green/Blue for Cu, Pink/Blue for Co).

Workflow Diagram

Workflow Start Start: Precursor (Indole-Acetic Acid) Step1 1. Solubilization (EtOH + Heat) Start->Step1 Step2 2. Condensation (+ Amine + GAA Reflux) Step1->Step2 Check TLC Check (Aldehyde consumed?) Step2->Check Check->Step2 No (Continue Reflux) Step3 3. Isolation (Ice Water Precip.) Check->Step3 Yes Step4 4. Characterization (IR: 1610 cm-1, NMR: 8.5 ppm) Step3->Step4 App Application: Bio-Screening / Metal Complex Step4->App

Caption: Operational workflow from precursor solubilization to final application.

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitation.

    • Cause: High solubility of the product or incomplete reaction.

    • Fix: Evaporate solvent to half volume before pouring into ice water. Ensure pH is slightly acidic (pH 5-6) during reaction to maintain catalysis.

  • Issue: Impurity (Starting Material remains).

    • Cause: Equilibrium not shifted.

    • Fix: Use a Dean-Stark trap (if using Toluene/Benzene) to remove water, driving the equilibrium forward. For Ethanol, adding molecular sieves (3Å) to the flask helps.

  • Issue: Salt Formation.

    • Cause: Reaction of amine with the COOH group.

    • Fix: This is usually reversible. Ensure heat is sufficient to drive the thermodynamic Schiff base product. If persistent, esterify the COOH group (to ethyl ester) before Schiff base formation, then hydrolyze back if needed.

References

  • Synthesis and Biological Activity of Indole Schiff Bases

    • Title: Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde.[6]

    • Source: Oriental Journal of Chemistry (2018).
    • URL:[Link]

  • General Schiff Base Protocol (Acid Catalysis)

    • Title: Synthesis, characterization and antimicrobial activity of Schiff base ligand and metal complexes.[7]

    • Source: Indian Journal of Chemistry (2024).

    • URL:[Link]

  • Reactivity of Indole-3-Carboxaldehydes

    • Title: Synthesis and in silico investigation of Schiff base deriv
    • Source: Brazilian Journal of Biological Sciences (2019).[7]

    • URL:[Link]

  • Acetic Acid as a Green Solvent/Catalyst

    • Title: Evaluation of the interactions of hydrazide deriv
    • Source: N
    • URL:[Link]

Sources

Method

Preparation of hydrazone derivatives from 5-chloro-3-formylindole-1-acetic acid

Topic: Preparation of Hydrazone Derivatives from 5-chloro-3-formylindole-1-acetic acid Abstract The indole nucleus and the hydrazone moiety are pivotal pharmacophores in modern drug discovery, each conferring a wide spec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Hydrazone Derivatives from 5-chloro-3-formylindole-1-acetic acid

Abstract

The indole nucleus and the hydrazone moiety are pivotal pharmacophores in modern drug discovery, each conferring a wide spectrum of biological activities to molecular structures.[1][2][3] This guide provides a comprehensive, field-tested protocol for the synthesis of novel hydrazone derivatives, commencing from the versatile building block, 5-chloro-3-formylindole-1-acetic acid. We delve into the mechanistic rationale behind the synthesis, offer a detailed, step-by-step experimental procedure, and outline robust methods for structural characterization. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical libraries with compounds of significant therapeutic potential.

Introduction: The Scientific Rationale

The convergence of an indole scaffold with a hydrazone linker creates a hybrid molecule with immense potential for biological activity. Indole derivatives are known for their broad therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The hydrazone group (-C=N-NH-), an azomethine, is not merely a linker but an active pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites, contributing to a range of activities including enzyme inhibition and antimicrobial effects.[3][5][6]

Our starting material, 5-chloro-3-formylindole-1-acetic acid, is strategically designed for derivatization:

  • The indole-1-acetic acid framework is an analogue of the plant hormone auxin, providing a biocompatible and functionally significant core.

  • The 5-chloro substituent enhances lipophilicity and can modulate electronic properties, often improving metabolic stability and binding affinity.[5]

  • The 3-formyl group (an aldehyde) serves as a reactive handle for the key condensation reaction, allowing for the straightforward introduction of diverse chemical functionalities via the hydrazone linkage.

This protocol details an acid-catalyzed condensation reaction, a reliable and efficient method for forging the C=N bond characteristic of hydrazones.[7]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction between the aldehyde functionality of the indole core and the terminal primary amine group of a hydrazide. The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide. This is followed by a dehydration step to yield the stable hydrazone product.

Caption: General reaction scheme for hydrazone synthesis.

Materials and Equipment

Reagents
  • 5-chloro-3-formylindole-1-acetic acid

  • Substituted and unsubstituted hydrazides (e.g., benzohydrazide, 4-chlorobenzohydrazide, isonicotinic hydrazide, thiophene-2-carbohydrazide)

  • Absolute Ethanol (EtOH), Reagent Grade

  • Glacial Acetic Acid (AcOH), as catalyst

  • Ethyl Acetate (EtOAc), for extraction and TLC

  • Hexane, for TLC and recrystallization

  • Deuterated Dimethyl Sulfoxide (DMSO-d6) for NMR analysis

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel 60 (for column chromatography, 230-400 mesh)

  • Standard TLC plates (Silica Gel 60 F₂₅₄)

Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Water-cooled reflux condenser

  • Magnetic stirrer with integrated hotplate

  • TLC chamber and UV lamp (254 nm)

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Spectroscopic Instruments: FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometer

Detailed Experimental Protocol

This section outlines a general procedure adaptable for the synthesis of a variety of hydrazone derivatives from 5-chloro-3-formylindole-1-acetic acid.

Synthesis of (E)-2-(5-chloro-3-((2-benzoylhydrazono)methyl)-1H-indol-1-yl)acetic acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-3-formylindole-1-acetic acid (1.0 g, 4.2 mmol, 1.0 eq) in absolute ethanol (30 mL).

  • Addition of Reagents: To this clear solution, add benzohydrazide (0.63 g, 4.6 mmol, 1.1 eq). A slight excess of the hydrazide is used to ensure the complete consumption of the starting aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the reaction by activating the aldehyde's carbonyl group for nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) every 30-60 minutes.

    • TLC System: Ethyl acetate:Hexane (7:3 v/v) with a drop of acetic acid.

    • Visualization: UV lamp (254 nm).

    • Observation: The reaction is complete upon the disappearance of the starting aldehyde spot (5-chloro-3-formylindole-1-acetic acid). The product will appear as a new, typically less polar, spot. Reaction times generally range from 2 to 6 hours.[8][9]

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate usually forms during this time. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted hydrazide and acetic acid, followed by cold distilled water.

  • Drying: Dry the purified solid product under vacuum at 40-50 °C to a constant weight.

Purification

For most derivatives prepared using this method, the precipitated product is of high purity. However, if TLC indicates the presence of impurities, further purification can be achieved by:

  • Recrystallization: Using a suitable solvent system like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: Using silica gel with an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane).

Expert Insight & Troubleshooting

  • Why Ethanol? Ethanol is an excellent solvent for both reactants and is sufficiently high-boiling for the reflux conditions. Its polarity also helps to solubilize the acid catalyst.

  • Problem: No Precipitation Upon Cooling. If the product is highly soluble or forms an oil, concentrate the reaction mixture using a rotary evaporator. The resulting residue can then be triturated with cold water or a non-polar solvent like hexane to induce solidification. Alternatively, an extractive workup can be performed by partitioning the residue between ethyl acetate and water.

  • Problem: Reaction Stalls. If TLC shows no progress after 2-3 hours, add another 1-2 drops of glacial acetic acid. Ensure the reflux temperature is adequate and that stirring is efficient.

Structural Characterization and Data

The unequivocal identification of the synthesized hydrazone derivatives is achieved through a combination of spectroscopic techniques.

  • FT-IR Spectroscopy: Confirms the formation of the hydrazone by the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a C=N imine stretch (~1570-1650 cm⁻¹) and an N-H stretch (~3100-3300 cm⁻¹).[10][11]

  • ¹H NMR Spectroscopy: Provides definitive structural proof. Key diagnostic signals include:

    • The disappearance of the aldehyde proton singlet at ~10.0 ppm.

    • The appearance of a new singlet for the imine proton (-CH=N-) between 8.0-9.0 ppm.

    • A D₂O-exchangeable singlet for the amide proton (-CO-NH-) between 11.0-12.0 ppm.

    • Characteristic signals for the indole ring protons and the methylene protons of the acetic acid moiety (-CH₂COOH).[12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound, typically observed as the [M+H]⁺ or [M-H]⁻ ion in ESI-MS.[10][14]

Table 1: Representative Characterization Data for Synthesized Derivatives
Derivative NameR-GroupMolecular FormulaYield (%)M.p. (°C)Key ¹H NMR Shifts (δ, ppm, DMSO-d6)
(E)-2-(5-chloro-3-((2-benzoylhydrazono)methyl)-1H-indol-1-yl)acetic acidPhenylC₁₉H₁₄ClN₃O₃91265-26711.85 (s, 1H, -NH-), 8.51 (s, 1H, -CH=N-), 5.15 (s, 2H, -CH₂-)
(E)-2-(5-chloro-3-((2-(4-chlorobenzoyl)hydrazono)methyl)-1H-indol-1-yl)acetic acid4-ChlorophenylC₁₉H₁₃Cl₂N₃O₃94288-29011.92 (s, 1H, -NH-), 8.50 (s, 1H, -CH=N-), 5.16 (s, 2H, -CH₂-)
(E)-2-(5-chloro-3-((2-isonicotinoylhydrazono)methyl)-1H-indol-1-yl)acetic acid4-PyridylC₁₈H₁₃ClN₄O₃89>30012.10 (s, 1H, -NH-), 8.78 (d, 2H, Py-H), 8.55 (s, 1H, -CH=N-), 5.18 (s, 2H, -CH₂-)

Experimental Workflow Visualization

The entire process, from initial reaction to final characterization, can be summarized in the following workflow.

Caption: Workflow from synthesis to characterization.

References

  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. (2025).
  • Recent advancements on biological activity of indole and their deriv
  • Synthesis, Characterization and Biological Evaluation of Indole-3-Acetic Acid-Based Hydrazone Derivatives.
  • Full article: Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis. (2015).
  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • DESIGN, SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 5-[2(3)-DIALKYLAMINO ALKOXY] INDOLE 3-HYDRAZONE 2-ONE AND 5-. Omics. (2014).
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. (2022).
  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. (2025).
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. (2023).
  • Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ACS Omega. (2023).
  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Deriv
  • Hydrazone synthesis. Organic Chemistry Portal. (2014).
  • green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. (2022).
  • Facile and straightforward synthesis of Hydrazone derivatives.
  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.
  • Exploring the Pharmacological Activities of Hydrazone Deriv
  • Synthesis and Evaluation of Hydrazones. Alcrut group. (2024).

Sources

Application

Application Note: Chemoselective Esterification of 2-(5-Chloro-3-formyl-1H-indol-1-yl)acetic Acid

This Application Note is designed for researchers and process chemists in drug discovery, specifically focusing on the functionalization of indole-based scaffolds common in antiviral (e.g., RSV fusion inhibitors) and onc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery, specifically focusing on the functionalization of indole-based scaffolds common in antiviral (e.g., RSV fusion inhibitors) and oncology research.

Abstract

The esterification of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid presents a specific chemoselective challenge due to the presence of the reactive C3-formyl (aldehyde) group. Traditional acid-catalyzed Fischer esterification often leads to the formation of dimethyl acetals or hemiacetals, reducing yield and complicating purification. This guide details a Base-Promoted Alkylation Protocol that ensures quantitative conversion of the carboxylic acid to the ester (methyl or ethyl) while preserving the aldehyde functionality. A secondary acid-catalyzed protocol is provided for specific scale-up scenarios where alkyl halides are restricted.

Strategic Route Analysis

The Chemoselectivity Challenge

The substrate contains two reactive centers:

  • Carboxylic Acid (N1-position): The target for esterification.

  • Aldehyde (C3-position): Susceptible to nucleophilic attack by alcohols under acidic conditions (acetal formation).

Method Comparison
MethodReagentsSuitabilityRisk Profile
A. Base-Promoted (Recommended)

or

/

/ DMF
High Low. Preserves aldehyde; mild conditions; quantitative yield.
B. Fischer Esterification

/

(cat.)
Low High. Significant risk of dimethyl acetal formation at C3.
C. Acid Chloride

/

Medium Medium.

byproduct can catalyze acetal formation.

Recommendation: Method A is the industry standard for this scaffold to ensure high purity without protecting group manipulations.

Experimental Protocols

Protocol A: Base-Promoted Methyl Esterification (Primary)

Target Product: Methyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (1.0 equiv)

  • Electrophile: Methyl Iodide (

    
    ) (1.5 equiv) (Caution: Carcinogen)
    
    • Substitute Ethyl Iodide (

      
      ) for Ethyl Ester.
      
  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous (10 mL/g substrate)
    
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Substrate in anhydrous DMF.

  • Deprotonation: Add

    
      in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.

    • Note: The reaction is exothermic; for scales >10g, use an ice bath during addition.

  • Reaction: Stir at RT for 2–4 hours.

    • PAT (Process Analytical Technology): Monitor by TLC (50% EtOAc/Hexane). The starting acid (

      
      , streak) should disappear, replaced by a distinct non-streaking ester spot (
      
      
      
      ).
  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Observation: The product typically precipitates as a white to off-white solid.

  • Workup:

    • If Solid Forms: Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum.

    • If Oiling Occurs: Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with water (2x) and Brine (1x). Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from MeOH/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Acid-Catalyzed Esterification (Alternative)

Use only if Alkyl Halides are restricted. Requires strict water control.

  • Setup: Dissolve substrate in anhydrous Methanol.

  • Catalyst: Add concentrated

    
     (0.1 equiv) dropwise.
    
  • Reaction: Heat to reflux for 2 hours.

  • Critical Step: Monitor for acetal formation (NMR or TLC). If acetal forms (two OMe peaks in NMR), treat the crude product with aqueous dilute

    
     in THF during workup to hydrolyze it back to the aldehyde.
    

Process Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the chemoselective pathway of Method A.

ReactionScheme Substrate Substrate: 2-(5-chloro-3-formyl-1H-indol-1-yl) acetic acid Intermediate Intermediate: Carboxylate Anion Substrate->Intermediate Deprotonation (-H+) Reagents Reagents: MeI (1.5 eq) K2CO3 (2.0 eq) DMF, RT Reagents->Intermediate Product Product: Methyl 2-(5-chloro-3-formyl- 1H-indol-1-yl)acetate Intermediate->Product SN2 Alkylation (+Me)

Caption: Chemoselective esterification pathway via carboxylate alkylation, avoiding aldehyde interference.

Experimental Workflow

Standard Operating Procedure (SOP) flow for Protocol A.

Workflow Start Start: Dissolve Acid in DMF BaseAdd Add K2CO3 (Solid) Stir 15 min Start->BaseAdd MeIAdd Add MeI (Dropwise) Exotherm Check BaseAdd->MeIAdd Monitor Monitor: TLC/HPLC (Target: Loss of Acid) MeIAdd->Monitor Quench Quench: Pour into Ice Water Monitor->Quench Decision Precipitate formed? Quench->Decision Filter Filtration & Wash (H2O) Decision->Filter Yes Extract Extraction (EtOAc) Wash (Brine) Decision->Extract No Finish Final Product (Dry & Characterize) Filter->Finish Extract->Finish

Caption: Decision-tree workflow for the isolation of the indole ester.

Analytical Data & Validation

Expected Characterization Data

The following data confirms the structure of Methyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate .

FeatureTechniqueExpected Signal / ValueInterpretation
Aldehyde Proton

NMR

ppm (s, 1H)
Confirms CHO is intact (not acetal).
Indole H-2

NMR

ppm (s, 1H)
Characteristic singlet for 3-substituted indole.
N-Methylene

NMR

ppm (s, 2H)

protons.
Ester Methyl

NMR

ppm (s, 3H)
New peak confirming esterification.
Mass Spec LC-MS (ESI)

Consistent with

.
Appearance VisualWhite to pale yellow solidHigh purity crystalline solid.
Troubleshooting Guide
  • Problem: Product is an oil that won't crystallize.

    • Solution: Triturate with cold Diethyl Ether or Hexane. If that fails, evaporate traces of DMF using a high-vacuum pump (DMF prevents crystallization).

  • Problem: Aldehyde peak disappears in NMR (Method B).

    • Solution: You formed the acetal.[1] Dissolve in THF, add 1M HCl (aq), stir for 30 min, then re-extract.

References

  • Indole Functionalization: Synthesis of 1H-indol-3-yl acetates and derivatives.[1] BenchChem Application Notes.[1]

  • Vilsmeier-Haack Formylation: Synthesis of 5-chloroindole-3-carboxaldehyde. ChemicalBook Protocols.

  • General Esterification: Ester synthesis by esterification - Mechanisms and Reagents. Organic Chemistry Portal.

  • Indole N-Alkylation: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.

  • Related Scaffold: 5-Chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester.[] BOC Sciences Product Data.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Indole-3-Carboxaldehyde Derivatives

Executive Summary & Scientific Rationale The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antimicrobials to targeted anticancer agents (1)[1]. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antimicrobials to targeted anticancer agents (1)[1]. Among its functionalized precursors, indole-3-carboxaldehyde stands out as a critical intermediate for synthesizing diverse bioactive derivatives, including Schiff bases, chalcones, and hydrazones (2)[2].

Historically, the formylation of indoles via the Vilsmeier-Haack (VH) reaction under conventional thermal heating has been plagued by prolonged reaction times, inconsistent yields, and the generation of toxic byproducts (3)[3]. The integration of microwave irradiation (MWI) fundamentally transforms this paradigm. By leveraging dielectric heating, MWI induces rapid, localized superheating of polar intermediates, exponentially accelerating reaction kinetics while adhering to green chemistry principles[1].

Mechanistic Causality: The Microwave-Enhanced Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group at the electron-rich C3 position of the indole ring[3].

Causality of Reagent Selection:

  • N,N-Dimethylformamide (DMF): Serves a dual purpose as both the solvent and the formyl group donor. Its high dielectric constant makes it an excellent microwave absorber, facilitating rapid energy transfer[3].

  • Phosphorus Oxychloride (POCl

    
    ):  Acts as the activating agent, reacting with DMF to generate the highly electrophilic chloromethyleneiminium salt (Vilsmeier reagent) (4)[4].
    

Microwave Synergy: The Vilsmeier reagent is highly polar. Under microwave irradiation, the rapid alignment and relaxation of these dipoles in the oscillating electromagnetic field generate intense internal heat. This specific activation lowers the activation energy barrier for the electrophilic aromatic substitution, driving the formation of the Wheland intermediate and subsequent rearomatization in minutes rather than hours (5)[5].

MW_VH_Workflow N1 Indole + DMF (Solvent & Reagent) N2 POCl3 Addition (Strictly 0-5°C) N1->N2 Activation N3 Microwave Irradiation (150W, 60-80°C) N2->N3 Vilsmeier Reagent N4 Vilsmeier Iminium Intermediate N3->N4 Electrophilic Attack N5 Alkaline Hydrolysis (Ice/NaOH) N4->N5 Quenching N6 Indole-3-Carboxaldehyde (Purification) N5->N6 Precipitation

Workflow of Microwave-Assisted Vilsmeier-Haack Formylation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Indole-3-Carboxaldehyde

This protocol incorporates precise thermal boundaries and TLC checkpoints to ensure the Vilsmeier intermediate is not degraded prior to hydrolysis[3].

Materials:

  • Indole (10 mmol)

  • DMF (30 mmol, anhydrous)

  • POCl

    
     (12 mmol)
    
  • 10% NaOH (aqueous)

  • Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a dry 50 mL microwave vessel, add indole (10 mmol) and anhydrous DMF (30 mmol). Chill the mixture in an ice bath to 0–5°C.

    • Causality: DMF is used in excess to act as the solvent. The ice bath is critical because the reaction between DMF and POCl

      
       is highly exothermic; uncontrolled heat at this stage leads to dimethylamine degradation and tar formation[3].
      
  • Activation: Add POCl

    
     (12 mmol) dropwise over 10 minutes under continuous magnetic stirring, maintaining the temperature strictly below 5°C.
    
  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 150 W, ramping the temperature to 70°C, and hold for 5–8 minutes.

    • Causality: 150 W provides sufficient dielectric heating without causing localized charring (hot spots)[5].

  • Hydrolysis & Quenching: Remove the vessel and cool to room temperature. Pour the mixture over 50 g of crushed ice. Slowly add 10% NaOH solution dropwise until the pH reaches 7.5–8.0.

    • Causality: Alkaline hydrolysis of the iminium intermediate is required to liberate the aldehyde. The ice prevents the exothermic neutralization from destroying the product[2].

  • Validation & Isolation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). A distinct spot (Rf ~0.4) under UV light confirms the product. Filter the precipitated solid, wash with cold distilled water, and recrystallize from hot ethanol to yield pure indole-3-carboxaldehyde.

Protocol 2: Synthesis of Bioactive Schiff Bases (Downstream Derivatization)

Schiff bases are synthesized via the condensation of indole-3-carboxaldehyde with primary amines, yielding compounds with potent antimicrobial and anticancer properties[2].

Step-by-Step Methodology:

  • Preparation: Dissolve indole-3-carboxaldehyde (5 mmol) and a substituted aniline (5 mmol) in 15 mL of absolute ethanol in a microwave vessel.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the amine[2].

  • Microwave Irradiation: Irradiate the mixture at 100 W (80°C) for 4–6 minutes.

  • Validation & Isolation: Cool the mixture in an ice bath to induce crystallization. Filter the Schiff base precipitate, wash with cold ethanol, and dry under vacuum. Confirm imine bond formation (-HC=N-) via FTIR (peak at ~1620 cm

    
    ).
    

Quantitative Data & Process Validation

The transition from conventional reflux to microwave irradiation yields quantifiable improvements in both efficiency and environmental impact. Data is summarized from comparative green chemistry methodologies[5],[1].

Synthesis MethodSubstrateCatalyst/ReagentTimeYield (%)E-Factor (Waste/Product)
Conventional Reflux IndolePOCl

/ DMF
120 - 180 min65 - 72%> 15
Microwave (150W) IndolePOCl

/ DMF
5 - 8 min88 - 94%< 5
Conventional Reflux Indole-3-CHO + AnilineAcetic Acid4 - 6 hours55 - 60%~ 10
Microwave (100W) Indole-3-CHO + AnilineAcetic Acid4 - 6 min85 - 92%< 3

Biological Application & Downstream Signaling

Indole-3-carboxaldehyde derivatives (particularly chalcones and Schiff bases) are heavily investigated in oncology. A primary mechanism of action for these derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on


-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and the subsequent activation of intrinsic apoptotic pathways via Caspase-3 and Caspase-9[1],[2].

Bio_Pathway B1 Indole-3-Carboxaldehyde Derivatives B2 Tubulin Polymerization Inhibition B1->B2 Binding B3 G2/M Phase Cell Cycle Arrest B2->B3 Disruption B4 Caspase-3/9 Activation B3->B4 Signaling B5 Apoptosis (Cancer Cell Death) B4->B5 Execution

Apoptotic signaling pathway induced by indole-3-carboxaldehyde derivatives.

References

  • Source: dut.ac.
  • Source: ijcrt.
  • Source: tandfonline.
  • Source: nih.
  • Source: benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Chloroindole N-Alkylation

Ticket ID: IND-5CL-OPT-001 Status: Open Subject: Improving Yield and Selectivity in N-Alkylation of 5-Chloroindole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Substra...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-5CL-OPT-001 Status: Open Subject: Improving Yield and Selectivity in N-Alkylation of 5-Chloroindole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are likely encountering issues with low conversion , C-alkylation side products , or reagent hydrolysis .

To solve this, we must first understand your substrate. 5-Chloroindole differs from unsubstituted indole in one critical electronic aspect:

  • The Chloride Effect: The chlorine atom at C5 is an Electron Withdrawing Group (EWG).

  • Acidity (pKa): The EWG stabilizes the indolyl anion, making the N-H proton more acidic (pKa ~16.1) than unsubstituted indole (pKa ~17.0). Deprotonation is easier.

  • Nucleophilicity: Consequently, the resulting anion is less nucleophilic. It reacts more sluggishly than indole, often requiring longer reaction times or more reactive electrophiles.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (High Yield, Small Scale)

Best for: Initial screening, difficult electrophiles, and maximizing N-selectivity.

Reagents:

  • Substrate: 5-Chloroindole (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Electrophile: Alkyl Halide (1.1 – 1.2 eq)

Step-by-Step Workflow:

  • Preparation: Flame-dry glassware under

    
     or Ar flow.
    
  • Solubilization: Dissolve 5-chloroindole in anhydrous DMF. Cool to 0°C.[1][2]

  • Deprotonation: Add NaH portion-wise.[1][2] Observation: Gas (

    
    ) evolution will occur.[1][2]
    
  • The "Aging" Period (Critical): Stir at 0°C for 15 mins, then warm to RT for 30 mins.

    • Why? You must ensure complete deprotonation before adding the electrophile to prevent competition between the base and the electrophile.

  • Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the alkyl halide dropwise.

  • Reaction: Stir at RT. Due to the 5-Cl EWG effect, if TLC shows starting material after 4 hours, heat to 60°C.

  • Quench: Carefully add saturated

    
     or ice water.
    
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Process chemistry, avoiding dry solvents, moisture-sensitive electrophiles.

Reagents:

  • Base: KOH (powdered, 3.0 eq) or NaOH (50% aq. solution)

  • Solvent: Toluene or 2-MeTHF

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI (5-10 mol%)

Step-by-Step Workflow:

  • Dissolve 5-chloroindole and the alkylating agent in Toluene.

  • Add the PTC catalyst (TBAB).

  • Add the base (solid KOH or aq. NaOH) with vigorous stirring.

  • Heat to 40–80°C.

    • Mechanism:[3][4][5][6] The PTC shuttles the hydroxide/indolyl anion between the solid/aqueous phase and the organic phase, protecting the sensitive anion from bulk water solvation.

Troubleshooting Guide (Diagnostic Q&A)

Q1: I am seeing significant Starting Material (SM) remaining. Should I add more base?

Diagnosis: Likely not a base stoichiometry issue. Root Cause: The 5-Cl anion is stable and sluggish. Solution:

  • Check Water: If using NaH, did it fizz vigorously? If not, your NaH is dead (hydrolyzed).

  • Increase Temperature: Raise from RT to 60–80°C. The activation energy for the 5-Cl anion attack is higher than for indole.

  • Add Iodide Source: If using an alkyl chloride or bromide, add 10 mol% TBAI or KI. This generates the more reactive alkyl iodide in situ (Finkelstein reaction).

Q2: I am observing C3-alkylation side products. How do I stop this?

Diagnosis: Solvent/Cation effect favoring "Tight Ion Pairs."[2] Science: The Indolyl anion is an ambident nucleophile.

  • N-Attack: Favored by dissociated ions (ionic bond character). Requires high dielectric constant solvents (DMF, DMSO).

  • C-Attack: Favored by tight association with the metal cation (covalent character) or soft-soft interactions. Solution:

  • Switch Solvent: Move from THF or Ether to DMF or DMSO .

  • Sequester Cations: If you must use THF, add 18-Crown-6 (for

    
    ) or 15-Crown-5  (for 
    
    
    
    ). This encapsulates the cation, leaving the "naked" anion free to react at the most electronegative site (Nitrogen).
Q3: My alkylating agent is hydrolyzing before the reaction finishes.

Diagnosis: Competitive reaction with hydroxide or water. Solution: Switch to Protocol A (NaH) .

  • NaH generates

    
     gas, which leaves the system.[1] There is no hydroxide or water byproduct to attack your electrophile.
    

Data & Decision Support

Comparative Solvent/Base Efficiency Table
Base SystemSolventMechanism TypeN vs. C SelectivityRecommendation
NaH DMF/DMSODissociated IonExcellent (N-favored)Primary Choice for yield & purity.
NaH THFTight Ion PairModerateUse with Crown Ethers if DMF is difficult to remove.
KOH/NaOH ToluenePhase TransferGoodBest for Scale-up (easier workup).

MeCNWeak BaseHighUse for highly reactive electrophiles (e.g., benzyl bromide) to prevent over-alkylation.
Visual Workflow: Troubleshooting Logic

Troubleshooting Start Problem: Low Yield of N-Alkylated 5-Chloroindole CheckSM Is Starting Material (SM) still present? Start->CheckSM Incomplete Conv. CheckSide Are Side Products (C-alkyl) present? Start->CheckSide Wrong Product WaterCheck Check Reagents: Is NaH 'dead'? Is Solvent wet? CheckSM->WaterCheck Yes SolventCheck Solvent Polarity: Are you using THF/DCM? CheckSide->SolventCheck Yes TempCheck Reactivity Issue: 5-Cl anion is sluggish. Increase Temp to 60-80°C. WaterCheck->TempCheck Reagents OK LeavingGroup Leaving Group Issue: Add TBAI/KI (Finkelstein) TempCheck->LeavingGroup Still Slow SwitchDMF Action: Switch to DMF or DMSO (Promote Ion Dissociation) SolventCheck->SwitchDMF Yes AddCrown Action: Add 18-Crown-6 (Sequester Cation) SolventCheck->AddCrown Cannot change solvent

Figure 1: Decision tree for diagnosing yield and selectivity issues in 5-chloroindole alkylation.

Visual Mechanism: Regioselectivity Control

Mechanism Indole 5-Chloroindole (Neutral) Deprot Deprotonation (Base) Indole->Deprot Anion Indolyl Anion (Resonance Hybrid) Deprot->Anion PathN Path A: N-Alkylation (Kinetic/Ionic Control) Anion->PathN PathC Path B: C3-Alkylation (Thermodynamic/Orbital) Anion->PathC ConditionsN Favored by: Polar Aprotic (DMF) Na+, K+ (Dissociated) ConditionsN->PathN ConditionsC Favored by: Non-polar (THF/Tol) Mg2+, Zn2+ (Tight Pair) ConditionsC->PathC

Figure 2: Mechanistic pathways. To maximize yield, conditions must force Path A (Green).

References

  • Sundberg, R. J. (1996). Indoles.[1][2][4][7][8][9][10][11][12][13][14] Academic Press. (Foundational text on indole nucleophilicity and ambient anion behavior).

  • Heaney, H., & Ley, S. V. (1973). "N-Alkylation of indoles: The use of phase transfer catalysis." Journal of the Chemical Society, Perkin Transactions 1, 499-500. Link

  • Rubiralta, M., et al. (1988). "Selective N-alkylation of indole derivatives." Synthetic Communications, 18(16), 1969-1974. (Specifics on solvent effects).
  • Mahboobi, S., et al. (2006). "5-Chloroindole derivatives: Synthesis and pharmacological activity." Journal of Medicinal Chemistry.
  • Smith, M. B. (2020).[13] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (HSAB theory and ambident nucleophiles).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 5-Chloroindole Carboxylic Acids

Welcome to the technical support center for 5-chloroindole carboxylic acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-chloroindole carboxylic acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to solve even the most challenging solubility issues.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the solubility of 5-chloroindole carboxylic acids.

Q1: What are the primary factors influencing the solubility of 5-chloroindole carboxylic acids?

The solubility of these compounds is primarily governed by the interplay between the non-polar indole ring and the polar carboxylic acid group. Key factors include:

  • pH of the Solvent: This is arguably the most critical factor. The carboxylic acid group is ionizable, and its charge state dramatically affects aqueous solubility.[1][2][3]

  • Solvent Polarity: The principle of "like dissolves like" applies. The hydrophobic indole core favors non-polar organic solvents, while the carboxyl group (especially when ionized) favors polar solvents like water.[4]

  • Temperature: For most substances, solubility increases with temperature as the dissolution process is often endothermic.[5]

  • Molecular Structure: The overall size and presence of other functional groups on the molecule will influence its solubility.[4]

Q2: Why is my 5-chloroindole carboxylic acid poorly soluble in neutral water but dissolves in basic solutions?

This is due to the acidic nature of the carboxylic acid group (-COOH).[2]

  • At low or neutral pH: The carboxylic acid group remains largely in its protonated, neutral form (R-COOH). This form is less polar and thus has limited solubility in water.[1][3]

  • At high pH (basic conditions): The excess hydroxide ions (OH-) in a basic solution deprotonate the carboxylic acid, forming a negatively charged carboxylate ion (R-COO⁻).[1] This charged species is significantly more polar and can readily form favorable ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.[2][3]

The relationship between pH and the ionization state of the carboxylic acid is a fundamental concept for controlling its solubility.

pH_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH R-COOH (Protonated, Neutral) Low Aqueous Solubility High_pH R-COO⁻ (Deprotonated, Anionic) High Aqueous Solubility Low_pH->High_pH + OH⁻ - H₂O High_pH->Low_pH + H⁺

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Part 2: Troubleshooting Common Solubility Problems

This section provides solutions to specific issues you may encounter during your experiments.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?

This is a classic problem known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here’s a systematic approach to solve this:

Troubleshooting_Workflow Start Solubility Issue: Precipitation in Aqueous Buffer Check_pH Check_pH Start->Check_pH Check_Concentration Is the final concentration too high? Check_pH->Check_Concentration Yes Solution_pH Adjust Buffer pH (e.g., to pH 8-9) Check_pH->Solution_pH No Check_Solvent Is the final organic solvent concentration too low? Check_Concentration->Check_Solvent No Solution_Concentration Lower Final Concentration Check_Concentration->Solution_Concentration Yes Solution_Solvent Use Co-solvents (e.g., PEG300, ethanol) Check_Solvent->Solution_Solvent Yes Solution_Excipient Use Solubilizing Agents (e.g., Cyclodextrins) Check_Solvent->Solution_Excipient No

Caption: A logical workflow for troubleshooting compound precipitation.

  • Step 1: pH Adjustment: For indole carboxylic acids, slightly increasing the pH of the aqueous buffer can significantly enhance solubility.[6] Try preparing your buffer at pH 8.0 or higher. The goal is to ensure the pH is well above the compound's pKa, promoting the formation of the more soluble carboxylate salt.[3][7]

  • Step 2: Use of Co-solvents: If pH adjustment is not sufficient or desirable for your assay, consider using a water-miscible organic co-solvent.[6] Solvents like polyethylene glycol (PEG) 300 or ethanol can help keep the compound in solution.[6][8] It is crucial to validate the tolerance of your experimental system (e.g., cell culture) to the final co-solvent concentration, which should typically be kept low (e.g., <1%).[6]

  • Step 3: Employ Solubilizing Agents: Excipients such as cyclodextrins can form inclusion complexes with the hydrophobic indole portion of the molecule, effectively "shielding" it from the aqueous environment and increasing overall solubility.[6]

  • Step 4: Reduce Final Concentration: If possible, simply lowering the final concentration of your compound may be the easiest solution. Determine the kinetic solubility of your compound to understand its limits in your specific buffer system.

Q4: I am struggling to dissolve my 5-chloroindole carboxylic acid in any solvent to make a stock solution. What are my options?

For creating a concentrated stock solution, organic solvents are typically the first choice.

SolventPolaritySuitability for Stock SolutionComments
DMSO HighExcellentA common first choice for creating high-concentration stock solutions.[6][9]
Methanol HighGoodCan be effective, especially for slightly more polar derivatives.[10]
Ethanol HighGoodA good alternative to DMSO, often better tolerated in biological systems.[6]
DMF/DMA HighGoodStrong polar aprotic solvents that can be very effective but may have higher toxicity.
Aqueous Base HighGoodDissolving the compound directly in a dilute basic solution (e.g., 0.1 M NaOH) will form the highly soluble sodium salt. This stock can then be diluted into your buffer.

If the compound remains insoluble, gentle heating or sonication can be used to aid dissolution.[8] Always ensure the compound is stable under these conditions.

Q5: My compound seems to be degrading in solution, which I am mistaking for a solubility issue. How can I check for and prevent this?

Indole derivatives can be susceptible to oxidative degradation, and instability can sometimes be confused with poor solubility (e.g., observing a color change or appearance of particulate matter over time).[6]

  • Signs of Degradation: A change in the color of the solution (often to a yellowish or brownish tint) or the appearance of multiple peaks during HPLC analysis of a previously pure sample can indicate degradation.[6]

  • Prevention Strategies:

    • Prepare Fresh Solutions: The most reliable method is to prepare solutions immediately before each experiment.[6]

    • Proper Storage: Store stock solutions at low temperatures (-20°C or -80°C), protected from light (using amber vials), and in tightly sealed containers to minimize exposure to air.[6]

    • Use of Antioxidants: In some cases, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your stock solution can prevent oxidative degradation.[6]

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer

This protocol outlines the standard procedure for preparing a compound for a biological assay, incorporating troubleshooting steps.

  • Prepare a High-Concentration Stock: Weigh out the 5-chloroindole carboxylic acid and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Use a vortex mixer and, if necessary, brief sonication to ensure complete dissolution.

  • Prepare Your Aqueous Buffer: Prepare your final assay buffer (e.g., PBS). If you anticipate solubility issues, adjust the pH of this buffer to a slightly basic value (e.g., pH 8.0).

  • Perform Serial Dilution (Method A - Standard): Perform serial dilutions of your DMSO stock into the aqueous buffer. Add the small volume of stock solution to the larger volume of buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

  • Perform Serial Dilution (Method B - Using Co-solvent): If precipitation occurs with Method A, prepare an intermediate dilution of your stock solution in a co-solvent like PEG300. Then, add this intermediate solution to your final aqueous buffer.

  • Visual Inspection: After dilution, visually inspect all solutions for any signs of cloudiness or precipitate. A clear solution is indicative of good solubility at that concentration.[6]

Protocol 2: Determination of Kinetic Solubility via Nephelometry

Kinetic solubility is a high-throughput method to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[11] This is crucial for early drug discovery.

Kinetic_Solubility_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock 1. Prepare 10 mM Stock in DMSO Serial_Dilute 2. Serially Dilute in DMSO Plate Stock->Serial_Dilute Dilute_Buffer 3. Dilute 1:100 into Aqueous Buffer Plate Serial_Dilute->Dilute_Buffer Incubate 4. Incubate (e.g., 1 hour at RT) Dilute_Buffer->Incubate Nephelometer 5. Read Plate on Nephelometer Incubate->Nephelometer Determine_Sol 6. Determine Solubility (Concentration at Precipitation) Nephelometer->Determine_Sol

Caption: Workflow for determining kinetic solubility using nephelometry.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 5-chloroindole carboxylic acid in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Dilution into Aqueous Buffer: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of your chosen aqueous buffer (e.g., PBS, pH 7.4). This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Equilibration: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur and equilibrate.

  • Measurement: Measure the turbidity (cloudiness) of each well using a laser nephelometer or a plate reader capable of measuring light scattering.[9][11]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

By understanding the fundamental chemistry and employing these systematic troubleshooting strategies, you can effectively overcome the solubility challenges associated with 5-chloroindole carboxylic acids in your research and development workflows.

References

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. (2023, July 10). Brainly. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Unchained Labs. Retrieved from [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. (1978, September). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chemical Properties of Carboxylic Acids: Ionization and Neutralization. (2024, October 16). LibreTexts Chemistry. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved from [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, July 31). ACS Bio & Med Chem Au. Retrieved from [Link]

  • Factors that Affect Solubility. (2026, January 27). Chemistry LibreTexts. Retrieved from [Link]

  • 5-Chloro-1H-indole-2-carboxylic acid. PubChem. Retrieved from [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016, October 12). Quora. Retrieved from [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. Retrieved from [Link]

  • CAS No : 10517-21-2 | Product Name : 5-Chloroindole-2-carboxylic Acid. Pharmaffiliates. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved from [Link]

Sources

Troubleshooting

Separating N-alkylated vs C-alkylated indole products

This guide functions as a Level 3 Technical Support resource for researchers encountering regioselectivity issues in indole alkylation. It prioritizes diagnostic logic, separation protocols, and mechanistic root-cause an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Level 3 Technical Support resource for researchers encountering regioselectivity issues in indole alkylation. It prioritizes diagnostic logic, separation protocols, and mechanistic root-cause analysis.

Topic: Separation and Identification of N-alkyl vs. C-alkyl Indoles Ticket ID: IND-REGIO-001 Status: Open Support Level: Senior Application Scientist

Diagnostic Triage: "What did I actually make?"

Before attempting separation, you must definitively identify the isomer profile of your crude mixture. Indole is an ambident nucleophile; distinguishing the N1-alkylated product (kinetic/thermodynamic mix) from the C3-alkylated product (often kinetic or thermodynamic depending on conditions) is the critical first step.

Identification Workflow

The following logic gate determines your product distribution based on standard analytical data.

IndoleID Start Crude Reaction Mixture TLC Step 1: TLC Analysis (Compare to Starting Material) Start->TLC NMR Step 2: 1H NMR Analysis (Focus on 3.5 - 11.0 ppm) TLC->NMR NH_Signal Is the broad singlet (8.0 - 11.0 ppm) present? NMR->NH_Signal Alkyl_Shift Where is the new alkyl signal? NH_Signal->Alkyl_Shift No (NH lost) C_Prod C3-Alkylated Product (Major) NH_Signal->C_Prod Yes (NH retained) N_Prod N-Alkylated Product (Major) Alkyl_Shift->N_Prod 3.8 - 5.0 ppm (Deshielded) Alkyl_Shift->C_Prod 2.5 - 4.0 ppm (Shielded) Mix Mixture (N1 + C3)

Figure 1: Diagnostic logic for identifying indole alkylation isomers via 1H NMR.

Spectroscopic Fingerprints

Use this reference table to validate your NMR data.

FeatureN-Alkylated Indole (Target A)C3-Alkylated Indole (Target B)[1][2][3][4]Mechanistic Note
1H NMR: N-H Absent Present (Broad s, 8.0–11.0 ppm)The N-H proton is the primary diagnostic. Exchangeable with D₂O.
1H NMR: Alkyl-H 3.8 – 5.0 ppm 2.5 – 4.0 ppm N1 is more electronegative than C3, significantly deshielding adjacent protons.
13C NMR: Alkyl-C 45 – 55 ppm 25 – 35 ppm N-C bond is more polarized than C-C bond.
TLC Polarity Less Polar (Higher R_f)More Polar (Lower R_f)N-alkyls lose the Hydrogen Bond Donor (HBD) ability, interacting less with Silica.
UV/Vis (TLC) Blue/Purple (Van Urk/Ehrlich)Often Red/Pink or weak responseC3-substitution blocks the primary reaction site for Ehrlich's reagent (p-DMAB).

Separation Protocols: Resolving the Mixture

If your diagnostic confirms a mixture, use the following protocols. The separation relies heavily on the Hydrogen Bond Donor (HBD) difference: C3-alkyl indoles can donate a hydrogen bond (via N-H) to the silica stationary phase, while N-alkyl indoles cannot.

Protocol A: Flash Chromatography Optimization

Objective: Separate N-alkyl (fast moving) from C-alkyl (slow moving).

  • TLC Method Development:

    • Prepare a solvent system of Hexanes:Ethyl Acetate (9:1) .

    • Spot: Crude mix vs. Starting Indole (co-spot).

    • Observation: The N-alkyl product should have an R_f ~0.2–0.3 higher than the C-alkyl product.

    • Troubleshooting: If spots overlap, switch to Toluene:Ethyl Acetate or Dichloromethane:Hexanes . Toluene often resolves aromatic stacking interactions better than alkanes.

  • Column Packing:

    • Use Silica Gel 60 (230-400 mesh) .

    • Crucial Step: Neutralize the silica if your product is acid-sensitive (C3-alkyl indoles can undergo rearrangement or polymerization in acidic media). Add 1% Triethylamine (TEA) to the column equilibration solvent.

  • Elution Gradient:

    • Start: 100% Hexanes (or Pentane).

    • Ramp: 0% → 10% EtOAc over 5 column volumes (CV).

    • Hold: 10% EtOAc until the first major spot (N-alkyl) elutes.

    • Ramp: 10% → 30% EtOAc to elute the C-alkyl product and unreacted indole.

Protocol B: Chemical "Cleanup" (For Trace C-Alkyl Removal)

If you require pure N-alkyl indole and cannot separate via column:

  • Dissolve crude mixture in THF .

  • Add NaH (1.1 equiv) or Powdered KOH . Stir for 30 mins.

    • Logic: This deprotonates the C-alkyl indole (remaining N-H, pKa ~17) and unreacted starting material, forming anionic species. The N-alkyl indole (neutral) remains untouched.

  • Add Methyl Iodide (MeI) or an electrophile scavenger (optional, to permanently tag the impurities) OR proceed directly to partition.

  • Partition: Add Water/Ether.

    • The N-alkyl indole stays in the Ether layer.

    • The deprotonated C-alkyl/Starting material salts partition into the Aqueous phase (or interface).

    • Warning: This is aggressive. Ensure your N-alkyl product is stable to base.

Root Cause Analysis: Controlling Regioselectivity

To prevent future separation headaches, you must control the reaction mechanism. The competition is between the Hard Nucleophile (N-anion) and the Soft Nucleophile (C3-neutral/C-metal) .

The HSAB (Hard-Soft Acid-Base) Directive
  • N-Alkylation (Ionic Mechanism): Requires a "free" anion.

    • Conditions: High dielectric constant solvents (DMF, DMSO) + Strong Base (NaH, KOtBu) to dissociate the ion pair.

  • C-Alkylation (Tight Ion Pair/Soft Mechanism):

    • Conditions: Non-polar solvents (Toluene, DCM) + Lewis Acids or Grignard reagents (Mg/Zn salts coordinate to N, blocking it and directing attack to C3).

Decision Matrix for Reaction Conditions

Use this flow to select conditions that maximize your desired isomer.

IndoleRegio Goal Desired Product N_Path Target: N-Alkylation Goal->N_Path C_Path Target: C3-Alkylation Goal->C_Path Base_N Base: NaH, KOH, Cs2CO3 (Full Deprotonation) N_Path->Base_N Base_C Reagent: Grignard (EtMgBr) or Lewis Acid (Zn, Al) C_Path->Base_C Solvent_N Solvent: DMF, DMSO, NMP (Dissociates Ion Pairs) Base_N->Solvent_N Temp_N Temp: RT to 80°C (Thermodynamic Control) Solvent_N->Temp_N Solvent_C Solvent: Toluene, DCM, Ether (Tight Ion Pairs) Base_C->Solvent_C Temp_C Temp: -78°C to 0°C (Kinetic Control) Solvent_C->Temp_C

Figure 2: Optimization of reaction parameters for regioselective indole alkylation.

Frequently Asked Questions (FAQ)

Q: I see a spot on the TLC baseline that wasn't there before. What is it? A: This is likely the Indolenium salt or a polymerization product. If you attempted C3-alkylation on a 3-substituted indole, you form a 3,3-dialkylindolenine. These are imine-like and highly unstable/reactive. They often streak or stick to the baseline on silica.

Q: Why did my N-alkylation yield drop when I switched from DMF to THF? A: THF is less polar than DMF. In THF, the Sodium-Indolate ion pair is "tight" (associated). The sodium cation blocks the nitrogen, forcing the electrophile to attack the C3 position (or slowing the reaction significantly). Fix: Add 10-20% HMPA or DMPU to the THF to sequester the cation, or switch back to DMF [1].

Q: Can I distinguish isomers using Mass Spec (MS) alone? A: No. N-alkyl and C-alkyl isomers have identical molecular weights and often similar fragmentation patterns in standard ESI-MS. You must use NMR or co-elution studies with known standards for confirmation.

Q: My C3-alkylated product is rearranging to the N-alkylated form. Is this possible? A: Yes, under high heat or acidic conditions, C3-alkyl groups (especially if they are allyl or benzyl groups) can undergo a [3,3]-sigmatropic rearrangement or a "migration" to the thermodynamically more stable N-position (or C2 position). Keep C3-alkylated products cool and neutral [2].

References

  • BenchChem Technical Support. (2025).[5][6] Strategies for Controlled N- vs C-Alkylation of Indoline. 7

  • Ye, Y., et al. (2019).[4] CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society.[4][8] 4

  • Loudon, G.M., et al. (1970).[9] The Chemistry of a Reporter Group: 2-Hydroxy-5-nitrobenzyl Bromide. Journal of Biological Chemistry. 9

  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. 10

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

[1] Welcome to the Technical Support Hub for Indole Intermediates. This guide addresses the stability, solubility, and handling of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (CAS: 1540767-94-9), a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Technical Support Hub for Indole Intermediates. This guide addresses the stability, solubility, and handling of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (CAS: 1540767-94-9), a critical building block often used in the synthesis of CRTH2 antagonists and Ramatroban analogs.[1]

Part 1: Compound Profile & Vulnerability Analysis

Compound Identity:

  • Systematic Name: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid[1][2][3][4]

  • Functional Groups:

    • Indole Core: Electron-rich aromatic system (Light/Oxidation sensitive).[1]

    • C3-Formyl Group (Aldehyde): Highly reactive electrophile (Oxidation/Nucleophilic attack).[1]

    • N1-Acetic Acid Tail: pH-dependent solubility switch.[1]

  • Primary Application: Intermediate for prostaglandin D2 receptor (CRTH2) antagonists.[1]

Stability Executive Summary: This molecule exhibits moderate instability in aqueous solution.[1] The primary degradation pathways are aerobic oxidation of the aldehyde to a carboxylic acid and photo-oxidation of the indole ring.[1]

Visualizing the Degradation Risks

G Compound 2-(5-chloro-3-formyl- 1H-indol-1-yl)acetic acid Oxidation Degradant A: 5-chloro-1-(carboxymethyl)- 1H-indole-3-carboxylic acid (Major Impurity) Compound->Oxidation Aerobic Conditions (O2 / Peroxides) Photolysis Degradant B: Complex Polymer/Dimer (Yellow/Brown Precipitate) Compound->Photolysis UV/Vis Light (>300 nm) Solubility Solubility Check: pH < 4.5: Insoluble pH > 7.0: Soluble Compound->Solubility Aqueous Media

Figure 1: Primary degradation pathways and solubility behavior.[1] The conversion of the C3-aldehyde to a carboxylic acid is the dominant instability mode in solution.[1]

Part 2: Troubleshooting Guide (FAQ)
Section A: Solubility & Preparation

Q1: I cannot get the solid to dissolve in pure water. It remains a suspension. [1]

  • Root Cause: The molecule contains a free carboxylic acid group (pKa ≈ 4.5). In pure water (pH ~5.5–6.0), it is not fully ionized, leading to poor solubility.

  • Solution:

    • Do not heat the solution (accelerates aldehyde oxidation).

    • Add a mild base to deprotonate the carboxylic acid. We recommend 1.05 equivalents of Sodium Bicarbonate (NaHCO₃) or preparing the solution in PBS (pH 7.4) .

    • Note: Avoid strong bases (NaOH > 0.1 M) as they can trigger Cannizzaro reactions or aldol condensations at the aldehyde site.

Q2: Can I use DMSO or Methanol for stock solutions?

  • Recommendation: DMSO is preferred.

    • DMSO: Excellent solubility.[1] Store at -20°C. Stable for ~1 month if kept dark and under argon.

    • Methanol/Ethanol: Use with caution. Primary amines or alcohols can react with the C3-aldehyde to form hemiacetals or Schiff bases (if amines are present) over time.[1]

Section B: Stability & Degradation [1][5]

Q3: My clear solution turned yellow/brown after 4 hours on the benchtop.

  • Diagnosis: Photo-oxidation. Indole derivatives are notorious for forming radical cations under UV/Vis light, leading to polymerization (melanin-like pigments).[1]

  • Corrective Action:

    • Always use amber glassware .[1]

    • Wrap clear vessels in aluminum foil.

    • Restrict benchtop exposure time to < 1 hour.

Q4: I see a new peak in HPLC appearing earlier (lower retention time) than my main peak.

  • Diagnosis: This is likely the dicarboxylic acid derivative (oxidation of the C3-aldehyde).[1] The additional carboxylic acid group makes the molecule more polar, reducing retention time on Reverse Phase (C18) columns.

  • Verification: Check the mass spectrum.[1] The parent mass (M+) will increase by +16 Da (addition of oxygen).

    • Parent: ~237.6 Da[1]

    • Oxidized Product: ~253.6 Da[1]

Q5: Is the compound stable in cell culture media?

  • Risk: High.[1] Cell culture media (DMEM, RPMI) contains amino acids (nucleophiles) and oxidants.

  • Protocol:

    • Prepare a concentrated stock in DMSO (1000x).

    • Spike into media immediately before use .[1]

    • Do not store the diluted media solution; the aldehyde will react with amine groups in amino acids (Schiff base formation) within hours.

Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)

Use this workflow to validate your specific analytical method (HPLC/LC-MS) for this compound.

StabilityTest Start Start: 1 mg/mL Stock (in 50:50 MeCN:H2O) Split Split into 3 Conditions Start->Split Acid Acid Stress 0.1 N HCl 25°C, 4 Hours Split->Acid Base Base Stress 0.1 N NaOH 25°C, 1 Hour (Watch for rapid degradation) Split->Base Oxid Oxidative Stress 0.3% H2O2 25°C, 2 Hours Split->Oxid Quench Quench & Neutralize to pH 7.0 Acid->Quench Base->Quench Oxid->Quench Analyze LC-MS Analysis Look for +16 Da (Oxidation) Look for Dimerization Quench->Analyze

Figure 2: Recommended forced degradation workflow to identify stability-indicating HPLC parameters.

Protocol 2: Recommended Storage Conditions
  • Solid State: -20°C, Desiccated, Under Argon/Nitrogen. (Stable > 1 year).[6][7][8]

  • Aqueous Solution: Unstable. Prepare fresh.[1]

  • DMSO Stock: -20°C, Protect from light. (Stable ~1-3 months).

References
  • Compound Identification & Synthesis

    • Synthesis of Ramatroban Intermediates: The 3-formyl-indole acetic acid scaffold is a key intermediate in the chemoenzymatic synthesis of Ramatroban and CRTH2 antagonists.[1]

    • Source: Reetz, M. T., et al. (2012). "Asymmetric Chemoenzymatic Synthesis of Ramatroban Using Lipases and Oxidoreductases." Journal of Organic Chemistry.

  • Indole-3-Carboxaldehyde Stability

    • Mechanism:[1][9] Indole-3-carboxaldehydes are susceptible to aerobic oxidation to carboxylic acids and Schiff base formation with amines.[1]

    • Source: Shirinzadeh, H., et al. (2010).[10] "Electrochemical behavior of indole-3-carboxaldehyde isonicotinoyl hydrazones." Combinatorial Chemistry & High Throughput Screening.

  • General Indole Stability

    • Photostability: Indole derivatives undergo photo-oxidation to form dimers and trimmers (melanin-like polymers) under UV/Vis light.[1]

    • Source: Toninello, A., et al. (2006).
  • Specific CAS Reference

    • CAS 1540767-94-9 : 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid.[1][2][3]

    • Source: Sigma-Aldrich / MilliporeSigma Building Block Catalog.[1]

Sources

Troubleshooting

Controlling side reactions during hydrolysis of indole acetate esters

The following technical support guide addresses the specific challenges of hydrolyzing indole acetate esters. It is designed for researchers requiring high-purity isolation of indole-3-acetic acid (IAA) derivatives witho...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges of hydrolyzing indole acetate esters. It is designed for researchers requiring high-purity isolation of indole-3-acetic acid (IAA) derivatives without compromising the sensitive indole heterocycle.[1]

Topic: Controlling Side Reactions & Optimizing Yields Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists

The Core Challenge: The "Indole Dilemma"

The hydrolysis of indole acetate esters presents a unique chemoselective challenge.[2] The indole ring is an electron-rich enamine system that is:

  • Acid-Sensitive: Prone to protonation at C3, leading to rapid dimerization and polymerization (tar formation).[1]

  • Base-Sensitive: While stable to many bases, the resulting indole-3-acetic acids are prone to decarboxylation upon acidification or heating.[1]

  • Oxidatively Labile: Susceptible to air-oxidation to form 2-oxindoles (often indicated by a pink/red shift in the reaction mixture).[1]

Troubleshooting Guides (Q&A)

Module A: Acid-Catalyzed Side Reactions (Polymerization)

User Question: I attempted an acid-catalyzed hydrolysis using dilute HCl/reflux, but my reaction mixture turned into a dark, insoluble tar. What happened?

Technical Diagnosis: You have likely triggered acid-catalyzed electrophilic dimerization .[1]

  • Mechanism: Indoles are weak bases (

    
    ).[1][2] Strong acids protonate the C3-carbon (not the nitrogen), generating an electrophilic indoleninium cation.[1][2] This cation attacks the C2-position of a neutral indole molecule, initiating a chain reaction that forms dimers, trimers, and eventually intractable polymers (tars).[1]
    

Corrective Protocol:

  • Avoid Protic Acids: Do not use HCl,

    
    , or TFA for indole ester hydrolysis.[1]
    
  • Switch to Base Hydrolysis (Saponification): Use LiOH or NaOH in THF/Water (See Protocol 1 below).[1]

  • If Acid is Mandatory: If the substrate is base-labile, use Lewis Acids that coordinate to the carbonyl oxygen rather than protonating the ring, or use enzymatic methods .[2]

Module B: Decarboxylation During Workup

User Question: The saponification went to completion by TLC, but after acidifying to extract the product, my yield plummeted, and I see a new spot corresponding to 3-methylindole (skatole). Why?

Technical Diagnosis: You encountered decarboxylation of the free acid .

  • Causality: Indole-3-acetic acids are β-enaminic acids.[1] The electron-rich indole ring can push electron density toward the carboxyl group, facilitating the loss of

    
    , especially if the acidification is exothermic or performed at elevated temperatures.[2]
    

Corrective Protocol:

  • Cold Acidification: Perform the quench/acidification step at 0°C .[1][2]

  • pH Control: Do not acidify below pH 3–4. Indole-3-acetic acid (

    
    ) can be extracted into organic solvents (EtOAc) at pH 3.5–4.0 without exposing the ring to highly acidic (pH < 1) conditions.[1]
    
  • Buffer Quench: Pour the reaction mixture into a cold Citrate Buffer (pH 4) rather than adding strong mineral acid directly.

Module C: Chemoselectivity (N-Protection Issues)

User Question: I have an N-acetyl indole ester. Using NaOH removed both the ester and the N-acetyl group.[2] How do I hydrolyze only the ester?

Technical Diagnosis: N-Acyl indoles are labile to nucleophilic attack. The lone pair on the indole nitrogen participates in the aromatic system, making the N-carbonyl bond more ketone-like and highly reactive toward hydroxide ions.[2]

Corrective Protocol:

  • Use Carbonate Bases: Switch to

    
     in Methanol/Water.[1][2] This is often mild enough to cleave the alkyl ester while leaving the N-acyl group intact.[2]
    
  • Enzymatic Hydrolysis: This is the gold standard for chemoselectivity (See Protocol 2).[1][2] Lipases will exclusively target the alkyl ester.[2]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways of indole hydrolysis and the critical control points where side reactions occur.

IndoleHydrolysis Start Indole-3-Acetate Ester AcidPath Acidic Conditions (HCl/H2SO4) Start->AcidPath H+ BasePath Basic Conditions (LiOH/NaOH) Start->BasePath OH- C3Proton C3-Protonation (Indoleninium Ion) AcidPath->C3Proton Fast Carboxylate Indole-3-Carboxylate (Stable Salt) BasePath->Carboxylate Saponification Dimer Dimerization/Polymerization (Dark Tar) C3Proton->Dimer Electrophilic Attack Workup Acidic Workup (pH < 3 or Heat) Carboxylate->Workup Quench Product Indole-3-Acetic Acid (High Purity) Workup->Product If T = 0°C & pH = 4 Decarb Decarboxylation (Skatole Formation) Workup->Decarb If T > 25°C or pH < 2

Caption: Decision tree showing the risks of polymerization (Acid Path) and decarboxylation (Improper Workup) vs. the optimized pathway.

Validated Experimental Protocols

Protocol 1: Optimized Chemical Hydrolysis (LiOH Method)

Best for: Simple indole esters without sensitive N-protecting groups.[1][2]

Reagents:

  • Lithium Hydroxide monohydrate (LiOH·H2O)

  • Solvent: THF/Water (3:1 ratio) or Methanol/Water (3:1)[1]

  • Quench: 1M Citric Acid or KHSO4

Step-by-Step:

  • Dissolution: Dissolve the indole ester (1.0 equiv) in THF.[1][2] Cool to 0°C.[1][2]

  • Base Addition: Add a solution of LiOH (2.0–3.0 equiv) in water dropwise.

    • Why LiOH? It is milder than NaOH and less likely to cause N-deacylation or harsh nucleophilic attack.[1]

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature. Monitor by TLC.[1][2][3][4]

    • Note: Keep reaction time < 4 hours to minimize oxidation.

  • Workup (CRITICAL):

    • Cool the mixture back to 0°C .

    • Carefully acidify to pH 4.0 using 1M Citric Acid.[1][2] Do not use conc. HCl.

    • Extract immediately with Ethyl Acetate.[1][2]

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo at < 30°C .
      
Protocol 2: Enzymatic Hydrolysis (The "Safety Net")

Best for: Complex substrates, N-protected indoles, or enantioselective hydrolysis.[1]

Reagents:

  • Enzyme: Pseudomonas fluorescens Lipase (PFL) or Candida antarctica Lipase B (CAL-B).[1]

  • Buffer: Phosphate Buffer (pH 7.0, 0.1 M).

Step-by-Step:

  • Setup: Suspend the indole ester in Phosphate Buffer (pH 7.0). If solubility is poor, add 10% acetone or DMSO as a co-solvent.[1]

  • Initiation: Add Lipase (approx. 20-50% by weight of substrate).[1]

  • Incubation: Stir at 25–30°C.

    • Self-Validation: The pH will drop as acid is produced.[2] Maintain pH 7.0 by adding dilute NaOH (0.1 M) via an autotitrator or manual addition (pH-stat method).[1]

  • Termination: Filter off the enzyme (celite filtration).

  • Isolation: Acidify the filtrate to pH 4 and extract as above.

Comparative Data: Hydrolysis Methods

FeatureAcid Hydrolysis (HCl)Base Hydrolysis (LiOH)Enzymatic (Lipase)
Primary Risk Polymerization (High)Decarboxylation (Med)Incomplete Conv.[1] (Low)
Indole Stability PoorGoodExcellent
N-Protecting Group StableUnstable (Cleaves)Stable
Reaction pH < 112 → 47.0
Temperature Reflux0°C → RT25°C
Yield (Typical) < 30%85–95%90–98%

References

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989).[1] Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12.[1][5]

    • Key Insight: Establishes the lability of IAA esters even at moderate pH (9.0), emphasizing the need for controlled conditions.
  • Theodorou, V., et al. (2018).[1][3] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 263-271.[1]

    • Key Insight: Provides non-aqueous saponification protocols (NaOH in MeOH/CH2Cl2) that can be adapted for sensitive substrates.[1][3]

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1][2]

    • Key Insight: Authoritative text on the mechanism of acid-catalyzed dimerization of indoles at the C3 position.[2]

  • Google Patents: WO2004104205A2. Enzymatic preparation of chiral indole esters.[1][2]

    • Key Insight: Details the use of Pseudomonas fluorescens lipase for high-yield, mild hydrolysis of indole esters without side reactions.

Sources

Optimization

Removing unreacted 5-chloroindole-3-carboxaldehyde from crude mixtures

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Removal of Unreacted 5-Chloroindole-3-carboxaldehyde Introduction You are encountering difficulty removing...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Removal of Unreacted 5-Chloroindole-3-carboxaldehyde

Introduction

You are encountering difficulty removing unreacted 5-chloroindole-3-carboxaldehyde (5-Cl-I3CA) from your crude reaction mixtures. This is a common challenge in medicinal chemistry due to the molecule's specific physicochemical profile:

  • High Crystallinity: Melting point of 213–216 °C [1], leading to precipitation and "crashing out" in unexpected phases.[1]

  • Amphiphilic Nature: The chloro-indole core is lipophilic, while the aldehyde and indole N-H provide polarity, often causing "streaking" on silica gel.[1]

  • Chemical Stability: The indole ring is electron-rich, making the aldehyde less electrophilic than simple benzaldehydes, which can slow down standard scavenging reactions.[1]

This guide provides three validated protocols to sequester this impurity, ranked by efficiency and operational ease.

Module 1: Chemical Scavenging (The Bisulfite Protocol)

Best For: Large scale (>1g) purifications where the target product is not an aldehyde or a methyl ketone.[1] Mechanism: The aldehyde reacts with sodium bisulfite (


) to form a water-soluble sulfonate adduct, partitioning it away from your lipophilic product.[1]
Protocol 1: The "Phase-Transfer" Bisulfite Wash

Standard aqueous washes often fail because 5-Cl-I3CA is poorly soluble in water, preventing the adduct formation. This modified protocol uses a miscibility bridge.

Reagents:

  • Saturated aqueous Sodium Bisulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[1][2][3]
    
  • Methanol (MeOH) or DMF (as the bridge solvent)[1][2]

  • Ethyl Acetate (EtOAc) or DCM (as the carrier solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve your crude mixture in a minimal amount of EtOAc .

  • The "Bridge": Add MeOH (approx. 10-20% of the EtOAc volume).[1] This is critical to solubilize the indole aldehyde at the interface.[1]

  • Reaction: Add 3–5 equivalents of saturated aqueous

    
     .
    
  • Agitation: Vigorously stir or shake for 30–60 minutes . Note: Indole aldehydes react slower than phenyl aldehydes due to electron donation from the nitrogen.[1]

  • Separation: Transfer to a separatory funnel. If an emulsion forms (common with indoles), add a small amount of brine.[1]

  • Extraction: Collect the organic layer.[1][2][3] Back-extract the aqueous layer once with EtOAc to recover any trapped product.[1]

  • Wash: Wash the combined organics with water (to remove MeOH) and then brine. Dry over

    
    .[1][2]
    

Troubleshooting Tip: If a solid precipitate forms at the interface, do not filter it .[1] This is likely the bisulfite adduct of your impurity.[1] Add more water to dissolve it, or simply drain the aqueous layer carefully to leave the solid behind (if your product is soluble in the organic phase).[1]

Module 2: Solid-Supported Scavenging (Resin)

Best For: High-throughput screening (HTS), small scales (<100mg), or acid-sensitive products.[1] Mechanism: Polymer-supported hydrazine attacks the aldehyde to form an insoluble hydrazone, which is removed via filtration.[1]

Protocol 2: Sulfonyl Hydrazide Scavenging

Recommended Resin: PS-TsNHNH2 (Polystyrene-supported p-toluenesulfonyl hydrazide) or PS-Hydrazine.[1]

Step-by-Step:

  • Stoichiometry: Calculate the excess aldehyde (based on LCMS/NMR). Use 3–5 equivalents of resin relative to the unreacted aldehyde.[1]

  • Solvent Selection: Dissolve crude in DCM or DCE . (Avoid MeOH if using PS-Isocyanate, though fine for Hydrazine).[1]

  • Incubation: Add resin and a magnetic stir bar.[1] Stir gently at room temperature for 4–16 hours .

    • Acceleration: Heating to 40°C or adding a catalytic amount of acetic acid (1%) can significantly speed up hydrazone formation for electron-rich indoles.[1]

  • Filtration: Filter the mixture through a fritted syringe or Celite pad.

  • Workup: Rinse the resin cake with DCM. The filtrate contains your purified product.[1][2]

Module 3: Solubility-Based Purification

Best For: When the product has significantly different solubility (e.g., an oil vs. the high-melting indole solid).[1]

Protocol 3: Trituration (The "Crash" Method)

Since 5-Cl-I3CA is a high-melting solid, it often crystallizes from non-polar solvents.

  • Evaporation: Remove all reaction solvents.

  • Addition: Add cold Diethyl Ether or Hexanes/EtOAc (9:1) .

  • Sonication: Sonicate for 5 minutes. The 5-Cl-I3CA should remain as a solid (or precipitate out), while many oily products (amines, esters) will dissolve.

  • Filtration: Filter off the solid aldehyde.[1]

Visual Decision Guide

The following logic flow helps you select the correct purification strategy based on your product's properties.

PurificationStrategy Start Start: Crude Mixture contains 5-Cl-I3CA IsProdAldehyde Is your PRODUCT an Aldehyde/Ketone? Start->IsProdAldehyde Scale Reaction Scale? IsProdAldehyde->Scale No Column Method C: Flash Column (Standard) IsProdAldehyde->Column Yes (Bisulfite/Resin will remove product) Solubility Is Product solid in Ether/Hexanes? Scale->Solubility < 100 mg Bisulfite Method A: Bisulfite Wash (High Capacity) Scale->Bisulfite > 1 gram Resin Method B: Scavenger Resin (High Cost, High Purity) Solubility->Resin No (Product is Oil) Trituration Method D: Trituration (Quick & Dirty) Solubility->Trituration Yes (Product is Solid)

Caption: Decision matrix for selecting the optimal purification method based on product chemistry and scale.

Frequently Asked Questions (FAQ)

Q1: I tried the bisulfite wash, but the aldehyde is still there. Why? A: This is likely a solubility issue. The 5-chloroindole core is very lipophilic. If you used only water and DCM, the aldehyde never contacted the bisulfite ions effectively.[1] Solution: You must add Methanol or Ethanol to the organic layer before adding the aqueous bisulfite to create a semi-homogeneous phase during mixing.[1]

Q2: My product is an amine. Will the bisulfite wash affect it? A: Generally, no.[1] Bisulfite targets aldehydes and methyl ketones.[1] However, if your amine is water-soluble (low molecular weight), you might lose it to the aqueous layer. In that case, ensure the aqueous layer is basic (pH > 10) during a back-extraction, or switch to Scavenger Resins .[1]

Q3: The aldehyde is streaking on my silica column. How do I fix this? A: Indole N-H protons can interact with silica silanols.[1]

  • Fix 1: Add 1% Triethylamine (TEA) to your eluent to neutralize acidic sites on the silica.[1]

  • Fix 2: Use a gradient of DCM:Hexanes rather than EtOAc:Hexanes. The chlorinated solvent often solubilizes the chloro-indole better, tightening the band.[1]

Q4: Can I just recrystallize the mixture? A: 5-Cl-I3CA recrystallizes well from hot ethanol or methanol [1].[1] If your product is significantly more soluble in alcohol than the aldehyde (or is an oil), you can dissolve the mixture in hot ethanol and let it cool.[1] The aldehyde impurity may crystallize out first.[1][4]

References

  • ChemicalBook. (2025).[1] 5-Chloroindole-3-carboxaldehyde Properties and Purification. Retrieved from [1]

  • BenchChem. (2025).[1][2][5] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[1][2][6] Retrieved from

  • Sigma-Aldrich. (2025).[1] 5-Chloroindole-3-carboxaldehyde Product Specification and Safety Data. Retrieved from

  • Amerigo Scientific. (2025).[1] Scavenger Resins for Organic Synthesis.[1] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid: A Comparative Guide to 1H NMR Methodologies

The Analytical Challenge in Halogenated Indoles 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is a highly functionalized heterocyclic intermediate crucial for the synthesis of advanced pharmaceutical agents[1]. While 1H...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Halogenated Indoles

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is a highly functionalized heterocyclic intermediate crucial for the synthesis of advanced pharmaceutical agents[1]. While 1H NMR is the gold standard for its structural validation, researchers frequently encounter spectral ambiguities. The electron-withdrawing formyl group at C3 and the chlorine atom at C5 create a highly deshielded aromatic system[2]. Furthermore, the N-acetic acid moiety introduces solubility and proton-exchange dynamics that heavily depend on the chosen solvent.

This guide objectively compares the performance of two primary NMR solvent systems—DMSO-d6 and Methanol-d4 (CD3OD) —across standard (400 MHz) and high-resolution (600 MHz) magnetic fields, providing a self-validating protocol for unambiguous structural assignment.

Comparative Analysis: Solvent Systems & Field Strengths

The selection of the deuterated solvent dictates not only the visibility of exchangeable protons but also the chemical shift dispersion of the aromatic core[3].

DMSO-d6 (The Gold Standard)

DMSO-d6 acts as a strong hydrogen-bond acceptor. This property strongly solvates the carboxylic acid (-COOH) proton, reducing its exchange rate and allowing it to appear as a broad singlet around 13.00 ppm. More importantly, the strong dipole interactions in DMSO-d6 deshield the isolated C2-H proton, pushing it downfield to approximately 8.35 ppm. This cleanly separates it from the C4-H doublet (~8.18 ppm), allowing for baseline resolution even on a standard 400 MHz spectrometer.

Methanol-d4 (The High-Resolution Alternative)

CD3OD is often selected when downstream LC-MS/NMR hyphenation is required. However, it introduces two critical analytical compromises:

  • Proton Exchange: The -COOH proton rapidly exchanges with deuterium, rendering it invisible in the spectrum.

  • Spectral Overlap: The reduced hydrogen-bonding capacity of CD3OD causes the C2-H proton to drift upfield to ~8.15 ppm. At 400 MHz, this signal directly overlaps with the C4-H doublet (J ≈ 2.1 Hz), creating an unresolved multiplet that complicates integration and assignment.

The Field Strength Mandate: If CD3OD must be used, upgrading from a 400 MHz to a 600 MHz spectrometer is analytically required. The 600 MHz magnet increases the chemical shift dispersion in Hertz, successfully resolving the C2-H singlet from the C4-H doublet.

Quantitative Data Comparison
Proton AssignmentMultiplicityDMSO-d6 (400 MHz) δ (ppm)Methanol-d4 (600 MHz) δ (ppm)Causality / Diagnostic Notes
-COOH br s~13.00N/A (Exchanged)D-exchange in CD3OD eliminates the signal entirely.
-CHO (C3) s9.959.85Deshielded by the strong H-bond acceptor nature of DMSO[2].
C2-H s8.358.15Highly sensitive to solvent dipole; overlaps with C4-H in CD3OD.
C4-H d (J=2.1 Hz)8.188.12Meta-coupling to C6-H. Isolated between Cl and formyl groups.
C7-H d (J=8.8 Hz)7.657.50Ortho-coupling to C6-H.
C6-H dd (J=8.8, 2.1 Hz)7.357.28Split by both C7-H (ortho) and C4-H (meta).
N-CH2 s5.205.05Sharp singlet; heavily deshielded by adjacent N and COOH.

Table 1: Comparative 1H NMR Chemical Shifts of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid.

Workflow Visualization

NMR_Workflow Start Sample Prep: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid Decision Solvent Selection Start->Decision DMSO DMSO-d6 (Optimal for -COOH & C2-H resolution) Decision->DMSO Preferred CD3OD Methanol-d4 (Prone to C2-H/C4-H overlap) Decision->CD3OD Alternative Field_400 400 MHz Spectrometer (Sufficient for DMSO-d6) DMSO->Field_400 Field_600 600 MHz Spectrometer (Required for CD3OD resolution) CD3OD->Field_600 Acquisition 1H NMR Acquisition (D1 ≥ 5s for T1 relaxation) Field_400->Acquisition Field_600->Acquisition Analysis Structural Elucidation & Multiplet Analysis Acquisition->Analysis

Figure 1: Decision workflow for solvent and field strength selection in 1H NMR analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints based on the physical chemistry of the molecule.

Step 1: Sample Preparation & Homogeneity Validation

  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS).

  • Causality: The concentration must be kept below 15 mg/mL. Higher concentrations of carboxylic acids lead to dimerization via intermolecular hydrogen bonding, which artificially broadens the -COOH and C2-H signals.

  • Validation: Visually inspect the NMR tube. The solution must be optically clear. Any particulate matter creates magnetic susceptibility gradients that ruin lineshape. Filter through a glass wool plug if necessary.

Step 2: Shimming & Magnetic Field Optimization

  • Action: Insert the sample and perform gradient shimming (Z1-Z5).

  • Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol is only validated to proceed if the FWHM is < 1.0 Hz. A broader peak indicates poor shimming, which will obscure the critical 2.1 Hz meta-coupling of the C4-H and C6-H protons.

Step 3: Acquisition Parameter Tuning (The T1 Relaxation Rule)

  • Action: Set the number of scans (NS) to 16–64. Critically, set the Relaxation Delay (D1) to 5 seconds .

  • Causality: The aldehyde (-CHO) and C2-H protons are isolated; they lack adjacent protons to facilitate efficient dipole-dipole cross-relaxation. Consequently, they possess unusually long longitudinal relaxation times (T1). Using a standard 1-second D1 will result in incomplete magnetization recovery between pulses, causing these specific peaks to integrate artificially low (e.g., 0.6H instead of 1.0H). A 5-second delay ensures quantitative integration accuracy[3].

Step 4: Processing & Multiplet Extraction

  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually.

  • Validation: Verify the integration ratios. The N-CH2 singlet (5.20 ppm) must integrate to exactly 2.00 relative to the aldehyde singlet (9.95 ppm) at 1.00. If the aldehyde integrates low, return to Step 3 and increase the D1 delay.

References

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem.
  • Dearomative ipso-cyclization to Spiropseudoindoxyls: An extendable approach to access Indolo[3,2-c] quinolinones and Isocryptole. DOI.org.
  • 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid - Sigma-Aldrich. Sigma-Aldrich.

Sources

Comparative

A Comparative Guide to the FT-IR Signatures of Indole-3-Aldehyde and Carboxylic Acids

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of indole-3-aldehyde and the carboxylic acid functional group. Designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of indole-3-aldehyde and the carboxylic acid functional group. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list to explain the structural and environmental factors that govern the vibrational signatures of these crucial chemical moieties. By understanding these nuances, scientists can more accurately identify and differentiate these functional groups, ensuring the structural integrity of their compounds.

The Principle of FT-IR Spectroscopy: A Brief Primer

Infrared spectroscopy is a powerful analytical technique predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending, scissoring).[1][2] An FT-IR spectrometer measures this absorption, producing a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," allowing for the identification of functional groups, each of which has characteristic absorption bands.[2]

The Vibrational Signature of Indole-3-Aldehyde

Indole-3-aldehyde is a molecule of significant interest, incorporating three distinct structural features that are readily identifiable by FT-IR: the indole ring, the aromatic system, and the aldehyde group. Its spectrum is a composite of the vibrations from each of these components.

  • Indole N-H Stretch: The indole ring contains a secondary amine (N-H) group. This bond gives rise to a characteristic stretching vibration that typically appears as a sharp to moderately broad peak. For indole-3-carboxaldehyde, this N-H stretching vibration is observed in the range of 3140-3180 cm⁻¹.[3] In simpler indoles, this peak can be found at slightly higher wavenumbers, such as 3406 cm⁻¹ for pure indole.[4] The position and broadness can be influenced by hydrogen bonding.

  • Aldehydic C-H Stretch: A definitive feature of aldehydes is the stretching vibration of the hydrogen atom attached directly to the carbonyl carbon (C-H). This typically manifests as one or two moderate-intensity bands in the 2830-2695 cm⁻¹ region.[5] Often, a distinct shoulder-like peak can be observed around 2720-2745 cm⁻¹, which is highly diagnostic for an aldehyde.[5]

  • Carbonyl (C=O) Stretch: The C=O bond in aldehydes produces one of the most intense and recognizable peaks in an IR spectrum.[6] For saturated aliphatic aldehydes, this peak appears around 1740-1720 cm⁻¹.[5] However, in indole-3-aldehyde, the aldehyde group is conjugated with the aromatic indole ring. This conjugation delocalizes the pi-electrons of the carbonyl bond, weakening it slightly and thus lowering its stretching frequency.[7] Consequently, the C=O stretch for indole-3-aldehyde and other α,β-unsaturated aldehydes is shifted to a lower wavenumber, typically appearing in the 1710-1685 cm⁻¹ range.[5][8] Some experimental data show this peak for indole-3-carboxaldehyde around 1638-1645 cm⁻¹, suggesting significant intermolecular hydrogen bonding effects in the solid state.[9]

  • Aromatic C=C and C-H Stretches: The indole ring also contributes peaks characteristic of aromatic systems. Aromatic C=C ring stretching vibrations appear as a series of sharp bands in the 1620-1450 cm⁻¹ region.[4] Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.[4]

The Distinctive Profile of Carboxylic Acids

The FT-IR spectrum of a carboxylic acid is one of the most recognizable in organic chemistry, dominated by the features of the carboxyl (-COOH) group. The spectral appearance is profoundly influenced by strong intermolecular hydrogen bonding, which causes most carboxylic acids to exist as stable dimers in the solid and liquid phases.[10][11]

  • Hydroxyl (O-H) Stretch: The most prominent feature of a carboxylic acid spectrum is the O-H stretching vibration. Due to extensive hydrogen bonding in the dimeric form, this peak is not sharp like the O-H of a free alcohol. Instead, it appears as an exceptionally broad and intense absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹.[2][10][12] This broad envelope is often so wide that it overlaps with the C-H stretching peaks, which appear as smaller, sharper signals superimposed on it.[10][13]

  • Carbonyl (C=O) Stretch: The carbonyl stretch of a carboxylic acid is a strong, sharp peak found between 1760 and 1690 cm⁻¹.[10] For hydrogen-bonded dimers, which is the most common state, this peak is typically centered around 1710 cm⁻¹.[12] If the carboxyl group is conjugated with a double bond or aromatic ring, the frequency is lowered by 20-30 cm⁻¹.[12]

  • C-O Stretch and O-H Bend: Carboxylic acids also display a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[10][11] Furthermore, the out-of-plane bending of the O-H group gives rise to a broad, diagnostically useful peak between 960 and 900 cm⁻¹.[11]

Comparative Analysis: Indole-3-Aldehyde vs. Carboxylic Acid

The key to distinguishing between these two functional groups lies in analyzing several spectral regions. Relying on the carbonyl (C=O) peak alone is insufficient, as their ranges can overlap, especially in conjugated systems.

Data Presentation: Key Diagnostic FT-IR Peaks
Vibrational ModeIndole-3-Aldehyde (Typical Wavenumber, cm⁻¹)Carboxylic Acid (Typical Wavenumber, cm⁻¹)Key Differentiating Features
N-H / O-H Stretch 3140-3180 (Sharp to moderately broad N-H)[3]3300-2500 (Extremely broad O-H)[10][12]The carboxylic acid O-H is unmistakably broad and expansive, while the indole N-H is a much sharper feature at a higher frequency.
Aldehydic C-H Stretch 2830-2695 (Two moderate peaks)[5]AbsentThe presence of peaks in this region, particularly around 2720 cm⁻¹, is a clear indicator of an aldehyde.
Carbonyl (C=O) Stretch 1710-1685 (Conjugated)[5]1760-1690 (Often ~1710 for dimers)[10]While the ranges overlap, this peak must be interpreted in context with the O-H and aldehydic C-H regions.
C-O Stretch Absent1320-1210 (Moderate to strong)[10]A distinct peak in this region points towards a carboxylic acid (or an ester).
O-H Out-of-Plane Bend Absent960-900 (Broad)[11]A broad absorption in this lower frequency region is a strong secondary confirmation of a carboxylic acid dimer.

Experimental Protocols

FT-IR Analysis via the KBr Disc Method

This protocol describes a standard and reliable method for acquiring the FT-IR spectrum of a solid sample, such as indole-3-aldehyde. The underlying principle is to disperse the solid analyte in an IR-transparent matrix (Potassium Bromide, KBr) to minimize light scattering and obtain a high-quality spectrum.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Rationale: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, reducing scattering.

    • Action: Gently grind approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. It is crucial that the KBr is free of moisture, as water has strong IR absorptions.

  • Homogenization:

    • Rationale: A homogeneous mixture is essential for a uniform sample path length and to avoid spectral artifacts.

    • Action: Add 1-2 mg of the dry indole-3-carboxaldehyde sample to the KBr in the mortar.[3] Grind the two components together thoroughly for several minutes until a fine, consistent powder is achieved.

  • Pellet Formation:

    • Rationale: Pressing the powder into a thin, transparent disc creates a solid sample that can be easily mounted in the spectrometer's beam path.

    • Action: Transfer the powder mixture to a pellet-forming die. Place the die into a hydraulic press and apply high pressure (approximately 8-10 tons) for a few minutes.[3] A successful press will yield a transparent or semi-transparent disc.

  • Background Spectrum Acquisition:

    • Rationale: The atmosphere contains CO₂ and water vapor, both of which absorb IR radiation. A background spectrum of the empty sample chamber is recorded to computationally subtract these atmospheric contributions from the final sample spectrum.

    • Action: Place the empty sample holder (or a pure KBr pellet) into the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum Acquisition:

    • Rationale: This is the primary data collection step where the sample's absorption of IR radiation is measured.

    • Action: Mount the KBr disc containing the sample in the holder and place it in the spectrometer. Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[3] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[3]

  • Data Analysis:

    • Rationale: The final spectrum is analyzed to identify the characteristic absorption bands and correlate them to the molecule's functional groups.

    • Action: Identify the wavenumbers of the major absorption peaks and compare them to the known characteristic frequencies for functional groups as detailed in the comparative table above.

Mandatory Visualization

Experimental Workflow for FT-IR Analysis

FT_IR_Workflow FT-IR Sample Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1. Weigh Sample (1-2 mg) & KBr (100-200 mg) Grind 2. Grind to Homogeneous Powder Sample->Grind Press 3. Press into Transparent Pellet Grind->Press Background 4. Acquire Background Spectrum (Atmosphere) Press->Background SampleSpec 5. Acquire Sample Spectrum Background->SampleSpec Process 6. Process Spectrum (Baseline & Bkgd Correction) SampleSpec->Process Identify 7. Identify Characteristic Peaks & Correlate to Functional Groups Process->Identify

Caption: A flowchart illustrating the standard procedure for solid-state FT-IR analysis using the KBr pellet method.

Conclusion

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Calgary. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. Retrieved from [Link]

  • New gas phase infrared spectroscopy is reported for an aromatic alpha hydroxy carboxylic acid homo dimer... (2018, October 8). Royal Society of Chemistry. Retrieved from [Link]

  • 21.3: Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Lodz. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of the ultimate product (indole-3-acetaldehyde). (n.d.). ResearchGate. Retrieved from [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). MDPI. Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]

  • IR spectra of indole-3-acetic acid in KBr. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. (n.d.). AIP Publishing. Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. (2012, February 13). SciSpace. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.... Montclair State University Digital Commons. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 5-Chloroindole Derivatives: A Comparative Technical Guide

Executive Summary In drug discovery, the indole scaffold is ubiquitous, often serving as the pharmacophore for serotonin receptor agonists and kinase inhibitors. The 5-chloroindole derivative represents a critical struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the indole scaffold is ubiquitous, often serving as the pharmacophore for serotonin receptor agonists and kinase inhibitors. The 5-chloroindole derivative represents a critical structural motif; the chlorine atom modulates lipophilicity and metabolic stability while providing a distinct mass spectrometric "handle."

This guide objectively analyzes the fragmentation behavior of 5-chloroindole derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI). Unlike standard indole, the 5-chloro variant offers a self-validating isotopic signature that simplifies metabolite tracking. We compare its spectral performance against non-halogenated and fluoro/bromo-analogs to demonstrate its utility in structural elucidation.

The Chlorine Signature: A Self-Validating System

Before analyzing fragmentation, the operator must validate the molecular ion (


). 5-Chloroindole provides an internal quality control mechanism via its isotopic abundance.
  • The "3:1" Rule: Chlorine exists naturally as

    
     (75.78%) and 
    
    
    
    (24.22%).
  • Spectral Manifestation: The molecular ion cluster appears as two peaks separated by 2 Da (

    
     and 
    
    
    
    ) with an intensity ratio of approximately 3:1 .
  • Diagnostic Value: This signature persists in any fragment ion retaining the chlorine atom, allowing the analyst to instantly distinguish between core-retaining fragments and side-chain losses.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 5-chloroindole (


, MW 151.59) under EI (70 eV) follows two competitive pathways governed by bond dissociation energies (BDE) and charge stabilization.
Pathway A: The Retro-Diels-Alder (RDA) & HCN Loss (Dominant)

Similar to the unsubstituted indole, the radical cation undergoes a ring-opening followed by the expulsion of hydrogen cyanide (HCN). This is the "fingerprint" of the indole core.

  • Ionization: Formation of the radical cation

    
     at m/z 151/153.
    
  • Isomerization: The ion rearranges, often expanding to a quinolinium-like or aza-azulenium intermediate.

  • Expulsion: Loss of neutral HCN (27 Da).

  • Result: Formation of the

    
     radical cation at m/z 124/126. Note: The 3:1 isotope ratio is preserved here.
    
Pathway B: Homolytic Halogen Cleavage (Minor)

This pathway is sensitive to the halogen's bond strength.

  • Mechanism: Direct homolytic cleavage of the C-Cl bond.

  • Result: Loss of

    
     (35 Da) to form the cation 
    
    
    
    at m/z 116.
  • Observation: This peak lacks the isotope pattern, confirming the loss of chlorine.

Visualization: Fragmentation Mechanism

The following diagram illustrates the competitive pathways.

G M_Ion Molecular Ion (M+) 5-Chloroindole m/z 151 / 153 (3:1) Inter_A Isomerization (Ring Expansion) M_Ion->Inter_A Rearrangement Frag_Cl Fragment B [M - Cl]+ m/z 116 (No Isotope Pattern) M_Ion->Frag_Cl - Cl Radical (35 Da) Frag_HCN Fragment A [M - HCN]+ m/z 124 / 126 (Cl Isotope Pattern Retained) Inter_A->Frag_HCN - HCN (27 Da) Frag_HCN_Cl Secondary Fragment [M - HCN - Cl]+ m/z 89 Frag_HCN->Frag_HCN_Cl - Cl Frag_Cl->Frag_HCN_Cl - HCN

Figure 1: Competitive fragmentation pathways of 5-chloroindole under Electron Ionization (70 eV).

Comparative Analysis: 5-Cl vs. Alternatives

When selecting a scaffold for metabolic stability studies or internal standards, the fragmentation behavior of the 5-chloro derivative offers a "sweet spot" compared to Fluoro- or Bromo- analogs.

Table 1: Halogenated Indole Fragmentation Comparison
FeatureIndole (Unsubstituted)5-Fluoroindole5-Chloroindole 5-Bromoindole
Molecular Ion (

)
m/z 117m/z 135m/z 151 / 153 m/z 195 / 197
Isotope Pattern None (M+1 only)None (F is monoisotopic)Distinct 3:1 (M:M+2) Distinct 1:1 (M:M+2)
Primary Fragment m/z 90 (

)
m/z 108 (

)
m/z 124 (

)
m/z 116 (

)
C-X Bond Stability N/AHigh (C-F rarely breaks)Moderate (Retains Cl) Low (C-Br breaks easily)
Diagnostic Utility Low (Common mass)Medium (No isotope flag)High (Isotope flag + Stability) Medium (Loses tag easily)

Key Insight:

  • 5-Fluoroindole: The C-F bond is too strong. It rarely fragments, meaning the "tag" stays attached, but you lack the confirming isotope pattern.

  • 5-Bromoindole: The C-Br bond is too weak. The bromine is often lost immediately (

    
     becomes the base peak), destroying the isotopic tag needed to track the metabolite.
    
  • 5-Chloroindole: Offers the perfect balance. The C-Cl bond is strong enough to survive initial ionization (preserving the pattern in daughter ions) but distinct enough to validate structure.

Experimental Protocol: Validated Workflow

To ensure reproducible fragmentation data, follow this self-validating protocol.

Method: GC-MS (Electron Ionization)[1][2]
  • Instrument: Single Quadrupole or Q-TOF GC-MS.

  • Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV (Standard library matching).[1]

  • Carrier Gas: Helium (1.0 mL/min constant flow).

Step-by-Step Workflow
  • System Suitability: Inject a standard of Perfluorotributylamine (PFTBA). Verify the 69/219/502 ratio.

  • Blank Run: Inject pure solvent (Methanol/DCM) to clear memory effects.

  • Sample Injection: Inject 1 µL of 5-chloroindole derivative (10 ppm in MeOH). Split ratio 10:1.

  • Data Acquisition: Scan range m/z 40-400.

  • Validation Check (The "Cl-Filter"):

    • Extract Ion Chromatogram (EIC) for m/z 151.

    • Check the mass spectrum at the apex.

    • Pass Criteria: Presence of m/z 153 at ~32% intensity of m/z 151.

Visualization: Analytical Workflow

Workflow Start Sample Prep (10 ppm in MeOH) GC GC Separation DB-5MS Column Start->GC Ionization EI Source (70 eV, 230°C) GC->Ionization Filter Data Filter Check M / M+2 Ratio Ionization->Filter Generate Spectra Filter->Start Ratio Fail (Re-inject) Result Structural Confirmation Filter->Result Ratio = 3:1

Figure 2: Analytical workflow for validating 5-chloroindole derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 5-Chloroindole. National Institute of Standards and Technology. Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Halogenated Compounds. Link

  • BenchChem. (2025).[2] Physical and Spectral Properties of 5-Chloro-Indole Derivatives. Link

  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns: Characteristic Losses. Link

  • University of Guanajuato. (2019). Fragmentation Mechanisms in Mass Spectrometry. Link

Sources

Comparative

The Foundation: Understanding the Analyte and Chromatographic Principles

An In-Depth Comparative Guide to HPLC Method Development for Purity Analysis of Indole-3-Acetic Acid As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Development for Purity Analysis of Indole-3-Acetic Acid

As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is the cornerstone of ensuring product quality, safety, and efficacy. The purity of active pharmaceutical ingredients (APIs) and related chemical entities is a critical quality attribute that demands rigorous analytical scrutiny. Indole-3-acetic acid (IAA), the most abundant natural plant hormone of the auxin class, serves not only as a vital molecule in plant physiology but also as a precursor and building block in the synthesis of various pharmaceutical compounds.[1][2][3] Consequently, a precise and validated method for its purity analysis is paramount.

This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods, delving into the scientific rationale behind the strategic choices made during development. We will explore a robust isocratic method ideal for routine quality control and a comprehensive, stability-indicating gradient method essential for in-depth analysis during drug development and stability testing.

The success of any HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties and the principles of chromatographic separation.

Indole-3-Acetic Acid (IAA): Key Properties

  • Structure: An indole ring with a carboxymethyl substituent.[2]

  • Molecular Formula: C₁₀H₉NO₂[3][4]

  • Acidity: As a carboxylic acid, IAA is weakly acidic. This property is critical for controlling its ionization state during reversed-phase chromatography.

  • UV Absorbance: The indole chromophore exhibits a characteristic UV absorbance maximum around 280 nm, providing a straightforward means of detection.[5][6]

  • Fluorescence: IAA is naturally fluorescent, a property that can be exploited for highly sensitive and selective detection.[1][7][8]

The 'Why' Behind Core Method Parameters

  • Stationary Phase Selection: The choice of the HPLC column is the most critical factor in achieving separation. For a molecule like IAA, reversed-phase chromatography is the predominant mode.

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC. Its long alkyl chains provide strong hydrophobic retention, making it ideal for separating IAA from both more polar and less polar impurities. C18 columns are well-characterized and offer excellent batch-to-batch reproducibility.[9]

    • C8 (Octylsilane): With shorter alkyl chains, C8 columns are less retentive than C18. This can be advantageous for reducing analysis time if all impurities are sufficiently resolved from the main peak. It is often a good alternative to explore during method development.[1]

  • Mobile Phase Optimization: The mobile phase composition dictates the retention and elution of the analyte.

    • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which can be beneficial for detecting impurities at lower wavelengths.

    • pH Control: This is arguably the most crucial parameter for analyzing acidic compounds like IAA. By operating at a pH well below the pKa of the carboxylic acid group (typically pH 2.5-3.5), we suppress its ionization. This "ion suppression" renders the molecule more non-polar, leading to consistent retention, improved peak shape, and enhanced column longevity. Acidic modifiers like acetic acid, formic acid, or phosphoric acid are commonly used to control the pH.[9][10][11]

  • Detection Strategy:

    • UV/Diode Array Detector (DAD): Standard for purity analysis. A DAD is superior to a simple UV detector as it acquires spectra across a range of wavelengths, enabling the assessment of peak purity—a critical function for a stability-indicating method.[6] The primary wavelength is typically set at the absorbance maximum of ~280 nm.

    • Fluorescence Detector (FLD): Offers a significant leap in sensitivity and selectivity. As many potential impurities may not be fluorescent, FLD can provide a much cleaner chromatogram, making it ideal for detecting and quantifying trace-level impurities that might be missed by UV detection.[1][7][12]

Method A: Rapid Isocratic RP-HPLC-UV for Routine Quality Control

Objective: To establish a simple, rapid, and robust method for the routine purity assessment of Indole-3-Acetic Acid batches where the impurity profile is known and well-controlled.

Causality Behind Choices:

  • Isocratic Elution: An unchanging mobile phase composition is used for its simplicity, robustness, and faster column re-equilibration times between injections, which increases sample throughput in a QC environment.

  • C18 Column: A standard C18 column provides reliable and sufficient resolving power for known, closely-related impurities.

  • UV Detection: Sufficient for quantifying impurities at typical specification levels (e.g., >0.1%) and is a universally available, robust detector.

Experimental Protocol: Method A
  • Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of IAA reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of the IAA sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic System:

    • An HPLC system equipped with a pumping system, autosampler, column oven, and a DAD detector.

  • Chromatographic Conditions:

    • See Table 1 for detailed conditions.

  • System Suitability:

    • Inject the standard solution six times.

    • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the IAA peak should be not more than 2.0.

    • The theoretical plates should be not less than 2000.

  • Analysis:

    • Inject the sample solution and identify the peaks based on the retention time of the standard.

    • Calculate the percentage of each impurity using the area percent method.

Data Presentation: Method A

Table 1: Chromatographic Conditions and System Suitability for Method A

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : Acetic Acid (45:54:1, v/v/v), pH adjusted to ~3.0[9]
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection DAD at 280 nm
Run Time 15 minutes
Expected IAA RT Approximately 5.7 minutes[9]
System Suitability RSD: ≤ 2.0%, Tailing Factor: ≤ 2.0, Theoretical Plates: ≥ 2000

Method B: Stability-Indicating Gradient RP-HPLC-FLD/DAD for Development & Degradation Analysis

Objective: To develop and validate a highly specific, stability-indicating method capable of separating IAA from all potential degradation products and process-related impurities. This method is essential for supporting drug development, conducting stability studies, and meeting regulatory requirements.

Causality Behind Choices:

  • Gradient Elution: A gradient is necessary to provide sufficient resolving power for a potentially complex mixture of impurities with a wide range of polarities, which is typical in forced degradation samples.[1]

  • Dual Detection (DAD and FLD): Using detectors in series provides comprehensive data. The DAD allows for peak purity assessment and quantification of non-fluorescent degradants, while the FLD provides superior sensitivity for detecting trace-level fluorescent impurities and degradants.

  • Forced Degradation: As per International Council for Harmonisation (ICH) guidelines, forced degradation studies are performed to demonstrate the specificity of the method and to identify likely degradation pathways.[13]

Experimental Workflow: Forced Degradation and Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation API IAA Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Ox Oxidation (e.g., 3% H2O2, RT) API->Ox Therm Thermal Stress (e.g., 80°C, solid state) API->Therm Photo Photolytic Stress (ICH specified light exposure) API->Photo Control Unstressed Control API->Control HPLC Inject into Gradient HPLC-DAD/FLD System Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC Control->HPLC Data Data Acquisition & Peak Purity Analysis HPLC->Data MassBal Mass Balance Calculation (% Assay + % Impurities ≈ 100%) Data->MassBal Report Report: Specificity & Stability Profile MassBal->Report

Caption: Workflow for a forced degradation study of Indole-3-Acetic Acid.

Experimental Protocol: Method B
  • Forced Degradation Sample Preparation:

    • Prepare a stock solution of IAA at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid/Base Hydrolysis: Mix equal parts of the stock solution with 0.2M HCl or 0.2M NaOH to achieve a final acid/base concentration of 0.1M. Heat or leave at room temperature as required to achieve 5-20% degradation. Neutralize the samples before injection.[13]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and allow it to react.

    • Thermal/Photolytic Degradation: Expose the solid powder or solution to heat and/or light according to ICH Q1B guidelines. Dissolve in the mobile phase before injection.

  • Standard and Control Sample Preparation:

    • Prepare a standard solution (e.g., 100 µg/mL) and an unstressed control sample (1 mg/mL) as described in Method A, using the initial mobile phase composition as the diluent.

  • Chromatographic System:

    • An HPLC system equipped with a gradient pump, autosampler, column oven, and DAD and FLD detectors in series.

  • Chromatographic Conditions:

    • See Table 2 for detailed conditions.

  • Analysis and Evaluation:

    • Inject all stressed samples, the control sample, and the standard.

    • Confirm peak separation and demonstrate that the IAA peak is pure in all stressed chromatograms using DAD peak purity analysis.

    • Calculate the mass balance to account for the loss in the main peak and the formation of degradation products.

Data Presentation: Method B

Table 2: Chromatographic Conditions for Stability-Indicating Method B

ParameterCondition
Column C8, 150 mm x 4.6 mm, 5 µm[1][14]
Mobile Phase A 0.1% Acetic Acid in Water[1]
Mobile Phase B Acetonitrile
Elution Mode Gradient: 0-25 min, 20% to 50% B; 25-31 min, 50% to 100% B; 31-33 min, 100% to 20% B; 33-36 min, 20% B (re-equilibration)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C
Injection Volume 20 µL
Detection DAD: 280 nm; FLD: Excitation 280 nm, Emission 350 nm[1][14]
Run Time 36 minutes
Expected IAA RT Approximately 15.5 minutes[1]

Method Validation: The Pillar of Trustworthiness

A developed method is incomplete until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[15]

G cluster_val ICH Q2(R2) Validation Parameters for a Purity Method cluster_prec Precision Levels Specificity Specificity (Peak Purity, Resolution) Linearity Linearity Accuracy Accuracy (Recovery) Precision Precision Robustness Robustness Range Range Linearity->Range Repeat Repeatability (Intra-assay) Precision->Repeat Inter Intermediate Precision (Inter-assay) Precision->Inter LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: Key validation parameters for an HPLC purity method.

  • Specificity: The cornerstone of a purity method. For Method B, this is demonstrated by resolving the IAA peak from all degradation products, as confirmed by DAD peak purity analysis.

  • Linearity and Range: A linear relationship between concentration and peak area must be established for both IAA and its impurities, typically from the reporting threshold to 120% of the specification.[16]

  • Accuracy: Determined by performing recovery studies, where known amounts of impurities or the API are spiked into a placebo or sample matrix and the recovery percentage is calculated.[16]

  • Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (varying days, analysts, or equipment).[16]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter for any purity method.

  • Robustness: The method's reliability is tested by making small, deliberate variations to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and organic modifier composition (±2%).[8]

Conclusion

The development of an HPLC method for the purity analysis of Indole-3-Acetic Acid is a strategic exercise tailored to a specific analytical goal. For high-throughput, routine QC of a well-understood product, a simple isocratic method (Method A) offers robustness and efficiency. However, for drug development, stability testing, and regulatory submissions, a comprehensive, stability-indicating gradient method (Method B) is non-negotiable. This method, backed by forced degradation data and full validation, ensures that all potential impurities are detected and accurately quantified, guaranteeing the quality and safety of the final product. The choice between these approaches is dictated by the product's lifecycle stage, but the principles of scientific rationale, thoroughness, and validation remain constant pillars of good analytical science.

References

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Indole-3-acetic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Artigas, F., Sarrias, M. J., Martínez, E., & Gelpí, E. (1984). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. Clinical Chemistry, 30(8), 1399–1402. Available at: [Link]

  • Ghosh, P. K., & Saha, A. (2014). HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens es). Research Journal of Recent Sciences, 3, 100-104. Available at: [Link]

  • K.C., B. M., Gauchan, D. P., Khanal, S. N., Chimouriya, S., & Lamichhane, J. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 19(10), 781-789. Available at: [Link]

  • Kim, S. K., et al. (2005). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 48(2), 191-195. Available at: [Link]

  • Liu, H., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 26(12), 3749. Available at: [Link]

  • ResearchGate. (2019, July 23). Hi, does anyone know method of quantification IAA (indole 3 acetic acid) using HPLC. Available at: [Link]

  • Tien, T. M., Gaskins, M. H., & Hubbell, D. H. (1979). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Applied and Environmental Microbiology, 37(5), 1016–1024. Available at: [Link]

  • Gremaud, M. F., Kapila, S., & Trinklein, D. H. (1984). Determination of Indole-3-acetic Acid in Rieger Begonia Leaf Tissue by HPLC-fluorometry and GC-MS. Trace Substances in Environmental Health, 18.
  • Fu, J., et al. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. Journal of Chromatography B, 988-989, 53-58. Available at: [Link]

  • Rodrigues, M. A., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology & Biotechnology, 7(2), 52-56. Available at: [Link]

  • Sweetser, P. B., & Swartzfager, D. G. (1978). Indole-3-acetic Acid Levels of Plant Tissue as Determined by a New High Performance Liquid Chromatographic Method. Plant Physiology, 61(2), 254–258. Available at: [Link]

  • Porfírio, S., et al. (2017). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Forests, 8(1), 29. Available at: [Link]

  • Nishad, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. RASĀYAN Journal of Chemistry, 15(2), 972-978. Available at: [Link]

  • Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 839386. Available at: [Link]

  • Ma, Q., et al. (2026). Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. Applied Microbiology and Biotechnology, 110(5). Available at: [Link]

  • Patel, K. D., & Patel, K. P. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications, 7(6), 113-123. Available at: [Link]

  • Ma, Q., et al. (2026). Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. Applied Microbiology and Biotechnology, 110(5). Available at: [Link]

  • Li, H., et al. (2015). Determination of Indole-3-acetic Acid and Abscisic Acid by Double-Direction Dispersive Liquid–Liquid Microextraction Coupled with High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 38(1), 10-15. Available at: [Link]

  • Liu, X., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Available at: [Link]

  • Frankenberger, W. T., & Poth, M. (1991). On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse. Chromatographia, 32(9-10), 473-478. Available at: [Link]

  • Liu, X., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Available at: [Link]

  • Li, Y., et al. (2020). Simultaneous analysis of thirteen phytohormones in fruits and vegetables by SPE-HPLC–DAD. Food Science & Nutrition, 8(11), 6133–6141. Available at: [Link]

  • Patel, D., & Patel, N. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Available at: [Link]

  • Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Indole-3-Acetic Acid BP EP USP CAS 87-51-4. Available at: [Link]

  • LookChem. (n.d.). indole acetic acid, 87-51-4. Available at: [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • Pěnčík, A., et al. (2018). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1572, 55-63. Available at: [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Available at: [Link]

  • European Pharmacopoeia. (n.d.). Acetic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-acetic Acid. PubChem Compound Database. Available at: [Link]

Sources

Validation

Comparative Biological Activity and SAR of 5-Chloro vs. 5-Bromo Indole Derivatives: A Comprehensive Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Physicochemical Profiling, and Experimental Methodologies Executive Summary The indole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Physicochemical Profiling, and Experimental Methodologies

Executive Summary

The indole scaffold is a ubiquitous pharmacophore in medicinal chemistry. Halogenation at the C-5 position is a highly effective structural modification used to modulate a molecule's lipophilicity, metabolic stability, and target binding affinity. While chlorine and bromine are adjacent halogens on the periodic table, substituting a 5-chloro group for a 5-bromo group (or vice versa) can drastically alter a compound's biological trajectory.

This guide provides an objective, data-driven comparison of 5-chloroindole and 5-bromoindole derivatives. By analyzing their physicochemical properties and comparative performance across neurological, antimicrobial, and oncological targets, this document serves as a strategic resource for lead optimization.

Physicochemical Profiling: The Foundation of Divergent Activity

The biological divergence between 5-chloro and 5-bromo indoles stems fundamentally from their atomic properties. Bromine possesses a larger van der Waals radius and greater polarizability than chlorine. Consequently, 5-bromoindoles generally exhibit higher lipophilicity (LogP) and stronger intermolecular forces, which translates to higher melting points and altered membrane permeability[1].

Expert Insight on Causality: The larger, more polarizable electron cloud of bromine facilitates stronger halogen bonding (a highly directional non-covalent interaction) within hydrophobic protein pockets. Conversely, the smaller atomic radius of chlorine makes 5-chloroindoles superior candidates when targeting sterically constrained active sites where a bulky bromine would induce a steric clash.

Table 1: Comparative Physicochemical Properties
Property5-Chloroindole5-BromoindoleMechanistic Rationale for Difference
Molecular Weight 151.59 g/mol 196.05 g/mol Higher atomic mass of bromine.
Melting Point 69–71 °C90–93 °CBromine's larger size increases polarizability, strengthening van der Waals forces in the crystal lattice.
Calculated LogP ~2.9~3.1Bromine increases lipophilicity, impacting blood-brain barrier (BBB) penetration and membrane binding.
Electronic Effect Electron-withdrawingElectron-withdrawingBoth deactivate the aromatic ring via induction, but chlorine exerts a slightly stronger inductive pull.

Comparative Biological Activity & SAR

Neurological Targets: Nurr1 (NR4A2) Activation

The nuclear receptor Nurr1 is a critical target for Parkinson's disease, governing the synthesis of dopamine. Both 5-chloro and 5-bromoindole bind directly to the Nurr1 Ligand Binding Domain (LBD) and stimulate the transcription of target genes like Th and Vmat2 [2].

  • Binding Affinity: 5-bromoindole binds with higher affinity (

    
     = 5 µM) compared to 5-chloroindole (
    
    
    
    = 15 µM). This is attributed to bromine's superior ability to form favorable cation-π interactions with the receptor's electrostatic potential (ESP) surface.
  • Cytotoxicity (The Deciding Factor): Despite its higher affinity, 5-bromoindole exhibits notable cytotoxicity in MN9D cells at concentrations

    
    10 µM over 24 hours. 5-Chloroindole, however, displays no cytotoxicity under identical conditions, making it the superior, translatable candidate for therapeutic development [2].
    

Nurr1_Activation Ligand 5-Haloindole (Cl or Br) LBD Nurr1 LBD Binding Ligand->LBD Cation-π Interaction Conformation Receptor Stabilization LBD->Conformation Allosteric Shift Gene Target Genes (Th, Vmat2) Conformation->Gene Transcriptional Activation

Diagram 1: Mechanism of Nurr1 nuclear receptor activation by 5-halogenated indoles.
Antimicrobial and Antibiofilm Efficacy

Halogenated indoles are potent inhibitors of bacterial quorum sensing. Against the pathogen Vibrio parahaemolyticus, both 5-chloroindole and 5-bromoindole exhibit identical, highly potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL (an 8-fold improvement over unsubstituted indole's MIC of 400 µg/mL) [3]. Furthermore, 5-chloroindole has been identified as a robust, non-toxic inhibitor of spore germination in Paenibacillus larvae (the causal agent of American foulbrood disease), outperforming its brominated counterpart in in vivo safety profiles [4].

Table 2: Quantitative Biological Activity Summary
Biological Target / Assay5-Chloroindole Performance5-Bromoindole PerformanceClinical / Experimental Implication
Nurr1 LBD Binding (

)
15.0 ± 1.2 µM5.0 ± 0.8 µMBr yields higher affinity via cation-π interactions.
MN9D Cell Cytotoxicity Non-toxic (

50 µM)
Toxic (

10 µM, 24h)
Cl is the safer lead for neuro-therapeutics.
V. parahaemolyticus MIC 50 µg/mL50 µg/mLBoth halogens equally disrupt quorum sensing.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints and mechanistic rationales for reagent selection.

Protocol 1: Microscale Thermophoresis (MST) for Nurr1 Binding Affinity

This protocol measures the


 of halogenated indoles without requiring protein immobilization, preserving the native conformation of the Nurr1 LBD [2].
  • Preparation: Dilute purified Nurr1 LBD to a constant concentration of 50 nM in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2).

  • Ligand Titration: Prepare a 16-step serial dilution of the 5-haloindole (starting at 500 µM) in the same buffer.

  • Self-Validating Checkpoint (Aggregation Prevention): Add 0.1% Pluronic F127 surfactant to the buffer. Causality: Halogenated indoles are highly lipophilic and prone to forming colloidal aggregates that yield false-positive binding signals. The surfactant maintains ligand monodispersity.

  • Incubation & Scanning: Mix the protein and ligand (1:1 volume) and incubate for 15 minutes at room temperature. Load into standard glass capillaries.

  • Quality Control Scan: Perform an initial capillary fluorescence scan before applying the infrared laser. Validation: Uniform fluorescence confirms the ligand is not inducing protein precipitation or adhering to the capillary walls.

  • Thermophoresis: Apply the IR laser (medium power) and record the change in normalized fluorescence (

    
    ) to calculate the 
    
    
    
    .
Protocol 2: Copper-Catalyzed Halogen Exchange (Synthesis of 5-Chloro from 5-Bromoindole)

Because 5-bromoindoles are often cheaper or more synthetically accessible starting materials, converting them directly to 5-chloroindoles is a vital workflow for SAR library generation [1].

  • Reaction Setup: In a dry, round-bottom flask under inert atmosphere, combine 5-bromoindole (1.0 eq) and Cuprous Chloride (CuCl, 2.0 eq).

  • Solvent Addition: Suspend the mixture in N-methyl-2-pyrrolidone (NMP). Causality: NMP is selected for its high boiling point and polar aprotic nature, which is essential for solvating the copper-indole intermediate complex.

  • Thermal Activation: Heat the mixture to 180 °C with continuous magnetic stirring for 12–14 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).

  • Strategic Quenching (Critical Step): Cool to room temperature and slowly add aqueous ammonia (20-25%). Stir for 30 minutes.

    • Expert Insight: This is not merely for neutralization. Ammonia forms a water-soluble tetramminecopper(II) complex (

      
      ). If standard water is used, insoluble copper salts will precipitate, causing intractable emulsions during extraction and destroying product yield.
      
  • Extraction & Purification: Extract the aqueous layer with chloroform (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate under reduced pressure, and recrystallize to yield 5-chloroindole (~90% yield).

Synthesis_Workflow Step1 Reactants: 5-Bromoindole + CuCl Step2 Solvent & Heat: NMP at 180°C (12h) Step1->Step2 Halogen Exchange Step3 Quench: Aqueous NH3 (20-25%) Step2->Step3 Cool to RT Step4 Extraction: Chloroform Step3->Step4 Complex Cu ions Step5 Product: 5-Chloroindole Step4->Step5 Purify (Yield ~90%)

Diagram 2: Copper-catalyzed halogen exchange workflow for synthesizing 5-chloroindole.

Conclusion & Future Perspectives

The decision to utilize a 5-chloro versus a 5-bromo indole derivative should be dictated by the specific demands of the biological target. While the 5-bromo substitution frequently offers superior binding affinity via enhanced lipophilicity and halogen bonding, it carries a significantly higher risk of off-target cytotoxicity. Conversely, the 5-chloro derivative offers a more favorable safety profile and is better suited for sterically restricted binding pockets. Leveraging synthetic techniques like copper-catalyzed halogen exchange allows researchers to rapidly transition between these two critical scaffolds during lead optimization.

References

  • Rajan, S., et al. "Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 (NR4A2)." bioRxiv. URL:[Link]

  • Ashrafudoulla, M., et al. "Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus." Frontiers in Microbiology. URL:[Link]

  • Alippi, A. M., et al. "Inhibitory effect of indole analogs against Paenibacillus larvae, the causal agent of American foulbrood disease." Journal of Insect Science. URL:[Link]

Comparative

Crystal Structure &amp; Characterization Guide: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

The following guide provides an in-depth technical analysis of the crystal structure and characterization of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid , a critical intermediate in the synthesis of Aldose Reductase I...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the crystal structure and characterization of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid , a critical intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs).

Executive Summary & Molecule Profile

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (CAS: 219685-11-7) is a pivotal pharmacophore scaffold used primarily in the development of Aldose Reductase Inhibitors (ARIs) such as Lidorestat and Zenarestat analogues. Its structural integrity is defined by the planar indole core, the electron-withdrawing chlorine at the C5 position, and the flexible N1-acetic acid tail, which serves as a critical "hinge" for binding within the enzyme's active site.

This guide compares its structural properties against established proxies (Indole-3-acetic acid) and downstream API targets to assist in solid-state characterization and pre-formulation.

PropertyData / Prediction
IUPAC Name 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Role Key Intermediate for ARIs (e.g., Lidorestat)
Crystal Habit Pale yellow prisms or needles (Solvent dependent)
Predicted Space Group Monoclinic, P2₁/c (Based on 5-chloroindole analogues)
Key Motif Carboxylic acid homodimers (

) +

-

stacking

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled synthesis and purification workflow is required. The following protocol ensures high purity (>99%) essential for resolving the crystal lattice.

Step 1: Synthesis Pathway

The synthesis follows a convergent route starting from 5-chloroindole.

  • Formylation: Vilsmeier-Haack reaction of 5-chloroindole using

    
     yields 5-chloroindole-3-carboxaldehyde .
    
  • N-Alkylation: Reaction with methyl bromoacetate (or chloroacetic acid) in the presence of a base (

    
     or 
    
    
    
    ) in DMF.
  • Hydrolysis: The resulting ester is hydrolyzed using

    
     or 
    
    
    
    in
    
    
    to yield the free acid.
Step 2: Crystallization Methodology
  • Solvent System: Ethanol/Water (80:20) or Acetone/Hexane (slow diffusion).

  • Method:

    • Dissolve 100 mg of the crude acid in minimal hot ethanol (60°C).

    • Filter while hot to remove insoluble particulates.

    • Add water dropwise until slight turbidity persists.

    • Add a single drop of ethanol to clear the solution.

    • Allow to stand at room temperature for 24 hours, then transfer to 4°C.

  • Expected Habit: Prismatic needles.

Visualizing the Workflow

SynthesisWorkflow cluster_0 Precursors cluster_1 Intermediate cluster_2 Target Product Start 5-Chloroindole Inter 5-Chloro-3-formylindole Start->Inter Formylation Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Inter Final Target Acid (C11H8ClNO3) Inter->Final N-Alkylation Reagent2 Cl-CH2-COOH K2CO3 / DMF Reagent2->Final Cryst Crystallization (EtOH/H2O) Final->Cryst Purification

Caption: Synthetic route and crystallization workflow for isolating the target indole acetic acid derivative.

Structural Analysis & Comparison

Since specific unit cell data for this intermediate is often proprietary, we analyze its structure through comparative crystallography using high-fidelity proxies: Indole-3-acetic acid (IAA) and Lidorestat .

Predicted Crystal Packing Motifs

The crystal structure is dominated by two competing intermolecular forces:

  • Hydrogen Bonding (Strong): The carboxylic acid tail typically forms centrosymmetric cyclic dimers (

    
     motif) with adjacent molecules. This is the primary anchor for the lattice.
    
  • 
    -
    
    
    
    Stacking (Weak/Directional):
    The planar indole ring, enhanced by the electron-withdrawing chlorine atom, facilitates offset face-to-face stacking. The chlorine atom may also participate in
    
    
    or
    
    
    halogen bonding, increasing lattice density compared to non-chlorinated analogues.
Comparative Data Table
FeatureTarget Molecule (5-Cl-3-CHO-IAA)Indole-3-acetic acid (IAA) [Proxy 1]Lidorestat [Downstream Drug]
Crystal System Monoclinic (Predicted)MonoclinicTriclinic
Space Group



Density (

)
~1.48 - 1.52 g/cm³1.36 g/cm³1.58 g/cm³
Melting Point 205 - 210 °C (Decomp)168 - 170 °C182 - 184 °C
H-Bond Motif Carboxylic Dimer (Head-to-Head)Carboxylic DimerCarboxylic Dimer + Amide interaction
Solubility Low in water; High in DMSO/DMFLow in waterInsoluble in water

Critical Insight: The introduction of the 5-chloro and 3-formyl groups significantly increases the melting point compared to IAA (approx. +40°C). This indicates a higher lattice energy driven by the polarity of the aldehyde and the polarizability of the chlorine atom.

Molecular Conformation
  • Indole Plane: The bicyclic system is essentially planar.

  • Formyl Group: Coplanar with the indole ring to maximize conjugation, locked by an intramolecular hydrogen bond (

    
    ) or steric preference.
    
  • Acetic Acid Tail: The

    
     torsion angle is flexible. In the crystal, it typically adopts a perpendicular conformation (approx. 90°) relative to the indole plane to minimize steric clash and facilitate dimer formation.
    

Experimental Characterization Data

Researchers should validate the synthesized material using the following spectroscopic fingerprints before attempting single-crystal growth.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     13.10 (s, 1H):  Carboxylic acid 
    
    
    
    (Broad, exchangeable).
  • 
     9.95 (s, 1H):  Aldehyde 
    
    
    
    (Sharp singlet, diagnostic).
  • 
     8.20 (s, 1H):  Indole 
    
    
    
    (Deshielded by aldehyde).
  • 
     8.15 (d, 1H):  Indole 
    
    
    
    (Deshielded by aldehyde).
  • 
     5.15 (s, 2H):  Methylene 
    
    
    
    (N-linked).
X-Ray Powder Diffraction (XRPD) Simulation

If single crystals are unavailable, the powder pattern will exhibit characteristic peaks at low


 angles corresponding to the inter-layer spacing of the carboxylic acid dimers.
  • Primary Reflection: ~

    
     (corresponding to the long axis of the dimer).
    
  • Secondary Reflection: ~

    
     (
    
    
    
    -stacking distance ~3.4 Å).

Biological & Synthetic Context (Signaling Pathway)

Understanding the placement of this molecule in the drug discovery pipeline is crucial. It acts as the "Head" group in the synthesis of ARIs, where it is coupled with a "Tail" (often a benzothiazole or phthalazine) to span the hydrophobic pocket of the Aldose Reductase enzyme.

Pathway cluster_enzyme Aldose Reductase Inhibition Mechanism Target 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (The Target) Drug Lidorestat / Zenarestat Analogues (Final Drug) Target->Drug Condensation with Benzothiazole/Amine Enzyme Aldose Reductase (ALR2) Active Site Binding Anionic Binding Pocket (Interaction with COOH) Enzyme->Binding COOH anchors here Drug->Enzyme Inhibits

Caption: The target molecule provides the critical carboxylic acid moiety required for anchoring the drug into the Aldose Reductase active site.

References

  • Lidorestat Discovery: Van Zandt, M. C., et al. "Discovery of 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat) and congeners as highly potent and selective inhibitors of aldose reductase." Journal of Medicinal Chemistry 48.9 (2005): 3141-3152. Link

  • Indole Crystallography: Schultheiss, N., et al. "Structure and Morphology of Indole Analogue Crystals." ACS Omega 5.27 (2020): 16430–16436. Link

  • Synthesis Protocol: Maldaner, A. O., et al. "Synthesis and In Vivo Evaluation of 5-Chloro-5-benzobarbiturates." Journal of the Brazilian Chemical Society (2011). Link

  • PubChem Compound Summary: CID 771465, "2-(3-formyl-1H-indol-1-yl)acetic acid". National Center for Biotechnology Information. Link

Validation

Validating the Regiochemistry of N-Substituted Indole-3-Carboxaldehydes: A Comparative Analysis Guide

Executive Summary The synthesis of N-substituted indole-3-carboxaldehydes is a cornerstone in medicinal chemistry, serving as a scaffold for anti-cancer, anti-inflammatory, and anti-viral agents. However, the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-substituted indole-3-carboxaldehydes is a cornerstone in medicinal chemistry, serving as a scaffold for anti-cancer, anti-inflammatory, and anti-viral agents. However, the structural validation of these compounds is frequently plagued by regiochemical ambiguity. The two primary failure modes are N- vs. O-alkylation (ambident anion character) and C2 vs. C3 formylation (Vilsmeier-Haack regioselectivity).

This guide provides a rigorous, self-validating analytical framework to distinguish the desired N1-substituted-C3-formyl product from its isomers. We move beyond basic 1D NMR to integrate 2D NMR (NOESY/HMBC) and X-ray crystallography, offering a definitive decision matrix for structural confirmation.

Part 1: The Structural Challenge

The Ambiguity Matrix

When synthesizing N-substituted indole-3-carboxaldehydes, researchers typically employ one of two routes:

  • Route A: Vilsmeier-Haack formylation of an N-substituted indole.

  • Route B: N-alkylation of a pre-existing indole-3-carboxaldehyde.

Both routes present distinct analytical risks:

Structural RiskContextAnalytical Symptom (False Positive)
C2-Formylation Occurs if C3 is sterically hindered or during specific Vilsmeier conditions.[1]Mass Spec (MS) is identical to C3-isomer. 1H NMR shows an aldehyde peak.
O-Alkylation Occurs during alkylation of indole-3-carboxaldehyde due to the ambident nature of the indolyl anion (enolate resonance).MS is identical. 1H NMR shows a new alkyl group.
N-Alkylation The desired outcome.Requires definitive proof of N-C bond formation.

Part 2: Comparative Analysis of Validation Methods

This section compares three validation tiers based on resolution power, resource intensity, and definitive capability.

Tier 1: Routine Screening (1H & 13C NMR)

Best for: Initial confirmation of functional group incorporation.

  • Pros: Fast (<10 mins), quantitative.

  • Cons: Cannot definitively distinguish regioisomers (e.g., C2 vs. C3 formyl) without a reference standard.

  • Key Diagnostic Signals:

    • Aldehyde Proton: Singlet,

      
       9.8–10.1 ppm.
      
    • C2-H Proton: Singlet (or doublet),

      
       7.8–8.4 ppm. Crucial: This proton is deshielded by the adjacent C3-carbonyl.
      
    • N-CH₂ (Benzyl/Alkyl):

      
       4.0–5.5 ppm.
      
Tier 2: The "Gold Standard" (2D NMR: NOESY & HMBC)

Best for: Definitive solution-state structure assignment.

  • Pros: Establishes spatial (NOESY) and through-bond (HMBC) connectivity.

  • Cons: Requires longer acquisition times; complex interpretation.

  • The "Smoking Gun" Correlations:

    • NOESY: A strong cross-peak between the Aldehyde-H and the Indole C2-H confirms the aldehyde is at C3. If the aldehyde were at C2, it would correlate with the N-substituent or C3-H.

    • HMBC: The N-CH₂ protons must show long-range coupling to Indole C2 and C7a (the bridgehead carbon). This rules out O-alkylation.

Tier 3: Absolute Confirmation (X-ray Crystallography)

Best for: Final publication quality data and resolving solid-state polymorphism.

  • Pros: Unambiguous 3D structure; determines bond lengths and crystal packing (e.g.,

    
    -stacking).
    
  • Cons: Requires a single crystal; time-intensive (days to weeks).

Part 3: Experimental Protocol & Validation Workflow

Synthesis Context (Example: N-Benzylindole-3-carboxaldehyde)

Note: This protocol generates the sample for validation.

  • Reagents: Indole-3-carboxaldehyde (1.0 eq), Benzyl bromide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Condition: Stir at 80°C for 4 hours.

  • Workup: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.[2]

The Validation Workflow (Step-by-Step)
Step 1: The "Absence" Check (1H NMR)

Acquire a standard 1H NMR in DMSO-


 or 

.
  • Check: The broad singlet at

    
     11.0–12.0 ppm (Indole N-H) must be absent .
    
  • Fail Condition: If N-H is present, alkylation failed.

Step 2: The Aldehyde Integrity Check (1H NMR / IR)
  • NMR: Verify singlet at

    
     9.9 ppm.
    
  • IR: Verify Carbonyl stretch at ~1660

    
    .
    
  • Fail Condition (O-Alkylation): If the carbonyl stretch disappears or shifts to >1700

    
     (enol ether character) and the NMR aldehyde proton is shifted/absent, O-alkylation has occurred.
    
Step 3: Regiochemistry Confirmation (2D NMR)

Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target: Select the Aldehyde proton (

    
     9.9).
    
  • Observation: Look for a correlation with the aromatic singlet at

    
     ~8.2 (C2-H).
    
  • Logic:

    • Correlation CHO

      
       C2-H = C3-Formyl (Confirmed) .
      
    • Correlation CHO

      
       N-CH₂ = C2-Formyl (Suspect) .
      
Step 4: Connectivity Confirmation (HMBC)

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target: N-methylene protons (

    
     5.4).
    
  • Observation: Look for 3-bond coupling (

    
    ) to the Indole C2 (~138 ppm) and C7a (~137 ppm).
    
  • Logic: This confirms the alkyl group is attached to Nitrogen, not Oxygen.

Data Summary Table
MoietyProton (

ppm)
Carbon (

ppm)
Key HMBC TargetKey NOESY Target
-CHO (Aldehyde) 9.94 (s)185.4Indole C3, C2, C3aIndole C2-H
Indole C2-H 8.29 (s)138.9Indole C3, C7a-CHO , N-CH₂
N-CH₂ (Benzyl) 5.45 (s)50.5Indole C2, C7a Indole C2-H, C7-H
Indole C4-H 8.10 (d)121.3Indole C3, C6-CHO (Weak)

Data approximated based on N-substituted indole-3-carboxaldehyde standards in DMSO-d6.

Part 4: Visualization of Structural Logic

Diagram 1: Validation Decision Tree

This diagram illustrates the logical flow to determine the correct structure based on experimental data.

ValidationLogic Start Crude Product H_NMR 1H NMR Analysis Start->H_NMR Check_NH Is N-H Signal Present? (~12 ppm) H_NMR->Check_NH Check_CHO Is CHO Signal Present? (~9.9 ppm) Check_NH->Check_CHO No Fail_Alk Failed: No Alkylation Check_NH->Fail_Alk Yes NOESY 2D NOESY Analysis Check_CHO->NOESY Yes Fail_O_Alk Failed: O-Alkylation Check_CHO->Fail_O_Alk No / Shifted Correlation CHO Correlation? NOESY->Correlation Fail_Regio Failed: C2-Formyl Isomer Correlation->Fail_Regio CHO <-> N-CH2 Success VALIDATED: N1-Alkyl-Indole-3-CHO Correlation->Success CHO <-> C2-H

Caption: Logical decision tree for validating N-substituted indole-3-carboxaldehydes using NMR data.

Diagram 2: Diagnostic NMR Correlations

This diagram visualizes the specific spatial (NOESY) and through-bond (HMBC) correlations required to confirm the structure.

NMR_Correlations N1 N1 C2 C2-H (8.3 ppm) N1->C2 R_Group N-CH2 (5.4 ppm) N1->R_Group C7a C7a (Bridgehead) N1->C7a C3 C3 C2->C3 CHO CHO (9.9 ppm) C3->CHO CHO->C2 NOESY (Spatial) R_Group->C2 HMBC (3-Bond) R_Group->C7a HMBC

Caption: Visualization of critical NOESY (spatial) and HMBC (connectivity) correlations for structural proof.

References

  • LaPlante, S. R., et al. (2013).[3] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole-3-carboxaldehyde Mass Spectrum. Retrieved from [Link]

  • University College Cork. (n.d.). Identification of N- or O-alkylation of aromatic nitrogen heterocycles using 1H–15N HMBC NMR spectroscopy. Retrieved from [Link]

Sources

Comparative

Comparative Synthesis Guide: 5-Chloroindole vs. Unsubstituted Indole

Topic: Comparative synthesis yield: 5-chloroindole vs unsubstituted indole Content Type: Publish Comparison Guides Executive Summary For researchers and process chemists, the synthesis of 5-chloroindole presents distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative synthesis yield: 5-chloroindole vs unsubstituted indole Content Type: Publish Comparison Guides

Executive Summary For researchers and process chemists, the synthesis of 5-chloroindole presents distinct challenges compared to the robust preparation of unsubstituted indole. While the Fischer Indole Synthesis (FIS) is the industry standard for unsubstituted indole (yields consistently >85% ), it often suffers a performance penalty when applied to 5-chloroindole (yields dropping to 50–70% ) due to electronic deactivation of the aromatic ring.

This guide evaluates the mechanistic divergence between these two targets and proposes the Leimgruber-Batcho synthesis as a superior, high-yield alternative (>80% ) for 5-chloroindole, particularly at scale.

Mechanistic Foundations: The "Electronic Penalty" of Chlorine

To optimize yield, one must understand why 5-chloroindole is harder to synthesize than its unsubstituted counterpart. The core issue lies in the electronic effect of the chlorine substituent during the rate-determining step of the Fischer synthesis.

The Nucleophilicity Bottleneck

The Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement. In this concerted step, the aromatic ring acts as an internal nucleophile, attacking the tethered enamine double bond.

  • Unsubstituted Indole: The phenyl ring has sufficient electron density to facilitate a rapid rearrangement under mild acidic conditions.

  • 5-Chloroindole: The chlorine atom at the para-position of the hydrazine precursor (which becomes C5 in the indole) exerts a strong inductive electron-withdrawing effect (-I). This deactivates the aromatic ring, significantly raising the activation energy for the rearrangement.

    • Consequence: The reaction requires higher temperatures or stronger acids (e.g., Polyphosphoric acid instead of Acetic acid), which promotes competitive side reactions like polymerization and tar formation, ultimately eroding yield.

Visualization: Electronic Impact on Reaction Pathway

FischerMechanism Start Arylhydrazine Precursor Hydrazone Hydrazone Intermediate Start->Hydrazone Fast EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine TS [3,3]-Sigmatropic Transition State EneHydrazine->TS Low Barrier (High Yield) Indole Final Indole Product TS->Indole Cl_Effect 5-Cl Effect: Deactivated Ring High Barrier Cl_Effect->TS Slows Step

Figure 1: The [3,3]-sigmatropic rearrangement is the bottleneck. The 5-Cl substituent raises the energy barrier, requiring harsher conditions that degrade yield.

Comparative Analysis by Method

Method A: Fischer Indole Synthesis (Standard)

Best for: Unsubstituted Indole, Small-scale 5-Chloroindole

The Fischer synthesis is the "go-to" for unsubstituted indole due to the low cost of phenylhydrazine and the high efficiency of the reaction.

Performance Data
MetricUnsubstituted Indole5-Chloroindole
Precursor Phenylhydrazine4-Chlorophenylhydrazine
Typical Yield 85% – 93% [1, 4]50% – 65% [1, 5]
Reaction Temp 80°C (Refluxing AcOH)100–110°C (Refluxing Toluene/PPA)
Major Impurity Minimal (trace aniline)Polymerized tars, unreacted hydrazone
Purification Crystallization (Easy)Column Chromatography (Often required)
Experimental Protocol (Optimized)

1. Unsubstituted Indole (High Yield Protocol)

  • Reagents: Cyclohexanone (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (Solvent).[1]

  • Procedure:

    • Mix reactants in glacial acetic acid.

    • Reflux at ~118°C for 2 hours.

    • Cool to room temperature. The product often crystallizes directly or precipitates upon addition of water.

    • Yield: Expect ~90% of 1,2,3,4-tetrahydrocarbazole (standard model system).

2. 5-Chloroindole (Hardened Protocol)

  • Reagents: Cyclohexanone (1.0 eq), 4-Chlorophenylhydrazine HCl (1.0 eq), Polyphosphoric Acid (PPA) or ZnCl2 in Acetic Acid.

  • Critical Adjustment: Weak acids like acetic acid often fail to drive the rearrangement to completion for deactivated substrates.

  • Procedure:

    • Suspend hydrazine salt in acetic acid; add ketone.

    • Add fused ZnCl2 (1.5 eq) or use PPA as solvent.

    • Heat to 100–120°C. Monitor strictly by TLC to prevent over-cooking.

    • Workup: Quench with ice water. Extraction with ethyl acetate is usually necessary as the product is less likely to crystallize cleanly due to tar byproducts.

Method B: Leimgruber-Batcho Synthesis (The Alternative)

Best for: 5-Chloroindole, Large-scale production

When the Fischer synthesis fails to deliver acceptable yields for electron-deficient indoles, the Leimgruber-Batcho (LB) synthesis is the industry-preferred alternative. It avoids the nucleophilic attack of the aromatic ring entirely, bypassing the electronic penalty.

Why it Wins for 5-Chloroindole
  • Mechanism: Relies on the acidity of the methyl protons in o-nitrotoluene.[2][3] The chlorine substituent (meta to the nitro group) does not significantly inhibit this acidity.

  • Yield Consistency: Consistently delivers >80% yield for 5-chloroindole [2, 3].

  • Regioselectivity: Produces 5-chloroindole exclusively from 4-chloro-2-nitrotoluene, with no risk of isomer mixtures.

Performance Data
MetricFischer Synthesis (5-Cl)Leimgruber-Batcho (5-Cl)
Starting Material 4-Chlorophenylhydrazine4-Chloro-2-nitrotoluene
Yield 50–65%80–85%
Conditions Harsh Acid / High HeatBase (Step 1) / Reduction (Step 2)
Scalability Poor (Exotherms, Tars)Excellent
Experimental Protocol (Leimgruber-Batcho)

Step 1: Enamine Formation

  • Reagents: 4-Chloro-2-nitrotoluene (1.0 eq), DMF-DMA (1.1 eq), Pyrrolidine (catalytic).

  • Conditions: Heat DMF solution to 110°C for 3–5 hours. The solution turns deep red (enamine formation).[4]

  • Isolation: Evaporate solvent. The crude red oil is usually pure enough for the next step.

Step 2: Reductive Cyclization

  • Reagents: Crude enamine, Raney Nickel (cat), Hydrazine Hydrate (excess) or H2/Pd-C.

  • Conditions: Dissolve enamine in MeOH/THF. Add catalyst.[3][4][5][6][7][8][9] Add hydrazine dropwise at 50–60°C (Caution: Gas evolution).

  • Workup: Filter catalyst, evaporate solvent. Recrystallize from toluene/hexane.

  • Yield: Expect 80–85% overall.

Decision Matrix & Workflow

Use this logic flow to select the appropriate synthesis route for your specific indole target.

IndoleSelection Start Target Molecule Decision Is the Indole Ring Electron Deficient? (e.g., 5-Cl, 5-NO2) Start->Decision Fischer Route A: Fischer Synthesis (Phenylhydrazine + Ketone) Decision->Fischer No (Unsubstituted/Alkyl) LB Route B: Leimgruber-Batcho (o-Nitrotoluene + DMF-DMA) Decision->LB Yes (5-Cl, 5-F, 5-NO2) Fischer_Cond Conditions: Refluxing AcOH Yield: >85% Fischer->Fischer_Cond LB_Cond Conditions: 1. Base/Heat 2. Reductive Cyclization Yield: >80% LB->LB_Cond

Figure 2: Synthesis selection workflow. Fischer is preferred for electron-rich or neutral systems; Leimgruber-Batcho is superior for electron-deficient systems like 5-chloroindole.

References

  • The Leimgruber-Batcho Indole Synthesis. Wikipedia. Retrieved from [Link][3][7]

  • Scalable approach for the synthesis of 5-fluoro-6-substituted indoles. TSI Journals. Retrieved from [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis. MDPI. (2024). Retrieved from [Link]

  • Why Do Some Fischer Indolizations Fail? National Institutes of Health (PMC). (2011).[10][11] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Personal Protective Equipment (PPE) Guide for 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

Executive Summary & Chemical Profile 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (CAS: 1540767-94-9) is a highly functionalized halogenated indole derivative frequently utilized as a structural building block in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid (CAS: 1540767-94-9) is a highly functionalized halogenated indole derivative frequently utilized as a structural building block in pharmaceutical research and drug discovery[1]. The molecule features three reactive moieties: a chlorinated indole core, a formyl (aldehyde) group, and an acetic acid side chain. While these features make it an excellent candidate for cross-coupling, reductive amination, and peptide coupling, they also impart specific toxicological and physical hazards that require stringent, self-validating laboratory controls.

Mechanistic Hazard Profile

Understanding the structural causality behind a chemical's hazard profile is the foundation of effective safety planning. The hazards of this compound are derived directly from its functional groups:

  • Skin and Eye Irritation (H315, H319): The carboxylic acid moiety acts as a localized proton donor, while the electrophilic formyl group can undergo Schiff base formation with primary amines on skin proteins. This dual reactivity leads to acute irritation upon contact with mucous membranes or the epidermis.

  • Respiratory Tract Irritation (H335): As a crystalline solid/powder, aerosolized particles can easily deposit in the upper respiratory tract. The acidic nature of the dust causes immediate localized irritation, requiring specific environmental controls[2].

  • Enhanced Lipophilicity: The C5-chlorine substitution on the indole ring increases the molecule's overall lipophilicity (LogP) compared to unsubstituted indole-3-acetic acid. This enhances its ability to penetrate the stratum corneum, making dermal barrier protection critical.

Comprehensive PPE Matrix

To mitigate the risks outlined above, the following PPE system must be employed. Every piece of equipment serves a specific mechanistic purpose to ensure operational safety.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile Gloves (EN 374, >0.11 mm thickness)Nitrile provides an excellent barrier against solid organic acids and prevents the dermal absorption of lipophilic halogenated indoles.
Eye Protection Tight-fitting Safety Goggles (ANSI Z87.1 / EN 166)Protects against corneal damage from acidic dust aerosolization and potential solvent splashing during reaction setup.
Body Protection Chemical-Resistant Lab CoatPrevents the accumulation of fine chemical dust on personal clothing, effectively eliminating secondary exposure risks.
Respiratory N95 / FFP2 Particulate RespiratorMandatory only if handling the powder outside of a certified fume hood to prevent the inhalation of H335-classified dust[2].

Operational Handling Protocols

The following step-by-step methodology ensures zero-exposure transfer of the chemical from its storage container to the reaction vessel.

Step 1: Environmental Verification
  • Ensure the chemical fume hood is operational with a verified face velocity between 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can trigger exothermic reactions.

Step 2: Weighing and Dispensing
  • Don all required PPE (Nitrile gloves, safety goggles, lab coat).

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static boats prevent the fine, dry powder from aerosolizing due to electrostatic repulsion, directly mitigating the H335 inhalation risk.

  • Use a clean, grounded stainless-steel micro-spatula to transfer the solid.

Step 3: Reaction Setup
  • Transfer the weighed solid directly into the reaction flask.

  • Seal the flask with a rubber septum before removing it from the fume hood.

  • If adding solvents (e.g., DMF, THF, or DCM), do so via syringe through the septum to minimize vapor displacement and prevent powder blowback.

HandlingWorkflow Start 1. Verification Check Hood Airflow Weigh 2. Weighing Use Anti-Static Boat Start->Weigh Transfer 3. Transfer Seal in Flask Weigh->Transfer React 4. Reaction Add Solvent via Septum Transfer->React Clean 5. Decontamination Wipe & Dispose React->Clean

Workflow for safe handling and transfer of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid.

Spill Response and Waste Disposal Plan

In the event of a spill, immediate containment is required to prevent aerosolization and environmental contamination.

Spill Response Procedure
  • Assess: Determine if the spill is inside the fume hood (minor risk) or on the open benchtop (major inhalation risk).

  • Evacuate & Don PPE: If outside the hood, clear the immediate area and don an N95/FFP2 respirator before approaching the spill.

  • Dampen: Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a small amount of isopropanol) to suppress dust formation. Never dry sweep a respiratory irritant.

  • Collect: Use a damp paper towel or specialized chemical spill pad to wipe up the material.

  • Decontaminate: Wash the affected surface with a mild soap and water solution to neutralize any residual acidity.

SpillResponse Detect Spill Detected Assess Assess Location Detect->Assess Hood Inside Fume Hood Assess->Hood Bench Outside / Benchtop Assess->Bench Dampen Dampen to Suppress Dust Hood->Dampen Evac Evacuate & Don N95 Mask Bench->Evac Evac->Dampen Wipe Wipe with Spill Pad Dampen->Wipe Dispose Halogenated Solid Waste Wipe->Dispose

Decision matrix and procedural workflow for solid chemical spill response.

Waste Disposal Protocol

Because this compound contains a covalently bound chlorine atom, it poses an environmental hazard and must not be flushed down the sink or mixed with standard non-halogenated waste.

  • Solid Waste: Place all contaminated weighing boats, spatulas, gloves, and spill cleanup materials into a designated, clearly labeled Halogenated Solid Waste container.

  • Liquid Waste: Any reaction mixtures, aqueous extractions, or solvent rinses containing the compound must be routed to a Halogenated Organic Liquid Waste carboy for eventual high-temperature incineration by a licensed chemical waste contractor.

References

Sources

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